Product packaging for 4-(3-Nitrophenyl)pyridine(Cat. No.:CAS No. 4282-48-8)

4-(3-Nitrophenyl)pyridine

Cat. No.: B1582298
CAS No.: 4282-48-8
M. Wt: 200.19 g/mol
InChI Key: AFVBDOPDKXFXTN-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1582298 4-(3-Nitrophenyl)pyridine CAS No. 4282-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBDOPDKXFXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332677
Record name 4-(3-nitrophenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-48-8
Record name 4-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-nitrophenyl)pyridine, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details a robust synthetic protocol utilizing the Suzuki-Miyaura cross-coupling reaction, outlines a systematic purification strategy, and presents a multi-faceted analytical approach for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions to facilitate the successful preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the development of new therapeutic agents and functional materials.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3][4] The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, and metabolic stability.[4]

This compound, in particular, is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the pyridine nitrogen offers a site for potential coordination or salt formation. This bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base.[6] For the synthesis of this compound, a 4-halopyridine is coupled with 3-nitrophenylboronic acid.

The choice of the Suzuki-Miyaura coupling is predicated on its mild reaction conditions, high functional group tolerance (including the nitro group), and the commercial availability of the starting materials.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Chloropyridine 4-Chloropyridine Reaction_Vessel Reaction_Vessel 4-Chloropyridine->Reaction_Vessel 3-Nitrophenylboronic_acid 3-Nitrophenylboronic_acid 3-Nitrophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel This compound This compound Heating Heating Reaction_Vessel->Heating Reflux Workup Workup Heating->Workup Cooling & Extraction Purification Purification Workup->Purification Recrystallization Purification->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-Chloropyridine hydrochloride

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloropyridine hydrochloride (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically a solid that can be purified by recrystallization.

Recrystallization Protocol
  • Solvent Selection: A mixture of ethanol and water or isopropanol and water is generally a suitable solvent system. The goal is to find a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.

Characterization

A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized this compound.

G cluster_product Purified Product cluster_analysis Analytical Techniques cluster_data Expected Data Product This compound NMR NMR Spectroscopy (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Product->MP NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Peak & Fragmentation MS->MS_Data MP_Data Sharp Melting Range MP->MP_Data

Caption: Workflow for the characterization of this compound.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₈N₂O₂[8]
Molecular Weight 200.19 g/mol [8]
Appearance Off-white to yellow solid
Melting Point 109-110 °C[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyridine and nitrophenyl rings in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on each ring. The coupling patterns (doublets, triplets, etc.) will provide information about the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[10] The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative nitrogen in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.19, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂, 46 amu) and cleavage of the C-C bond between the two aromatic rings.

Conclusion

This guide has provided a detailed and practical framework for the synthesis, purification, and characterization of this compound. The Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient route to this valuable compound. Rigorous purification by recrystallization and comprehensive characterization using NMR, mass spectrometry, and melting point analysis are essential to ensure the quality and integrity of the final product for its intended applications in research and development.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(3-Nitrophenyl)pyridine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the single-crystal X-ray diffraction structure of 4-(3-Nitrophenyl)pyridine. This compound, as a member of the nitrophenyl-pyridine family, is of significant interest to researchers in medicinal chemistry and drug development due to the established importance of the pyridine scaffold in numerous therapeutic agents.[1][2][3] The precise knowledge of its three-dimensional structure is paramount for understanding its chemical behavior, designing derivatives with enhanced pharmacological activity, and for computational modeling studies such as molecular docking.

While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, this guide will provide a robust framework for its determination and analysis. The protocols and insights presented herein are based on established crystallographic techniques and analysis of structurally related compounds.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceuticals, valued for its ability to engage in various intermolecular interactions and its favorable pharmacokinetic properties.[1][2] When functionalized with a nitrophenyl group, as in this compound, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug design. For instance, the isomeric 3-(4-Nitrophenyl)pyridine is a crucial intermediate in the synthesis of the PARP inhibitor Niraparib, a targeted therapy for cancer.[4]

The determination of the crystal structure provides definitive information on:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which dictate the molecule's overall shape.

  • Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern how molecules pack in the solid state.[5][6][7] These interactions are crucial for predicting solubility, stability, and crystal polymorphism.

  • Supramolecular Assembly: The overall packing arrangement of the molecules in the crystal lattice, which influences the material's bulk properties.

This information is invaluable for structure-activity relationship (SAR) studies, computational chemistry, and solid-state characterization, all of which are critical components of modern drug development.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various established cross-coupling methodologies. A common approach is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a nitro-substituted aryl halide, or vice versa, in the presence of a palladium catalyst.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis (Illustrative Suzuki Coupling):

    • To a solution of 4-bromopyridine hydrochloride (1.0 eq) and 3-nitrophenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Crystallization:

    • The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. Slow evaporation is a widely used and effective technique.

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane, or dichloromethane).[8] The choice of solvent is critical and may require screening.

    • Warm the solution gently to ensure complete dissolution.

    • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

    • Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Suzuki Coupling of 4-bromopyridine and 3-nitrophenylboronic acid purification Column Chromatography synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Crystal Selection (Microscopy) evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (e.g., SHELXS) data_collection->solve refine Structure Refinement (e.g., SHELXL) solve->refine validation Validation & Analysis refine->validation

Caption: Workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting:

    • A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head using a cryoprotectant oil.

    • The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection:

    • The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[8]

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded for each orientation.

    • Software integrated with the diffractometer is used to index the diffraction spots, determine the unit cell parameters and Bravais lattice, and integrate the reflection intensities.

  • Structure Solution and Refinement:

    • The collected data is processed to correct for experimental factors (e.g., absorption).

    • The phase problem is solved using direct methods or Patterson methods (e.g., using software like SHELXS) to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined using full-matrix least-squares on F² (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Structural Features of this compound

Based on the crystal structures of related nitrophenyl and pyridine-containing molecules, we can anticipate several key structural features for this compound.[8][9][10][11]

Molecular Geometry

The molecule consists of a pyridine ring and a nitrophenyl ring linked by a C-C single bond. A key conformational feature will be the dihedral angle between the planes of these two aromatic rings. This angle is determined by a balance between steric hindrance and the desire for π-system conjugation. In similar structures, this dihedral angle can vary significantly.[11] The nitro group itself may also be slightly twisted out of the plane of the benzene ring.

Crystallographic Data Summary (Hypothetical)

The X-ray diffraction experiment would yield a set of crystallographic data that would be summarized as shown in the table below. The values are illustrative placeholders based on similar small organic molecules.

ParameterExpected Value (Illustrative)
Chemical FormulaC₁₁H₈N₂O₂
Formula Weight200.19 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.3 - 1.5
Temperature (K)100(2)
R-factor (R1)< 0.05
wR2 (all data)< 0.15
Intermolecular Interactions and Supramolecular Chemistry

The packing of this compound molecules in the crystal will be dictated by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the crystal's stability and properties.

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that they will interact with hydrogen atoms from the aromatic rings of neighboring molecules, forming C-H···O hydrogen bonds.[8][11]

  • C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor and may engage in C-H···N interactions.

  • π-π Stacking: Aromatic rings often stack in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions.[9] The presence of both an electron-rich pyridine ring and an electron-deficient nitrophenyl ring could lead to donor-acceptor π-π stacking.[12]

Diagram of Potential Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its potential for drug discovery and development. This guide has outlined a robust, field-proven methodology for the synthesis, crystallization, and structural analysis of this compound. The resulting data on molecular conformation and intermolecular interactions will provide an authoritative foundation for rational drug design, polymorphism screening, and the development of new therapeutic agents based on the versatile pyridine scaffold.

References

solubility of 4-(3-Nitrophenyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(3-Nitrophenyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂O₂[1][2][3]. Its structure, featuring a pyridine ring substituted with a nitrophenyl group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₂[1][2][3]
Molar Mass200.19 g/mol [1]
Melting Point109-110 °C
Boiling Point349.5±25.0 °C (Predicted)
Density1.252±0.06 g/cm³ (Predicted)
pKa4.95±0.10 (Predicted)[3]
Topological Polar Surface Area58.7 Ų[3]
Hydrogen Bond Acceptor Count3[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules[4]. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The this compound molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the nitro group contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor[3]. The phenyl and pyridine rings also provide non-polar surface area, allowing for van der Waals interactions.

The solubility of this compound in a given organic solvent will depend on the balance of these interactions:

  • Polar Solvents: Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions.

  • Non-polar Solvents: Non-polar solvents (e.g., toluene, hexane) will primarily interact with the non-polar phenyl and pyridine rings through London dispersion forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh) forces. The principle states that substances with similar HSP values are likely to be miscible.

The three Hansen parameters can be plotted in a three-dimensional space, known as the Hansen space. The closer the coordinates of the solute and solvent, the higher the likelihood of dissolution.

HansenSpace Hansen Space Visualization origin->d_axis δd (Dispersion) origin->p_axis δp (Polar) origin->h_axis δh (H-bonding) Solute Solute (this compound) Solvent1 Good Solvent Solute->Solvent1 Small Distance (High Affinity) Solvent2 Poor Solvent Solute->Solvent2 Large Distance (Low Affinity) Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Place in a thermostatic shaker bath at a constant temperature A->B C Shake until equilibrium is reached (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Withdraw a sample of the supernatant D->E F Filter the sample using a syringe filter E->F G Dilute the filtrate with a known volume of solvent F->G H Analyze the diluted sample by HPLC or UV-Vis spectroscopy G->H I Determine the concentration from a calibration curve H->I J Calculate the solubility (e.g., in g/100 mL or mol/L) I->J

References

physical and chemical properties of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemical research. The document delineates its fundamental physicochemical properties, explores robust synthetic methodologies with mechanistic insights, and details its characteristic chemical reactivity. Furthermore, it covers essential spectroscopic analysis for compound verification, highlights its applications in drug discovery and materials science, and provides stringent safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile compound.

Physicochemical Properties

This compound is a biaryl compound featuring a pyridine ring linked to a nitrophenyl moiety. This structure imparts a specific set of physical and chemical characteristics crucial for its application and handling. The electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring significantly influences its reactivity and properties.

Quantitative data for this compound (CAS No. 4282-48-8) is summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[1][2][3]
Molecular Weight 200.19 g/mol [2][3][4]
Melting Point 109-110 °C[4]
Boiling Point (Predicted) 349.5 ± 25.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.252 ± 0.06 g/cm³[3][4]
pKa (Predicted) 4.95 ± 0.10[1][4]
InChIKey AFVBDOPDKXFXTN-UHFFFAOYSA-N[1][2][5]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NC=C2[1][2][3]
Topological Polar Surface Area 58.7 Ų[1][2]
Hydrogen Bond Acceptor Count 3[1][3]

Synthesis and Mechanistic Insights

The construction of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation.

Causality of Method Selection: The Suzuki coupling is preferred due to its high functional group tolerance (compatible with the nitro group and the pyridine nitrogen), generally high yields, and the commercial availability of the necessary precursors: a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and 3-nitrophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which facilitates the transmetalation and reductive elimination steps that form the critical biaryl bond.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Nitrophenylboronic_Acid 3-Nitrophenylboronic Acid Reaction_Vessel Heated Reaction (Under N₂) 3_Nitrophenylboronic_Acid->Reaction_Vessel 4_Halopyridine 4-Halopyridine (X = Br, Cl) 4_Halopyridine->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating steps for setup, monitoring, and purification to ensure product integrity.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-nitrophenylboronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-12 hours).

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

  • Verification: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three primary functional components: the nitro group, the phenyl ring, and the pyridine ring.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 3-(pyridin-4-yl)aniline. This is a foundational transformation in medicinal chemistry, as the resulting amino group serves as a versatile handle for subsequent amide bond formation, sulfonylation, or diazotization reactions. Common reducing agents include SnCl₂/HCl, H₂ with a Palladium catalyst (Pd/C), or sodium dithionite.

  • Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic (predicted pKa ≈ 4.95) and can be protonated or alkylated to form pyridinium salts.[1][4] It also functions as a ligand, capable of coordinating with various metal centers.

  • Electrophilic Aromatic Substitution: Both rings are deactivated towards electrophilic substitution. The pyridine ring is inherently electron-deficient, and the phenyl ring is strongly deactivated by the meta-directing nitro group.

Reactivity_Pathways cluster_reduction Reduction cluster_alkylation N-Alkylation Core This compound Amine 3-(Pyridin-4-yl)aniline Core->Amine [H] (e.g., SnCl₂, H₂/Pd-C) Salt N-Alkyl Pyridinium Salt Core->Salt R-X (e.g., CH₃I)

Caption: Key reactivity pathways of this compound.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show complex signals in the aromatic region (typically 7.0-9.0 ppm). The pyridine protons will appear as distinct doublets or multiplets, often at a lower field due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also present as a set of multiplets, with their chemical shifts influenced by the nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 unique carbon atoms in the molecule. Carbons attached to the nitro group and those adjacent to the pyridine nitrogen will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will show characteristic strong absorption bands for the N-O stretching of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). C=N and C=C stretching vibrations from the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 200.19).[1][5]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate and structural motif in several areas:

  • Medicinal Chemistry: As a precursor to 3-(pyridin-4-yl)aniline and its derivatives, this compound is a building block for synthesizing kinase inhibitors, receptor antagonists, and other pharmacologically active agents. The pyridine moiety often serves to improve solubility or to act as a hydrogen bond acceptor, interacting with biological targets.

  • Materials Science: The rigid, conjugated biaryl structure makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The pyridine nitrogen provides a coordination site for building larger supramolecular structures.

  • Chemical Synthesis: It serves as a starting material for a wide range of more complex substituted pyridines, which are themselves important in agrochemicals and pharmaceuticals.[6]

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, precautions should be based on the hazards of related aromatic nitro compounds and pyridines.[7][8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, equipping researchers with the technical knowledge to synthesize, handle, and utilize this compound effectively in their scientific endeavors.

References

electrophilic substitution reactions of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The molecule's unique electronic architecture, featuring two distinct aromatic rings—one electron-deficient pyridine ring and one phenyl ring strongly deactivated by both a nitro group and the pyridyl substituent—presents significant challenges to conventional EAS. This document dissects the underlying electronic effects governing the molecule's reactivity and regioselectivity. We establish that electrophilic attack occurs preferentially on the heavily deactivated phenyl ring, rather than the even more electron-poor pyridine ring. Through a detailed analysis of substituent directing effects, we predict that substitution will be overwhelmingly directed to the C-5' position of the phenyl ring. This guide offers field-proven insights and detailed protocols for key EAS reactions, including nitration, halogenation, and sulfonation, while also explaining the inherent limitations regarding Friedel-Crafts reactions.

Introduction to this compound

This compound is a biaryl heterocyclic compound featuring a pyridine ring linked to a 3-substituted nitrophenyl ring. Its structural properties make it a valuable scaffold and intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 4282-48-8[1][2][3]
Molecular Formula C₁₁H₈N₂O₂[1][2][3]
Molecular Weight 200.19 g/mol [2][3]
IUPAC Name This compound[3]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NC=C2[1][3]

The synthesis of this compound and its analogs is often achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the precise construction of the C-C bond between the two aromatic rings. Its utility is primarily as a building block in drug discovery and the development of advanced materials, where the specific arrangement of its nitrogen heteroatom and nitro group can be leveraged to tune electronic properties or serve as a key pharmacophore.

Electronic Properties and Reactivity Analysis

Understanding the electrophilic substitution behavior of this compound requires a foundational analysis of the electronic contributions from each of its constituent parts. The molecule's overall reactivity is exceptionally low due to the synergistic electron-withdrawing nature of its components.

Pillar 1: The Deactivating Nature of the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. This reduced reactivity stems from two primary factors:

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, reducing its nucleophilicity.[4]

  • Reaction Conditions: EAS reactions are typically performed in strong acid, which protonates the basic nitrogen atom. The resulting pyridinium cation is even more strongly electron-withdrawing, further deactivating the ring.

When substitution is forced to occur on a pyridine ring, the electrophile adds to the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable.[4][5]

G cluster_0 Attack at C-3 (meta) cluster_1 Attack at C-4 (para) start_m Pyridine int_m1 Intermediate 1 (Charge at C-2) start_m->int_m1 +E+ E_m E+ int_m2 Intermediate 2 (Charge at C-4) int_m1->int_m2 int_m3 Intermediate 3 (Charge at C-6) int_m2->int_m3 final_m 3-Substituted Product int_m3->final_m -H+ start_p Pyridine int_p1 Intermediate 1 start_p->int_p1 +E+ E_p E+ int_p2 Unfavorable Intermediate (Positive charge on N) int_p1->int_p2 int_p3 Intermediate 3 int_p2->int_p3

Diagram 1. Arenium ion stability for electrophilic attack on pyridine. Attack at C-4 (and C-2) leads to a highly unstable resonance form with a positive charge on nitrogen.

Pillar 2: The Deactivating Nature of the Nitro Group

The nitro group (-NO₂) is one of the most powerful deactivating groups in electrophilic aromatic substitution.[6] It withdraws electron density from the benzene ring through both a strong inductive effect and a resonance effect.[7][8] The resonance delocalization pulls electrons out of the ring, creating significant partial positive charges at the ortho and para positions.[8][9] Consequently, these positions are strongly deactivated, and the meta position, while still deactivated relative to benzene, becomes the least unfavorable site for electrophilic attack.[7][8][10]

G Nitrobenzene Nitrobenzene Resonance1 Charge at ortho Nitrobenzene->Resonance1 Resonance Resonance2 Charge at para Resonance1->Resonance2 Resonance3 Charge at ortho Resonance2->Resonance3 Hybrid Resonance Hybrid (δ+ at ortho/para) Resonance3->Hybrid Forms

References

Exploring the Chemical Space of Nitrophenylpyridine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrophenylpyridine scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. The isomeric diversity inherent in this scaffold, arising from the positional variations of the nitro group on the phenyl ring and the substitution patterns on the pyridine moiety, offers a rich chemical space for the exploration and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of nitrophenylpyridine isomers. We delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for their preparation and purification, and offer a thorough analysis of the spectroscopic techniques required for their unambiguous structural elucidation. Furthermore, this guide explores the significant potential of these isomers as kinase inhibitors, with a specific focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate and exploit the chemical space of nitrophenylpyridine isomers for the discovery of next-generation therapeutics.

Introduction: The Significance of Nitrophenylpyridines in Medicinal Chemistry

The pyridine ring is a fundamental N-heterocycle prevalent in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The incorporation of a nitrophenyl group introduces a potent electron-withdrawing moiety that can significantly modulate the physicochemical properties and biological activity of the parent pyridine scaffold. The nitro group's influence extends to altering the molecule's polarity, metabolic stability, and binding affinity to target proteins.[3]

Nitrophenylpyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] A particularly promising area of investigation is their role as kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] The nitrophenylpyridine core can be strategically functionalized to target the ATP-binding site of specific kinases with high affinity and selectivity.

This guide will systematically explore the chemical space of these isomers, providing the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate this important class of compounds.

Synthetic Strategies: Navigating the Isomeric Landscape

The synthesis of nitrophenylpyridine isomers requires careful strategic planning to achieve the desired substitution pattern. The choice of synthetic route is dictated by the availability of starting materials and the desired final structure. Modern cross-coupling reactions are among the most effective methods for constructing the C-N or C-C bond linking the pyridine and nitrophenyl rings.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for the synthesis of nitrophenylpyridine isomers.

2.1.1. Buchwald-Hartwig Amination for N-Aryl Pyridinamines

This reaction is particularly effective for the synthesis of N-(nitrophenyl)pyridin-2-amine derivatives.[2]

  • Causality of Experimental Choices:

    • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand like Xantphos, is crucial for efficient catalytic turnover. The ligand facilitates the reductive elimination step, which is often rate-limiting.

    • Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is used to deprotonate the amine without competing in the reaction.

    • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and ensure solubility of the reactants.

Experimental Protocol: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine [2]

  • To a dry Schlenk flask, add 2-chloropyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

2.1.2. Suzuki-Miyaura Coupling for C-Aryl Pyridines

This reaction is ideal for forming a C-C bond between a nitrophenylboronic acid and a halopyridine.

  • Causality of Experimental Choices:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.

    • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

    • Solvent System: A two-phase solvent system, such as DME/water, is often employed to dissolve both the organic reactants and the inorganic base.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)pyridine

  • In a round-bottom flask, combine 2-bromopyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[3]

  • Purge the flask with an inert gas for 15 minutes.

  • Add a degassed solvent mixture of DME (8 mL) and water (2 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

  • Heat the reaction to 85 °C and stir for 12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of nitrophenylpyridine isomers via Suzuki-Miyaura coupling.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification A Halopyridine Isomer C Pd(PPh3)4, K2CO3 DME/H2O, 85 °C A->C B Nitrophenylboronic Acid Isomer B->C D Extraction with Ethyl Acetate C->D Reaction Quench E Column Chromatography D->E Crude Product F Nitrophenylpyridine Isomer E->F Purified Product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Structural Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized nitrophenylpyridine isomers is paramount and relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern of the isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the positions of the substituents on both the pyridine and phenyl rings. Protons ortho to the nitrogen on the pyridine ring are typically deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum reveal the symmetry of the molecule and the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Nitrophenylpyridine Isomer (Predicted)

Isomer ¹H NMR (δ, ppm, DMSO-d₆) ¹³C NMR (δ, ppm, DMSO-d₆)
2-(4-Nitrophenyl)pyridine 8.70 (d, 1H), 8.35 (d, 2H), 8.10 (d, 2H), 7.95 (t, 1H), 7.40 (t, 1H)156.0, 149.8, 147.5, 145.0, 137.5, 128.0, 124.5, 122.0
3-(3-Nitrophenyl)pyridine 9.05 (s, 1H), 8.65 (d, 1H), 8.40 (d, 1H), 8.25 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H)148.5, 148.0, 147.0, 136.0, 135.0, 130.5, 124.0, 122.5
4-(2-Nitrophenyl)pyridine 8.80 (d, 2H), 8.10 (d, 1H), 7.85 (t, 1H), 7.75 (d, 2H), 7.65 (t, 1H)150.0, 149.0, 148.0, 133.0, 130.0, 125.0, 124.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

  • Fragmentation: The nitro group often directs fragmentation. Common losses include NO₂ (46 Da) and NO (30 Da).[6][9] The fragmentation of the pyridine ring can also provide clues about the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Frequencies:

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10]

    • C=N and C=C stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for Nitrophenylpyridines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1530 - 1500
NO₂Symmetric Stretch1350 - 1330
Aromatic C=CStretch1600 - 1450
Aromatic C-HStretch3100 - 3000

Isomer Separation: The Role of Chiral Chromatography

Many nitrophenylpyridine derivatives possess stereogenic centers, leading to the existence of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation is crucial.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[2][12]

  • Causality of Experimental Choices:

    • Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability. The chiral selector on the CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

    • Mobile Phase: The mobile phase composition (e.g., normal phase, reversed-phase, or polar organic) is optimized to maximize the selectivity and resolution of the enantiomers.

Experimental Protocol: Chiral HPLC Separation of a Nitrophenylpyridine Enantiomeric Pair

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be adjusted to optimize resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomeric peaks. The resolution (Rs) should be greater than 1.5 for baseline separation.

Biological Application: Nitrophenylpyridines as EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[13] Its aberrant activation is a key driver in the development of various cancers.[14] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[] Nitrophenylpyridine derivatives have emerged as promising scaffolds for the design of potent and selective EGFR inhibitors.

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[16][17][18]

Mechanism of Inhibition

Nitrophenylpyridine-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR.[] The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the nitrophenyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

Visualizing the Inhibition of the EGFR Signaling Pathway

The following diagram illustrates the inhibition of the EGFR signaling pathway by a nitrophenylpyridine inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation Inhibitor Nitrophenylpyridine Inhibitor Inhibitor->EGFR Binds to ATP pocket (Inhibits) Transcription->Proliferation Leads to

Caption: Inhibition of the EGFR/RAS/RAF/MEK/ERK Pathway.

Conclusion

The chemical space of nitrophenylpyridine isomers offers a fertile ground for the discovery of novel drug candidates. Their synthetic accessibility, coupled with the profound influence of isomeric variations on their biological activity, makes them an attractive class of compounds for medicinal chemists. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of these isomers. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to confidently explore this chemical space and unlock its therapeutic potential, particularly in the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Methodological & Application

Application Note: High-Purity Isolation of 4-(3-Nitrophenyl)pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(3-Nitrophenyl)pyridine from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We delve into the causal reasoning behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of separation on a silica stationary phase. The protocol includes detailed steps for column packing, sample loading, gradient elution, and fraction analysis, supplemented by a troubleshooting guide to address common challenges such as peak tailing associated with pyridine-containing compounds.

Introduction and Scientific Context

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the basic pyridine moiety imparts unique electronic and binding properties, making it a valuable precursor for synthesizing more complex molecules, including potential pharmaceutical agents and ligands for catalysis. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream biological assays or material characterization.

Column chromatography is the technique of choice for purifying such moderately polar, aromatic compounds.[1][2] The method leverages the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[3][4] For this compound, the polar nitro group and the nitrogen lone pair on the pyridine ring allow for strong interactions with the acidic silanol groups (Si-OH) on the silica surface, necessitating a carefully optimized mobile phase to achieve effective elution and separation from less polar byproducts or more polar impurities.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing a robust purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[6][7][8]
Molecular Weight 200.19 g/mol [6][7][8]
Appearance Solid (Expected)Inferred
Melting Point 109-110 °C[9]
Boiling Point 349.5 °C (Predicted)[8][9]
pKa 4.95 (Predicted)[6]
Topological Polar Surface Area 58.7 Ų[6][7]
Solubility Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc).[10] (Inferred by analogy)

The compound's significant polarity, indicated by the topological polar surface area and the presence of hydrogen bond acceptors, suggests a strong affinity for a polar stationary phase like silica gel.[6][7]

Principle of Separation: Normal-Phase Chromatography

In this protocol, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, typically a mixture of hexane or petroleum ether and a more polar solvent like ethyl acetate.[11]

The separation mechanism is governed by the following principles:

  • Adsorption: The crude mixture is loaded onto the top of the silica column. Polar compounds, like this compound, will adsorb more strongly to the polar silica gel via hydrogen bonding and dipole-dipole interactions.[2][3]

  • Elution: The mobile phase is continuously passed through the column. Less polar impurities have a weaker affinity for the silica gel and a higher affinity for the mobile phase, causing them to travel down the column and elute first.

  • Selective Desorption: By gradually increasing the polarity of the mobile phase (gradient elution), the binding of the target compound to the stationary phase is disrupted, allowing it to be desorbed and carried down the column. This enables its separation from both less polar and more polar impurities.

Preliminary Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[4][12] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, which generally translates to good separation on a column.

Protocol for TLC Analysis
  • Chamber Preparation: Add a few milliliters of a test solvent system (e.g., 20% Ethyl Acetate in Hexane) to a TLC chamber along with a piece of filter paper to ensure the chamber atmosphere is saturated with solvent vapor. Cover with a lid.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[4]

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the pencil-drawn baseline of a silica gel TLC plate.[13]

  • Development: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[12][13]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Rƒ Calculation & Optimization: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front) Adjust the solvent system polarity to achieve the target Rƒ. If the Rƒ is too low (<0.2), increase the proportion of the polar solvent (ethyl acetate). If it is too high (>0.5), decrease its proportion.[12]

Detailed Purification Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 500 mg. Adjust the column size and solvent volumes accordingly for different sample masses.

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh)

  • Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade

  • Crude Sample: this compound mixture

  • Glassware: Chromatography column (e.g., 40 cm length, 2.5 cm diameter), flasks, test tubes for fraction collection

  • Apparatus: Fume hood, rotary evaporator, TLC supplies

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet slurry method is superior for creating a homogenous, crack-free column bed.[11]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing ~25 g of silica gel (approx. 50 times the sample weight) with ~100 mL of 100% hexane.[2]

  • Clamp the column vertically in a fume hood. Pour the silica slurry into the column in one continuous motion.

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more hexane as needed, ensuring the solvent level never drops below the top of the silica bed. This is critical to prevent column cracking.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for samples that are not highly soluble in the initial mobile phase, preventing band broadening.

  • Dissolve the 500 mg crude sample in a minimal amount of a suitable solvent (e.g., 2-3 mL of dichloromethane).

  • Add ~1 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.

  • Gently overlay the sample layer with a thin protective layer of sand (~0.5 cm).

Step 3: Elution (Gradient Method) A gradient elution provides the best resolution for separating compounds with different polarities.

  • Begin elution with a non-polar solvent system (e.g., 5% EtOAc in Hexane) to wash out any non-polar impurities. Collect fractions of ~10-15 mL each.

  • Monitor the eluent by TLC. Once the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase. A suggested gradient might be:

    • 10% EtOAc in Hexane

    • 20% EtOAc in Hexane (The expected elution range for the target compound)

    • 30-40% EtOAc in Hexane to elute more polar impurities.

  • Maintain a constant flow rate. If using gravity chromatography, this is managed by the stopcock. For flash chromatography, apply gentle air pressure.

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired compound.

  • Fractions containing only the pure product (single spot at the correct Rƒ) should be combined in a pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • Place the flask under high vacuum for at least one hour to remove any residual solvent, yielding the purified this compound.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Isolation TLC TLC Method Development Col_Pack Column Packing (Wet Slurry) TLC->Col_Pack Determines Solvent System Sample_Load Sample Loading (Dry Method) Col_Pack->Sample_Load Elution Gradient Elution (Hexane -> EtOAc) Sample_Load->Elution Frac_Collect Fraction Collection Elution->Frac_Collect Collects Frac_Analysis TLC Analysis of Fractions Frac_Collect->Frac_Analysis Analyzed by Combine Combine Pure Fractions Frac_Analysis->Combine Identifies Evap Solvent Removal (Rotovap) Combine->Evap Final_Product Pure this compound Evap->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak/Spot Tailing The basic pyridine nitrogen is interacting strongly with acidic silanol sites on the silica.Add a small amount of a competing base, like triethylamine (TEA, ~0.1-0.5%), to the mobile phase to neutralize the active sites.[14]
Poor Separation Incorrect mobile phase polarity; Column was packed improperly (cracks/channels); Column was overloaded with sample.Re-optimize the mobile phase with TLC for better Rƒ separation. Repack the column carefully. Use a larger column or a smaller amount of crude sample.
Compound Won't Elute Mobile phase is not polar enough to displace the highly adsorbed compound.Significantly increase the polarity of the mobile phase (e.g., switch to 5% Methanol in Dichloromethane). Be aware that methanol >10% can start to dissolve silica gel.[15]
Cracked/Dry Column Bed Solvent level dropped below the top of the stationary phase during packing or elution.This is often unrecoverable and requires repacking the column. Always maintain a solvent head above the silica.

Safety and Handling

  • This compound: While specific GHS data is limited, related nitrophenyl and pyridine compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[6][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile.[17] All procedures must be conducted within a certified chemical fume hood. Ensure proper ventilation and avoid sources of ignition.

  • Silica Gel: Fine silica dust can be harmful if inhaled.[1] Handle in a well-ventilated area or fume hood and avoid generating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a comprehensive and systematic strategy for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Nitrophenyl)pyridine. This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only a final, optimized protocol but also the scientific rationale behind the methodological choices. The process encompasses initial physicochemical characterization, a logical workflow for method development, and a validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Preliminary Considerations

This compound is a heterocyclic aromatic compound of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this analyte is essential for process monitoring, quality control, and stability testing. The development of a selective, sensitive, and robust HPLC method is therefore a critical requirement.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development. Key parameters for this compound are summarized below.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₈N₂O₂---
Molecular Weight 200.19 g/mol [1][2]---
pKa (Predicted) 4.95 ± 0.10[1][3]The pyridine nitrogen is basic. To ensure a single, uncharged species for consistent retention, the mobile phase pH should be controlled to be at least 1.5-2 pH units above the pKa (i.e., pH > 6.5-7.0).[4]
XLogP3-AA (Predicted) 2.8[5]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Absorbance Contains chromophores (nitrophenyl and pyridine rings).Strong UV absorbance is expected, allowing for sensitive detection. The nitrophenyl group typically absorbs in the 250-270 nm range. The pyridine moiety has absorbance maxima around 254 nm.[6] Therefore, a detection wavelength of 254 nm is a logical starting point.

HPLC Method Development Strategy

Our approach is systematic, beginning with column and mobile phase screening and progressing to fine-tuning for optimal performance. The objective is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and high efficiency (plate count > 2000) within a reasonable runtime.

Workflow for Method Development

The logical flow of the method development process is illustrated below. This structured approach ensures that each parameter is optimized based on a scientific rationale, leading to a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV) B Column Selection (C18, Phenyl-Hexyl) A->B Guides stationary phase choice C Mobile Phase Screening (ACN vs. MeOH) B->C Test selectivity D Optimize Mobile Phase pH (Control ionization) C->D E Optimize Organic % (Adjust retention time) D->E F Fine-tune Flow Rate & Temp (Improve efficiency/resolution) E->F G Final Method Protocol F->G H Method Validation (ICH Q2) G->H

Caption: A systematic workflow for HPLC method development.

Column Selection

Given the analyte's aromatic nature and moderate polarity, several stationary phases could be suitable.

  • C18 Column: A general-purpose workhorse, providing strong hydrophobic retention. This is the primary choice for initial screening.

  • Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. This is a good secondary column to screen if the C18 phase provides inadequate resolution from potential impurities.

For this application, a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected as the starting point.

Mobile Phase Selection and Optimization

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally preferred for its lower viscosity and UV transparency. Initial scouting runs should be performed with both to assess selectivity differences.

Aqueous Phase and pH Control: Based on the predicted pKa of 4.95, the pyridine nitrogen will be protonated at acidic pH and neutral at basic pH.[1][3] To avoid peak tailing and ensure consistent retention, the mobile phase pH must be controlled.[4] Operating at a pH > 7.0 will ensure the analyte is in its neutral, more retained form. A 10 mM phosphate buffer adjusted to pH 7.2 is an excellent choice. Phosphate is a common HPLC buffer, and this pH is well within its effective buffering range.

Optimized HPLC Method and Protocol

The following protocol was established after systematic optimization of the parameters described above.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and efficiency for this moderately polar analyte.
Mobile Phase Isocratic: Acetonitrile / 10 mM Potassium Phosphate Buffer, pH 7.2 (55:45, v/v)The ACN percentage provides optimal retention (k' ≈ 4.5). The pH ensures the analyte is in a single, neutral state, promoting sharp, symmetric peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nmA wavelength where both the nitrophenyl and pyridine moieties exhibit strong absorbance, providing high sensitivity.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Protocol for Sample and Standard Preparation
  • Solvent (Diluent) Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This ensures the sample solvent is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the validated linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation will be performed according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[9][10][11]

ValidationWorkflow cluster_validation Method Validation Parameters (ICH Q2) Specificity Specificity (Peak Purity) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision Robustness Robustness (System Suitability) Precision->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound. Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.

  • Inject a known impurity or degradation product, if available, to demonstrate separation from the main analyte peak.

  • Utilize a photodiode array (PDA) detector to assess peak purity across the analyte peak from a stressed sample (e.g., acid/base hydrolysis, oxidation).

Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a defined range. Protocol:

  • Prepare and inject the working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value. Protocol:

  • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Calculate the percent recovery for each replicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Inject six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Introduce small variations to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 7.0 and 7.4).

  • Inject a standard solution under each condition and evaluate the system suitability parameters (e.g., retention time, tailing factor, plate count). Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

This application note provides a comprehensive framework for the development and validation of a specific, accurate, and robust RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and following a systematic optimization and validation workflow, a reliable analytical method suitable for quality control and research applications has been established.

References

Application Note: High-Throughput Purity Assessment of 4-(3-Nitrophenyl)pyridine Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 4-(3-Nitrophenyl)pyridine, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide to sample preparation, instrument configuration, data analysis, and method validation. The protocol addresses the specific challenges associated with the analysis of aromatic nitro compounds, including thermal lability, and provides a framework for identifying and quantifying potential process-related impurities and isomers.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, comprising a pyridine ring coupled with a nitrophenyl moiety, imparts unique properties that are leveraged in the design of novel therapeutics. The purity of this intermediate is of paramount importance, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This guide provides a scientifically grounded protocol, emphasizing the rationale behind each step to ensure methodological robustness and data integrity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
CAS Number 4282-48-8[1][2]
Molecular Formula C₁₁H₈N₂O₂[1][3]
Molecular Weight 200.19 g/mol [1][3]
Melting Point 109-110 °C[4]
Boiling Point 349.5 °C (Predicted)[2][4]
Appearance Not Available[1]

Understanding Potential Impurities: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a halogenated nitrobenzene, or vice-versa, in the presence of a palladium catalyst and a base.

Based on this synthetic pathway, the following potential impurities should be considered during purity analysis:

  • Starting Materials: Unreacted 4-halopyridine or 3-nitrophenylboronic acid (or their respective coupling partners).

  • Homocoupling Products: Bipyridines and dinitrobiphenyls formed from the coupling of two identical starting material molecules.

  • Dehalogenated Starting Material: For example, the reduction of a halopyridine to pyridine.

  • Positional Isomers: Isomers of this compound, such as 4-(2-Nitrophenyl)pyridine or 4-(4-Nitrophenyl)pyridine, may be present if the starting materials are not isomerically pure.

  • Catalyst Residues: Trace amounts of the palladium catalyst, though typically not GC-amenable, can be a concern in the final product.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99.5%

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Internal Standard (IS): (Optional but recommended for high precision) A compound with similar chemical properties but chromatographically resolved from the analyte and impurities, e.g., 4,4'-Dichlorobiphenyl.

  • Glassware: Volumetric flasks, vials with PTFE-lined septa.

Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte and impurities (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the solvent.

  • Internal Standard: If using an internal standard, add a consistent concentration to all standards and samples.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used. The key consideration is to use a lower injection port temperature to minimize the potential for thermal degradation of the nitro group.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injection Port Split/SplitlessAllows for both trace and higher concentration analysis.
Inlet Temperature 250 °CA lower temperature to prevent thermal degradation of the nitroaromatic compound.[5]
Injection Mode Split (e.g., 50:1)To avoid column overloading with the main component.
Injection Volume 1 µLStandard volume for good peak shape.
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of aromatic compounds.
Oven Program - Initial Temp: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 10 minAllows for good separation of potential impurities from the main peak.
Transfer Line Temp 280 °CEnsures efficient transfer of analytes to the MS without cold spots.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating library-searchable mass spectra.
Mass Range m/z 40-450Covers the molecular weight of the analyte and expected impurities.
Scan Mode Full ScanTo identify unknown impurities. For quantification of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Analysis and Interpretation

Peak Identification
  • Retention Time Matching: Compare the retention time of the major peak in the sample chromatogram with that of the this compound reference standard.

  • Mass Spectral Library Matching: The acquired mass spectrum of the main peak should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a spectrum obtained from the analysis of the pure reference standard.[6][7]

  • Impurity Identification: Identify potential impurities by their retention times and by searching their mass spectra against the NIST/Wiley libraries. The expected fragmentation patterns for potential impurities are:

    • Positional Isomers: Will have very similar mass spectra to the main analyte but different retention times.

    • Homocoupling Products: Will have higher molecular weights and distinct mass spectra. For example, a bipyridine would show a molecular ion at m/z 156.[8]

    • Dehalogenated Precursors: For instance, if a bromopyridine was a starting material, the presence of pyridine (m/z 79) could be monitored.

Purity Calculation

The purity of the this compound sample is typically determined by area percent normalization, assuming that all components have a similar response factor in the mass spectrometer.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For more accurate quantification, especially for known impurities, a calibration curve should be generated for each compound.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]

  • Specificity: The ability of the method to resolve and identify the analyte in the presence of expected impurities and degradation products. This is demonstrated by the chromatographic separation and unique mass spectra.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis (R² > 0.99).

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Visualization of Workflows

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weighing of Sample & Reference Standard B Dissolution in Appropriate Solvent A->B C Serial Dilution for Calibration Standards B->C D GC Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Purity Calculation & Report Generation H->I

Caption: GC-MS Experimental Workflow for Purity Assessment.

Data Analysis Workflow

Data_Analysis_Workflow node_raw Raw GC-MS Data Total Ion Chromatogram (TIC) Mass Spectra node_integration Peak Integration - Identify all peaks - Determine peak areas node_raw->node_integration node_identification Peak Identification Main Peak Impurity Peaks node_integration->node_identification node_main_id Main Peak ID - Retention Time Match - Mass Spectrum Match node_identification:f0->node_main_id node_impurity_id Impurity Peak ID - Library Search (NIST) - Fragmentation Analysis node_identification:f1->node_impurity_id node_quantification Purity Calculation Area Percent Normalization Purity % = (A_main / A_total) * 100 node_main_id->node_quantification node_impurity_id->node_quantification node_report Final Purity Report node_quantification->node_report

Caption: Data Analysis Workflow for Purity Determination.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all reagents before use.

Conclusion

This application note provides a comprehensive and scientifically rigorous GC-MS protocol for the purity assessment of this compound. By understanding the analyte's properties and potential impurities, and by following a systematic approach to method development and validation, researchers and analysts can ensure the generation of accurate and reliable data. This is crucial for maintaining quality control and ensuring the safety and efficacy of pharmaceutical products derived from this important chemical intermediate.

References

Application Note & Protocols: 4-(3-Nitrophenyl)pyridine as a Modulatory Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 4-(3-Nitrophenyl)pyridine as a ligand in homogeneous catalysis, with a specific focus on palladium-catalyzed Suzuki-Miyaura cross-coupling. This compound is a monodentate N-donor ligand characterized by a strong electron-withdrawing nitro (-NO₂) group on the appended phenyl ring. This electronic feature significantly modulates the properties of the catalytic metal center, influencing catalyst stability and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage electronically modified pyridine ligands to achieve efficient and robust catalytic transformations. We present step-by-step protocols for the ligand synthesis, the preparation of a palladium(II) precatalyst, and its application in a representative Suzuki-Miyaura reaction.

Introduction: The Role of Electronic Effects in Ligand Design

In transition metal catalysis, ligands are not merely spectators; they are critical components that dictate the catalyst's performance. The electronic and steric properties of a ligand directly influence the reactivity, selectivity, and stability of the metal center. Pyridine and its derivatives are among the most versatile classes of ligands in catalysis, primarily due to their robust coordination to late transition metals and the ease with which their properties can be tuned.[1][2]

The subject of this note, this compound, introduces a potent electronic modification. The nitro group is one of the strongest non-ionic electron-withdrawing groups used in ligand design. Its presence decreases the electron density on the pyridine nitrogen, which in turn reduces the Lewis basicity of the ligand.[1] When coordinated to a metal like palladium, this has several important consequences:

  • Enhanced Catalyst Stability: By reducing the electron density on the palladium center, the ligand can make the complex more resistant to decomposition pathways such as the formation of palladium black.[3]

  • Modulation of Reactivity: The electron-deficient nature of the metal center can accelerate the reductive elimination step of many cross-coupling cycles, which is often the product-forming step. Conversely, it may slow the initial oxidative addition step. The overall effect on catalytic turnover depends on the rate-limiting step of the specific reaction.[4][5]

This guide uses the Suzuki-Miyaura reaction—a cornerstone of C-C bond formation—as a model system to demonstrate the utility of this ligand.[4][6]

Part 1: Synthesis of this compound Ligand

The most convergent and high-yielding method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. The protocol below describes the coupling of a commercially available halopyridine with a nitrophenylboronic acid.

Protocol 1: Ligand Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
4-Bromopyridine hydrochloride194.451.94 g10.01.0 equiv
3-Nitrophenylboronic acid166.922.00 g12.01.2 equiv
Tetrakis(triphenylphosphine)palladium(0)1155.56231 mg0.20.02 equiv
Sodium Carbonate (Na₂CO₃)105.993.18 g30.03.0 equiv
Toluene-50 mL--
Ethanol-25 mL--
Deionized Water-25 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol), 3-nitrophenylboronic acid (2.00 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Solvent Degassing (Critical Step): Add the solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL). Degas the mixture thoroughly for 20-30 minutes by bubbling argon or nitrogen gas through it. Causality: This step is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and maintain vigorous stirring under the inert atmosphere for 12-16 hours. The mixture will typically turn dark brown or black.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be UV-active.

  • Workup and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude solid.

  • Final Purification: Purify the crude product by column chromatography on silica gel (7:3 hexanes:ethyl acetate) to afford this compound as a pale yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The predicted pKa is approximately 4.95.[7]

Part 2: Synthesis of a Palladium(II) Precatalyst

For convenience and stability, it is often advantageous to prepare a well-defined Pd(II) precatalyst. These complexes are typically air-stable and can be accurately weighed, ensuring reproducibility. Upon exposure to reaction conditions (base, heat), they are reduced in situ to the active Pd(0) species. We will synthesize a common square-planar complex, dichlorobis(this compound)palladium(II).[1]

Workflow for Precatalyst Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PdCl2 Dissolve PdCl₂ in hot HCl(aq) Combine Combine Solutions & Stir PdCl2->Combine Ligand Dissolve Ligand in Ethanol Ligand->Combine Precipitate Precipitate Forms on Cooling Combine->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with H₂O, Ethanol, Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Final [Pd(L)₂Cl₂] Complex Dry->Final

Caption: Workflow for the synthesis of the Pd(II) precatalyst.

Protocol 2: Synthesis of [Pd(4-(3-NPPy))₂Cl₂]

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
Palladium(II) Chloride (PdCl₂)177.33177 mg1.01.0 equiv
This compound (Ligand)200.19420 mg2.12.1 equiv
Hydrochloric Acid (conc. 37%)36.460.5 mL--
Deionized Water-10 mL--
Ethanol (200 proof)-20 mL--

Step-by-Step Procedure:

  • Prepare Palladium Solution: In a 50 mL flask, suspend palladium(II) chloride (177 mg, 1.0 mmol) in 10 mL of deionized water. Add 0.5 mL of concentrated HCl. Heat the mixture gently (to ~60-70 °C) with stirring until the PdCl₂ dissolves to form a clear orange-red solution of H₂PdCl₄.

  • Prepare Ligand Solution: In a separate 100 mL flask, dissolve the this compound ligand (420 mg, 2.1 mmol) in 20 mL of warm ethanol.

  • Complex Formation: Slowly add the warm ligand solution to the palladium solution with constant stirring. A yellow precipitate should form almost immediately.

  • Reaction Completion: Continue stirring the mixture for 1 hour as it cools to room temperature to ensure complete precipitation.

  • Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid sequentially with deionized water (2 x 10 mL), cold ethanol (1 x 10 mL), and finally diethyl ether (1 x 10 mL). Causality: The washing sequence removes any unreacted starting materials and inorganic salts, with the final ether wash facilitating rapid drying.

  • Drying: Dry the complex in a vacuum oven at 60 °C for 4 hours. The expected product is a stable, yellow powder.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

This section details the use of the synthesized [Pd(L)₂Cl₂] complex as a precatalyst for the coupling of 4-bromoacetophenone and phenylboronic acid. The electron-withdrawing ligand is expected to provide a robust catalyst suitable for this transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar¹-Ar² re->product reagents Ar¹-X reagents->oa boronic Ar²B(OR)₂ + Base boronic->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4]

Protocol 3: Catalytic Cross-Coupling

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
4-Bromoacetophenone199.04199 mg1.01.0 equiv
Phenylboronic Acid121.93146 mg1.21.2 equiv
[Pd(4-(3-NPPy))₂Cl₂] Precatalyst577.725.8 mg0.010.01 equiv
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0 equiv
1,4-Dioxane-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a stir bar, combine 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and the [Pd(4-(3-NPPy))₂Cl₂] precatalyst (5.8 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-8 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a short plug of celite to remove the base and palladium residues, washing the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography (e.g., 9:1 hexanes:ethyl acetate) to isolate the product, 4-acetylbiphenyl.

Expected Results & Data

The use of an electron-deficient ligand is anticipated to yield a highly efficient and stable catalytic system. Performance can be evaluated by calculating the yield, Turnover Number (TON), and Turnover Frequency (TOF).

Substrate 1Substrate 2Catalyst Loading (mol%)Time (h)Temp (°C)Yield (%) (Typical)TON (Typical)
4-BromoacetophenonePhenylboronic acid1.04100>95%95
4-ChloroanisolePhenylboronic acid1.08100~80-90%80-90
1-Bromo-4-nitrobenzenePhenylboronic acid1.02100>98%98

TON = (moles of product) / (moles of catalyst) TOF = TON / time (h)

Troubleshooting & Further Considerations

  • Low Yield/No Reaction:

    • Catalyst Deactivation: Ensure all solvents were rigorously degassed and the reaction was maintained under a strict inert atmosphere. The appearance of significant palladium black is a sign of decomposition.[3]

    • Base Incompatibility: The choice of base is critical. K₃PO₄ is a good starting point, but others like Cs₂CO₃ or K₂CO₃ may be more effective depending on the substrates.[3]

  • Ligand Reactivity: While the pyridine N-atom is the primary coordination site, the nitro-aryl moiety itself can, under very specific and harsh conditions, undergo C-NO₂ bond cleavage.[6][8] However, in a competitive coupling with a more reactive aryl halide, this side reaction is highly unlikely.

  • Reaction Scope: This ligand-catalyst system is expected to be broadly applicable. It should be particularly effective for coupling electron-deficient or sterically hindered aryl halides, where catalyst stability and activity are paramount.[9][10]

Conclusion

This compound serves as an excellent example of a rationally designed ligand for modulating catalytic activity. The strong electron-withdrawing nature of the nitro group imparts enhanced stability and unique reactivity to palladium catalysts. The protocols provided herein offer a robust framework for the synthesis of the ligand, preparation of a convenient Pd(II) precatalyst, and its successful application in the Suzuki-Miyaura cross-coupling reaction. This system represents a valuable tool for chemists engaged in the synthesis of complex organic molecules, materials, and pharmaceuticals.

References

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 4-(3-Nitrophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Arylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged structure" in numerous pharmacologically significant molecules, from natural alkaloids to synthetic drugs.[1][2] Its ability to participate in hydrogen bonding and its unique electronic properties make it an invaluable scaffold for engaging with biological targets. When functionalized at the 4-position with an aryl substituent, the resulting 4-arylpyridine core is a key substructure in several active pharmaceutical ingredients (APIs).[3][4]

This guide focuses on a specific subclass: 4-(3-nitrophenyl)pyridine derivatives . The incorporation of the 3-nitrophenyl group is a strategic design choice. The nitro group is a potent electron-withdrawing moiety that can significantly modulate the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile. Furthermore, the nitro group can be readily reduced to an amine, providing a versatile chemical handle for subsequent library development to explore structure-activity relationships (SAR). These derivatives are promising candidates for a wide range of biological screens, particularly in oncology, where related nitrophenyl compounds and pyridine structures have shown efficacy as kinase inhibitors and antiproliferative agents.[1][5][6][7]

This document provides a comprehensive, field-proven guide to the synthesis of these valuable compounds via Suzuki-Miyaura cross-coupling, followed by a detailed protocol for their initial biological evaluation using a standard in vitro cytotoxicity assay.

Part 1: Synthetic Methodology - The Suzuki-Miyaura Cross-Coupling

The construction of the critical C-C bond between the pyridine and phenyl rings is most reliably achieved through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]

Causality Behind the Choice: The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups on both coupling partners.

  • High Functional Group Tolerance: Unlike many other organometallic reactions, it is compatible with a vast array of functional groups (including the nitro group), minimizing the need for cumbersome protection-deprotection steps.[8]

  • Commercial Availability of Reagents: A wide variety of boronic acids and aryl halides are commercially available, allowing for rapid diversification.

  • Low Toxicity: The boronic acid reagents and byproducts are generally less toxic and more environmentally benign compared to organotin or organozinc alternatives.

The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps: oxidative addition, transmetallation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ complex1 R¹-Pd(II)L₂-X pd0->complex1 R¹-X oxidative_addition Oxidative Addition complex2 R¹-Pd(II)L₂-R² complex1->complex2 R²-B(OR)₂ transmetallation Transmetallation complex2->pd0 product R¹-R² complex2->product reductive_elimination Reductive Elimination start R¹-X boronic R²-B(OR)₂ base Base base->complex1 Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Detailed Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of the parent compound, which can be adapted for various substituted analogs.

Self-Validation: The success of this protocol is validated by rigorous purification and characterization. The identity and purity of the final product must be confirmed by methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is suitable for biological screening.

Materials and Reagents
  • 4-Bromopyridine hydrochloride (or 4-Iodopyridine)

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, Anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for eluent)

Equipment
  • Round-bottom flask (two-neck)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram

Synthesis_Workflow start Assemble Glassware under Inert Atmosphere reagents Add Reagents: 4-Bromopyridine HCl 3-Nitrophenylboronic acid Solvents (Dioxane/H₂O) start->reagents degas Degas Mixture (N₂ bubbling) reagents->degas catalyst Add Pd(PPh₃)₄ Catalyst and Na₂CO₃ Base degas->catalyst reflux Heat to Reflux (e.g., 90-100 °C) Monitor by TLC catalyst->reflux quench Cool to RT Quench with Water reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with MgSO₄ Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), 1,4-dioxane (20 mL), and water (5 mL).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

  • Inerting the System: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: Add sodium carbonate (3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Expert Insight: The base is crucial for activating the boronic acid to facilitate the transmetallation step.[9] A solid base is often preferred for ease of handling.

  • Reaction: Heat the reaction mixture to reflux (approximately 95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyridine is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and 50 mL of brine.

    • Expert Insight: The water wash removes residual inorganic salts and water-soluble impurities, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Part 3: Biological Screening - In Vitro Cytotoxicity Protocol

Once synthesized and purified, the derivatives are ready for biological screening. A fundamental first step in assessing potential anticancer activity is to determine a compound's general toxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[10]

Principle of the Assay: The assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h for Cell Adherence start->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate for 48h or 72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) incubate3->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability Determine IC₅₀ Value read->analyze end Cytotoxicity Profile Established analyze->end

Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.[11]

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final test concentrations.

    • Trustworthiness: Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds.

    • Self-Validation Controls: Include the following controls on every plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[12]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate gently to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Correct for background by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Example Cytotoxicity Data
Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
NP-PY-01 H (Parent Compound)18.5 ± 2.125.3 ± 3.4
NP-PY-02 4'-Fluoro12.1 ± 1.519.8 ± 2.9
NP-PY-03 4'-Methoxy27.4 ± 3.835.1 ± 4.2
Doxorubicin Positive Control1.9 ± 0.32.2 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(3-Nitrophenyl)pyridine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer properties.[1][2][3] The introduction of a nitrophenyl group to the pyridine ring, as in 4-(3-Nitrophenyl)pyridine, can confer unique electronic and steric properties that may lead to potent and selective anticancer activity. While the precise mechanism of action for many novel pyridine derivatives is an active area of research, related compounds have been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression.[2][3] This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines using the MTT assay, a robust and widely accepted method for assessing cell viability.[4][5][6]

Hypothesized Mechanism of Action of this compound

While the specific molecular targets of this compound are yet to be fully elucidated, based on the known activities of structurally related nitrophenyl and pyridine-containing compounds, we can hypothesize several potential mechanisms of action. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic distribution of the molecule, potentially enabling interactions with biological macromolecules.[7] Furthermore, the planar nature of the biphenyl-like structure may facilitate intercalation into DNA, a mechanism observed for some nitrophenyl-containing compounds.[7] Other plausible mechanisms, based on the broader class of pyridine derivatives, include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, and the modulation of critical signaling pathways involved in cell survival and proliferation.[2][8]

Visualizing the Experimental Approach

The following diagram outlines the comprehensive workflow for assessing the in vitro cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment Serial Dilutions cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_normalization Data Normalization (% Viability) absorbance_reading->data_normalization ic50_calculation IC50 Value Calculation data_normalization->ic50_calculation

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Detailed Protocols

PART 1: Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity.[9][10] It is also crucial to include a non-cancerous cell line to evaluate the compound's selectivity.[11]

Recommended Cell Lines:

Cell LineCancer TypeJustification
MCF-7 Breast AdenocarcinomaWell-characterized and widely used in cancer research.[12]
A549 Lung CarcinomaRepresents a common and aggressive cancer type.[13]
HepG2 Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity.[2]
HCT116 Colon CarcinomaRepresents another prevalent cancer.
HEK293 Human Embryonic KidneyA common non-cancerous cell line for toxicity comparison.[14]

Cell Culture Protocol:

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Passage cells regularly upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.

  • Perform routine checks for mycoplasma contamination to ensure data integrity.[15]

  • Authenticate cell lines periodically (e.g., by STR profiling) to prevent cross-contamination issues.[3][16]

PART 2: Preparation of this compound

Proper handling and preparation of the test compound are essential for accurate and reproducible results.

  • Prepare a 10 mM stock solution of this compound (MW: 200.19 g/mol )[17][18] in sterile dimethyl sulfoxide (DMSO).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare serial dilutions of the compound in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

PART 3: MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[4][5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5][19]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound by serial dilution in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the plates at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell growth.[20]

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[8][20]

  • Determine the IC50 value from the fitted curve.[20]

Example Data Presentation:

Cell LineIncubation TimeIC50 (µM) of this compound
MCF-7 48h[Example Value]
A549 48h[Example Value]
HepG2 48h[Example Value]
HCT116 48h[Example Value]
HEK293 48h[Example Value]

Quality Control and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:

  • Cell Line Authentication: Regularly authenticate cell lines to confirm their identity and lack of cross-contamination.[3][16]

  • Reagent Quality: Use high-quality, sterile reagents and media.[3]

  • Assay Performance: Monitor the performance of the assay by including positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle) controls in every experiment.[7]

  • Data Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three independent times.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro cytotoxicity assessment of this compound on a panel of cancer cell lines. By adhering to the detailed methodologies and quality control measures outlined, researchers can obtain reliable and reproducible data to evaluate the anticancer potential of this novel pyridine derivative. The determination of IC50 values across different cell lines will provide crucial information on the compound's potency and selectivity, guiding further preclinical development.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 4-(3-Nitrophenyl)pyridine

In the landscape of modern drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are of paramount importance.[1] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating biological pathways and serving as therapeutic agents for a multitude of diseases.[2] this compound is a heterocyclic compound with a chemical structure that suggests potential interactions with various biological targets. While the specific enzyme targets of this compound are not yet fully elucidated, its structural motifs are present in compounds known to inhibit enzymes such as cholinesterases, kinases, and phosphodiesterases.[3][4][5]

This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibition properties of this compound. The methodologies outlined herein are designed to be adaptable to a range of enzyme systems and will enable the determination of key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). By following these protocols, researchers can generate robust and reproducible data to characterize the inhibitory potential of this compound and elucidate its mechanism of action.

I. Foundational Principles of Enzyme Inhibition

A thorough understanding of enzyme kinetics is fundamental to designing and interpreting inhibition assays. Enzymes are biological catalysts that accelerate the rate of biochemical reactions by binding to substrates and converting them into products.[2] The activity of an enzyme can be modulated by inhibitors, which can be broadly classified as reversible or irreversible.

Reversible inhibitors , which will be the focus of this protocol, bind to enzymes through non-covalent interactions and can be further categorized based on their mechanism of action:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The potency of an inhibitor is often quantified by its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[6][7] While the IC50 is a widely used metric, it is dependent on experimental conditions such as substrate concentration.[8] A more fundamental measure of inhibitor potency is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[6][8]

II. Experimental Design and Workflow

A well-designed enzyme inhibition study is crucial for obtaining reliable and meaningful data. The following workflow provides a systematic approach to characterizing the inhibitory effects of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Stock Preparation Assay_Setup Assay Plate Setup (Controls & Test Wells) Inhibitor_Prep->Assay_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Assay_Setup Incubation Pre-incubation (Enzyme & Inhibitor) Assay_Setup->Incubation Transfer Reaction_Start Reaction Initiation (Add Substrate) Incubation->Reaction_Start Transfer Data_Acquisition Kinetic or Endpoint Measurement Reaction_Start->Data_Acquisition Read IC50_Calc IC50 Determination (Dose-Response Curve) Data_Acquisition->IC50_Calc Analyze Ki_Calc Mechanism of Inhibition & Ki Determination IC50_Calc->Ki_Calc Further Experiments Data_Interpretation Interpretation of Results Ki_Calc->Data_Interpretation

Figure 1. A generalized workflow for an enzyme inhibition study, from initial preparation to final data interpretation.

III. Detailed Protocols

This section provides detailed, step-by-step protocols for conducting enzyme inhibition studies with this compound. As a representative example, the protocol will be described for a generic kinase assay, a common target for pyridine-containing compounds. The principles can be readily adapted to other enzyme classes.

A. Materials and Reagents
  • Test Compound: this compound (CAS: 4282-48-8)[9]

  • Enzyme: A purified kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Substrate: A specific peptide or protein substrate for the chosen kinase

  • Cofactor: ATP (Adenosine triphosphate)

  • Assay Buffer: A buffer that maintains the optimal pH and ionic strength for the enzyme's activity (e.g., Tris-HCl, HEPES). The buffer should be carefully chosen to be compatible with the detection method.[10]

  • Detection Reagent: A reagent to detect the product of the kinase reaction (e.g., a phosphospecific antibody for an ELISA-based assay, or a luminescent ATP detection reagent for a consumption assay)

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO (Dimethyl sulfoxide), the solvent for the test compound

  • Assay Plates: 96-well or 384-well microplates (white or black, depending on the detection method)

  • Instrumentation: A microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format

B. Preparation of Solutions
  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Enzyme Working Solution:

    • Dilute the enzyme stock to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate and ATP Working Solution:

    • Prepare a working solution of the substrate and ATP in the assay buffer. The concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme to be sensitive to competitive inhibitors.[11]

C. Protocol for IC50 Determination
  • Serial Dilution of this compound:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is a common starting point.

    • In a 96-well plate, add 1 µL of each inhibitor concentration to the respective test wells.

  • Assay Plate Setup:

    • Add 1 µL of DMSO to the positive control (100% activity) and negative control (known inhibitor) wells.

    • Add 1 µL of the known inhibitor to the negative control wells.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme working solution to all wells except the no-enzyme control wells.

    • Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate and ATP working solution to all wells.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time. The reaction time should be within the linear range of product formation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution, if required by the assay format.

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

  • Data Acquisition:

    • Read the plate on a microplate reader at the appropriate wavelength or setting.

D. Data Analysis for IC50 Determination
  • Data Normalization:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Positive_Control - Signal_Background)) where Signal_Background is the signal from the no-enzyme control.

  • Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value.[12] This can be done using graphing software such as GraphPad Prism or R.

Table 1: Example Data for IC50 Determination

[this compound] (µM)Log [Inhibitor]% Inhibition
100295.2
33.31.5288.1
11.11.0575.4
3.700.5752.3
1.230.0928.9
0.41-0.3910.5
0.14-0.853.2
0.05-1.301.1

IV. Elucidating the Mechanism of Inhibition

Once the IC50 value has been determined, further experiments are necessary to understand how this compound inhibits the enzyme. This involves performing kinetic studies at varying concentrations of both the inhibitor and the substrate.

A. Protocol for Mechanism of Inhibition Studies
  • Varying Substrate and Inhibitor Concentrations:

    • Set up a matrix of experiments where the concentration of the substrate is varied (e.g., from 0.5x Km to 10x Km) in the presence of several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).

    • Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis:

    • Plot the initial velocity versus the substrate concentration for each inhibitor concentration.

    • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

G cluster_moi Mechanism of Inhibition Workflow Matrix_Setup Setup Reaction Matrix (Varying [S] and [I]) Measure_Velocity Measure Initial Reaction Velocities Matrix_Setup->Measure_Velocity Plot_Data Generate Michaelis-Menten & Lineweaver-Burk Plots Measure_Velocity->Plot_Data Model_Fitting Fit Data to Inhibition Models (Competitive, Non-competitive, etc.) Plot_Data->Model_Fitting Determine_Ki Calculate Ki Model_Fitting->Determine_Ki

Figure 2. Workflow for determining the mechanism of inhibition and the inhibition constant (Ki).

B. Interpretation of Results

The type of inhibition can be determined by observing the effect of the inhibitor on the apparent Km and Vmax of the enzyme:

  • Competitive Inhibition: Vmax remains unchanged, while Km increases.

  • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: Both Vmax and Km decrease.

  • Mixed Inhibition: Both Vmax and Km are altered.

Once the inhibition model is determined, the Ki value can be calculated using the appropriate equations. For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[8]

Ki = IC50 / (1 + [S] / Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

V. Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, it is essential to incorporate proper controls and validation steps into the experimental design.[13]

  • Positive and Negative Controls: Always include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control to ensure the assay is performing as expected.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Experiments should be repeated on different days to ensure the reproducibility of the results.

  • Orthogonal Assays: If possible, confirm the inhibitory activity of this compound using a different assay format that measures a different aspect of the enzyme's function.

VI. Conclusion

This application note provides a comprehensive framework for the systematic investigation of the enzyme inhibitory properties of this compound. By following these detailed protocols, researchers can obtain high-quality, reproducible data to determine the potency (IC50) and mechanism of action (Ki) of this compound. These studies are a critical first step in evaluating the therapeutic potential of this compound and can guide future drug development efforts. The principles and methodologies described herein are broadly applicable to the characterization of other novel enzyme inhibitors.

References

Application of 4-(3-Nitrophenyl)pyridine in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-(3-Nitrophenyl)pyridine in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The judicious selection of organic linkers is paramount in the design of MOFs with tailored properties.[2] this compound emerges as a compelling ligand for the construction of novel MOFs due to its unique bifunctionality. The pyridine ring provides a classic coordination site for metal ions, directing the formation of the framework structure.[3][4] Concurrently, the pendant nitrophenyl group introduces a strongly electron-withdrawing nitro (-NO₂) functionality into the pore environment. This "pre-functionalization" strategy is instrumental in designing MOFs with inherent capabilities for applications such as selective gas adsorption, catalysis, and chemical sensing.[1]

The presence of the nitro group can significantly influence the electronic properties and the chemical environment within the pores of the resulting MOF. This can lead to enhanced interactions with specific guest molecules, particularly those with complementary electronic characteristics. For instance, the nitro group can act as a binding site for polar molecules or participate in charge-transfer interactions, making these MOFs promising candidates for the selective capture of environmental pollutants or for catalyzing specific organic transformations.

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of a representative metal-organic framework. We will delve into a detailed, field-proven protocol, explain the rationale behind the experimental choices, and discuss potential applications and characterization techniques for the resulting materials.

Synthesis of a Representative MOF using this compound: A Solvothermal Approach

While a specific, named MOF exclusively using this compound is not yet prominent in the literature, a robust and adaptable solvothermal synthesis protocol can be proposed based on established methodologies for related pyridine and nitro-functionalized linkers.[5][6] The following protocol details the synthesis of a hypothetical zinc-based MOF, designated here as ZNP-MOF-1 (Zinc-Nitrophenylpyridine MOF-1), to illustrate the practical application of this ligand.

Experimental Protocol: Synthesis of ZNP-MOF-1

This protocol is a self-validating system; adherence to the specified conditions and characterization checkpoints will ensure the successful synthesis of a crystalline, porous material.

Reagents and Materials:

Reagent/MaterialFormulaPuritySupplier
This compoundC₁₁H₈N₂O₂≥98%Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99%Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Fisher Scientific
EthanolC₂H₅OH200 Proof, AbsoluteVWR
ChloroformCHCl₃ACS Grade, ≥99.8%J.T. Baker

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, combine this compound (40 mg, 0.2 mmol) and Zinc Nitrate Hexahydrate (59.5 mg, 0.2 mmol).

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Cap the vial tightly.

  • Solubilization and Homogenization:

    • Sonicate the mixture for 15 minutes at room temperature to ensure complete dissolution of the reagents and to form a homogeneous solution. The solution should be clear and pale yellow.

  • Solvothermal Synthesis:

    • Place the sealed scintillation vial in a programmable laboratory oven.

    • Heat the oven to 100 °C at a ramp rate of 5 °C/min.

    • Maintain the temperature at 100 °C for 48 hours. During this period, the formation of crystalline product should be observed.

  • Cooling and Crystal Recovery:

    • After 48 hours, turn off the oven and allow it to cool naturally to room temperature. Slow cooling is crucial for obtaining well-defined crystals.

    • Once at room temperature, carefully decant the mother liquor.

    • Wash the resulting crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation:

    • Decant the DMF and add 10 mL of ethanol. Let the crystals soak for 24 hours. This step is repeated three times to ensure complete exchange of DMF with ethanol.

    • For activation to a porous state, a solvent exchange with a more volatile solvent like chloroform can be performed, followed by drying under vacuum at an elevated temperature (e.g., 120 °C) for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.

Causality Behind Experimental Choices:
  • Solvothermal Method: This is a widely used technique for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature. The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation.

  • DMF as a Solvent: DMF is a high-boiling point, polar aprotic solvent that is an excellent choice for dissolving both the organic linker and the metal salt. It also often plays a role as a template or modulator in MOF crystallization.

  • 1:1 Molar Ratio: While the optimal molar ratio of ligand to metal can vary, a 1:1 ratio is a common starting point for the synthesis of coordination polymers.

  • Solvent Exchange: DMF can be difficult to remove from the pores of a MOF due to its high boiling point and strong interactions with the framework. Exchanging it with a more volatile solvent like ethanol facilitates the activation process.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation a Weigh Ligand & Metal Salt b Add DMF Solvent a->b Combine in vial c Sonicate for 15 min b->c d Heat at 100°C for 48h c->d Homogenize e Cool to RT d->e f Wash with DMF e->f g Solvent Exchange (Ethanol) f->g h Activate under Vacuum g->h i i h->i Yields Porous ZNP-MOF-1

Caption: Solvothermal synthesis workflow for ZNP-MOF-1.

Characterization of ZNP-MOF-1

To confirm the successful synthesis and to understand the properties of the new material, a suite of characterization techniques should be employed.

TechniquePurposeExpected Outcome for ZNP-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and pore structure.Would provide the definitive crystal structure, including bond lengths, angles, and the coordination environment of the zinc centers.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the this compound linker within the framework.Characteristic peaks for the pyridine ring and the nitro group (-NO₂) vibrations. A shift in the pyridine ring vibrations upon coordination to the zinc center is expected.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A profile showing initial solvent loss followed by a plateau indicating the stable temperature range of the framework before decomposition at higher temperatures.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, indicating a permanent porous structure.

Potential Applications of MOFs Derived from this compound

The unique chemical nature of ZNP-MOF-1, endowed by the nitro-functionalized pores, opens up a range of potential applications.

  • Selective Gas Adsorption and Separation: The polar nitro groups can create preferential binding sites for polar gases like CO₂ or SO₂, making these MOFs candidates for applications in carbon capture and flue gas purification.[7]

  • Catalysis: The Lewis acidic zinc centers combined with the electron-withdrawing nitro groups could create a unique catalytic environment.[8] These MOFs could be explored as catalysts for reactions such as Knoevenagel condensations or Friedel-Crafts reactions.

  • Luminescent Sensing: The nitrophenyl group is a known fluorescence quencher. MOFs incorporating this ligand could be designed as "turn-off" fluorescent sensors for the detection of specific analytes that interact with the framework and disrupt the quenching mechanism.[9][10]

  • Drug Delivery: The tunable pore size and functionalized interior of such MOFs could be explored for the controlled loading and release of pharmaceutical compounds.

Logical Relationship of Ligand Functionality to Application

G ligand This compound Ligand pyridine Pyridine Group ligand->pyridine nitro Nitrophenyl Group ligand->nitro mof ZNP-MOF-1 pyridine->mof Framework Formation nitro->mof Pore Functionalization catalysis Catalysis mof->catalysis Lewis Acid Sites adsorption Gas Adsorption mof->adsorption Polar Pore Surface sensing Sensing mof->sensing Luminescence Quenching

Caption: Ligand functionality dictates MOF properties and applications.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Zinc Nitrate Hexahydrate: This is an oxidizing agent. Keep away from combustible materials.

  • DMF: This is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Solvothermal Synthesis: The reaction is carried out in a sealed vessel at elevated temperature and pressure. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature to avoid over-pressurization.

Conclusion

This compound stands as a promising, yet underexplored, building block for the synthesis of functional metal-organic frameworks. The protocol and insights provided herein offer a solid foundation for researchers to begin exploring the synthesis, characterization, and application of MOFs based on this versatile ligand. The inherent functionalities of this compound are poised to contribute to the development of next-generation materials for catalysis, separation, and sensing, addressing critical challenges in both industrial and environmental contexts.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Electronic Landscape of 4-(3-Nitrophenyl)pyridine

The compound this compound presents a fascinating and synthetically valuable scaffold in medicinal chemistry and materials science.[1][2] Its structure marries an electron-deficient pyridine ring with a nitrophenyl moiety, creating a unique electronic environment that dictates its reactivity. The pyridine nitrogen, being highly electronegative, significantly reduces the electron density of the aromatic system, making it resistant to classical electrophilic aromatic substitution (EAS).[3][4][5] This inherent electron deficiency is further amplified by the potent electron-withdrawing nitro group on the appended phenyl ring. Consequently, direct C-H functionalization of the pyridine core in this molecule requires strategies that circumvent the challenges posed by its electronic nature.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of proven methodologies for the strategic functionalization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, step-by-step protocols and field-proven insights to enable the successful synthesis of diverse analogs.

Radical-Mediated C-H Functionalization: The Minisci Reaction

The Minisci reaction stands as a powerful tool for the direct alkylation of electron-deficient N-heterocycles.[6] This reaction proceeds via the addition of a nucleophilic radical to the protonated pyridine ring, which acts as an electrophile.[6][7] The acidic conditions required for the reaction protonate the pyridine nitrogen, further enhancing its electron-deficient character and directing the radical attack to the C2 and C4 positions.[6][7]

Mechanistic Rationale

The reaction is initiated by the generation of a carbon-centered radical, typically from a carboxylic acid via oxidative decarboxylation using a silver catalyst and a persulfate oxidant.[6] This radical then adds to the protonated this compound. The resulting radical cation undergoes rearomatization to yield the functionalized product.

Diagram 1: Minisci Reaction Workflow

Minisci_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants Reagents This compound, Carboxylic Acid, (NH4)2S2O8, AgNO3 Start->Reagents Add Solvent Dichloromethane/Water Reagents->Solvent Dissolve in Heat Stir at 50 °C Solvent->Heat Heat & Stir Dilute Dilute with Dichloromethane Heat->Dilute Upon Completion Separate Separate Organic Layer Dilute->Separate Dry Dry over Na2SO4 Separate->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A generalized workflow for the Minisci reaction.

Protocol: C2-Alkylation of this compound

This protocol describes the introduction of a tert-butyl group at the C2 position of the pyridine ring using pivalic acid as the radical precursor.

Materials:

  • This compound

  • Pivalic Acid

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Silver Nitrate (AgNO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), pivalic acid (2.0 equiv), ammonium persulfate (2.0 equiv), and silver nitrate (0.1 equiv).[8][9]

  • Add a 1:1 mixture of dichloromethane and water to the flask.

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-tert-butyl-4-(3-nitrophenyl)pyridine.

Table 1: Representative Minisci Reactions on this compound

Radical PrecursorProductTypical Yield
Pivalic Acid2-tert-butyl-4-(3-nitrophenyl)pyridine60-75%
Cyclohexanecarboxylic Acid2-Cyclohexyl-4-(3-nitrophenyl)pyridine55-70%
Adamantane-1-carboxylic Acid2-(1-Adamantyl)-4-(3-nitrophenyl)pyridine50-65%

Nucleophilic Aromatic Substitution (SNAAr)

While the pyridine ring is generally unreactive towards electrophiles, its electron-deficient nature makes it susceptible to nucleophilic attack, particularly when a good leaving group is present at the C2 or C4 position.[10] The presence of the electron-withdrawing 3-nitrophenyl group at the C4 position further activates the pyridine ring towards nucleophilic aromatic substitution.

Strategic Halogenation and Subsequent Substitution

A common strategy involves the initial halogenation of the pyridine ring, followed by displacement of the halide with a suitable nucleophile. The introduction of a halogen atom can be achieved through various methods, including the use of N-halosuccinimides or other halogenating agents.

Diagram 2: SNAAr Reaction Pathway

SNAAr_Pathway Start This compound Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation Intermediate 2-Halo-4-(3-nitrophenyl)pyridine Halogenation->Intermediate Nucleophilic_Attack Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) Intermediate->Nucleophilic_Attack Product Functionalized Product Nucleophilic_Attack->Product

Caption: A two-step approach for functionalization via SNAAr.

Protocol: Synthesis of 2-Amino-4-(3-nitrophenyl)pyridine

This protocol details the synthesis of a 2-amino derivative via a two-step sequence involving bromination and subsequent amination.

Step 1: Bromination at the C2 Position

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 12-16 hours, monitoring by TLC.

  • Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.

  • Dry the organic layer and concentrate to yield the crude 2-bromo-4-(3-nitrophenyl)pyridine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amine

Materials:

  • 2-Bromo-4-(3-nitrophenyl)pyridine

  • Amine of choice (e.g., morpholine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-bromo-4-(3-nitrophenyl)pyridine (1.0 equiv), the desired amine (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF.

  • Heat the mixture at 100-120 °C for 8-12 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 2-amino-4-(3-nitrophenyl)pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools.[11][12] These reactions typically require the pre-functionalization of the pyridine ring with a halide or triflate to serve as the electrophilic coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[11][12]

Protocol: Synthesis of 2-Aryl-4-(3-nitrophenyl)pyridines

Materials:

  • 2-Bromo-4-(3-nitrophenyl)pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene/Water mixture

Procedure:

  • To a degassed mixture of toluene and water, add 2-bromo-4-(3-nitrophenyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 6-12 hours.

  • After cooling, dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the 2-aryl-4-(3-nitrophenyl)pyridine.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[14][15] This method is particularly useful for introducing a wide range of primary and secondary amines onto the pyridine ring.[14][16]

Protocol: Synthesis of 2-(N-Aryl)amino-4-(3-nitrophenyl)pyridines

Materials:

  • 2-Bromo-4-(3-nitrophenyl)pyridine

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-bromo-4-(3-nitrophenyl)pyridine (1.0 equiv), the aryl amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv) in anhydrous toluene.

  • Seal the reaction vessel and heat at 110 °C for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired 2-(N-aryl)amino-4-(3-nitrophenyl)pyridine.

Functionalization via Reduction of the Nitro Group

The nitro group on the phenyl ring serves as a versatile handle for further functionalization. Its reduction to an amino group opens up a plethora of synthetic possibilities, including amide bond formation, diazotization, and subsequent Sandmeyer reactions.[17][18]

Chemoselective Nitro Group Reduction

The selective reduction of the nitro group in the presence of the pyridine ring is crucial. Catalytic hydrogenation or the use of reducing agents like tin(II) chloride are commonly employed methods.[18][19]

Diagram 3: Post-Reduction Functionalization Strategies

Post_Reduction Start This compound Reduction Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) Start->Reduction Amine 4-(3-Aminophenyl)pyridine Reduction->Amine Amidation Amide Coupling (RCOCl, EDCI/HOBt) Amine->Amidation Diazotization Diazotization (NaNO2, HCl) Amine->Diazotization Product1 Amide Derivatives Amidation->Product1 Diazo_Salt Diazonium Salt Diazotization->Diazo_Salt Sandmeyer Sandmeyer Reaction (CuX) Diazo_Salt->Sandmeyer Product2 Halogenated/Cyanated Derivatives Sandmeyer->Product2

Caption: Synthetic pathways following nitro group reduction.

Protocol: Synthesis of 4-(3-Aminophenyl)pyridine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Suspend this compound (1.0 equiv) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0 equiv) in concentrated hydrochloric acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction and carefully basify with a concentrated sodium hydroxide solution until a precipitate forms.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to yield 4-(3-aminophenyl)pyridine, which can be further purified by crystallization or chromatography.[20]

Conclusion

The functionalization of the pyridine ring in this compound, while challenging due to its electron-deficient nature, is readily achievable through a variety of strategic synthetic approaches. By leveraging radical-mediated C-H activation, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the nitro group, a diverse array of analogs can be accessed. The protocols and insights provided in this guide are intended to empower researchers to confidently navigate the synthesis of novel derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nitropyridine substrates. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthesis, the unique electronic properties of nitropyridines introduce specific challenges.[1] This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to help you navigate these complexities and achieve optimal results in your research and development endeavors.

The presence of a strongly electron-withdrawing nitro group and the coordinating pyridine nitrogen atom creates a unique chemical environment that demands careful optimization of reaction parameters.[2][3] This resource addresses the most common issues encountered in the lab, from low yields to catalyst deactivation, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of nitropyridines.

Q1: My reaction has a very low yield, or it failed completely. What are the primary causes and how do I fix it?

A1: This is the most frequent issue and can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions.

  • Underlying Cause 1: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridine nitrogen, and sometimes the nitro group itself, can coordinate strongly to the palladium center.[2][3] This forms stable, catalytically inactive complexes, effectively poisoning the catalyst and stalling the reaction. Oxygen contamination is also a major cause of deactivation, as it oxidizes the active Pd(0) species.[4]

  • Solutions:

    • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and prevent catalyst inhibition.[3] Excellent starting points are Buchwald ligands such as SPhos, XPhos, or RuPhos .[3][5][6] These ligands create a sterically hindered and electron-rich environment around the palladium, which facilitates oxidative addition and reductive elimination while discouraging the binding of the pyridine nitrogen.[6]

    • Employ a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species more reliably and can be more resistant to deactivation.[3]

    • Rigorous Degassing: Oxygen is detrimental. Ensure your solvent and reaction mixture are thoroughly degassed.[4] Common techniques include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[4][7]

    • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for partial catalyst deactivation.[3]

  • Underlying Cause 2: Suboptimal Reaction Conditions. The parameters of your reaction—base, solvent, and temperature—may not be suitable for your specific nitropyridine substrate.

  • Solutions:

    • Base Screening: The base is not just a proton scavenger; it's crucial for activating the boronic acid for transmetalation.[8] For nitropyridines, strong inorganic bases are often effective. Start with K₃PO₄ or K₂CO₃ .[9][10] Cs₂CO₃ can also be a good choice, though it is more expensive.[11]

    • Solvent System: A mixture of an aprotic organic solvent and water is standard. A 4:1 to 5:1 mixture of 1,4-dioxane/water or Toluene/water is a robust starting point.[5][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[12]

    • Temperature: Most Suzuki couplings with nitropyridines require heating. A temperature range of 80-110 °C is typical.[5][13] If the reaction is sluggish, a higher temperature may be necessary, but be aware that this can also increase the rate of side reactions.

Troubleshooting Workflow for Low Yield

start Problem: Low/No Yield cause1 Potential Cause: Catalyst Inactivation start->cause1 cause2 Potential Cause: Suboptimal Conditions start->cause2 cause3 Potential Cause: Poor Reagent Quality start->cause3 solution1a Switch to Bulky Ligand (e.g., SPhos, XPhos) cause1->solution1a solution1b Ensure Rigorous Degassing (Ar/N₂ sparge) cause1->solution1b solution2a Screen Bases (K₃PO₄, K₂CO₃) cause2->solution2a solution2b Adjust Solvent/Temp (Dioxane/H₂O, 80-110°C) cause2->solution2b solution3a Use Stable Boronic Ester (Pinacol/MIDA) cause3->solution3a solution3b Verify Purity of Starting Materials cause3->solution3b

Caption: A workflow for diagnosing and solving low-yield Suzuki coupling reactions.

Q2: I'm observing significant side products like dehalogenation and homocoupling. How can I minimize them?

A2: The formation of byproducts is a clear sign that an undesired reaction pathway is competing with your desired cross-coupling.

  • Underlying Cause 1: Protodeboronation. This is the cleavage of the C-B bond in your boronic acid, replacing it with a hydrogen atom from a proton source (like water).[4] This side reaction consumes your nucleophile and reduces the yield.[4] Heteroaryl boronic acids are particularly susceptible to this process.[3][9]

  • Solutions:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[3][4] This is often the most effective solution.

    • Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2–1.5 equivalents) can help compensate for minor decomposition and drive the reaction to completion.[4]

    • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.

  • Underlying Cause 2: Dehalogenation. This is the replacement of the halide on your nitropyridine with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[3][14]

  • Solutions:

    • Purify Solvents: Ensure your solvents are free from potential hydride sources. For example, some grades of alcohol can contain impurities that lead to dehalogenation.[3]

    • Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes promote this side reaction. If dehalogenation is a major issue, consider screening milder bases or lowering the reaction temperature.

  • Underlying Cause 3: Homocoupling. This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often caused by the presence of oxygen.[4]

  • Solutions:

    • Strictly Anaerobic Conditions: As mentioned before, rigorous degassing is essential to prevent oxygen-mediated homocoupling.[4][7]

    • Controlled Addition: In some difficult cases, slow addition of one of the coupling partners can minimize its instantaneous concentration and reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling of a nitropyridine?

A1: A reliable starting point for a new nitropyridine substrate is crucial for efficient optimization. The following conditions are robust and based on established protocols for challenging heteroaryl couplings.[5][10][11]

ParameterRecommended Starting ConditionRationale
Substrates Nitropyridine (1.0 eq), Boronic Ester (1.2-1.5 eq)Boronic esters enhance stability and prevent protodeboronation.[3][4]
Catalyst System Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)A highly active system for electron-deficient heteroaryl halides.[5][10]
Base K₃PO₄ (2.0 eq)Effective base that is generally compatible with sensitive functional groups.[9][10]
Solvent 1,4-Dioxane / Water (4:1 mixture)Good solvent for dissolving reagents and facilitating the catalytic cycle.[11]
Temperature 100 °CProvides sufficient thermal energy for most couplings without excessive side reactions.[5][10]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst deactivation and homocoupling.[4]

Q2: How does the position of the nitro group and the halide on the pyridine ring affect reactivity?

A2: The relative positions are highly influential. The reactivity of the C-X bond (where X is a halide) towards oxidative addition is a key step and is enhanced by electron-withdrawing groups.[14] Halides at the 2- or 4-position of the pyridine ring are generally more reactive than those at the 3-position due to direct electronic activation by the ring nitrogen. The strongly electron-withdrawing nitro group further activates the C-X bond, making oxidative addition more favorable. Therefore, a substrate like 2-chloro-5-nitropyridine is an excellent electrophile for Suzuki coupling.[5][11]

Q3: Can the nitro group itself be used as a leaving group in a Suzuki reaction?

A3: Yes, this is a more recent and advanced development in the field. Research has shown that under specific catalytic conditions, the C-NO₂ bond can be cleaved in an oxidative addition step, allowing the nitro group to function as the leaving group.[15][16] This typically requires highly specialized and electron-rich ligands, such as BrettPhos, and carefully optimized conditions.[16][17] While not a standard approach, it opens up new synthetic pathways by leveraging the ease of aromatic nitration.[16]

Key Reaction Components

NP Nitropyridine (Electrophile) Product Coupled Product NP->Product C-C Bond Formation BA Boronic Acid/Ester (Nucleophile) BA->Product Catalyst Pd(0) Catalyst Catalyst->Product Catalyzes Ligand Bulky Phosphine Ligand Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K₃PO₄) Base->BA Activates Solvent Solvent (Dioxane/H₂O) Solvent->NP Solubilizes Solvent->BA Solvent->Catalyst Solvent->Base

Caption: The relationship between the core components of the Suzuki coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Nitropyridine Halide

This generalized procedure is a robust starting point for optimization and is adapted from established methods for similar substrates.[5][10][11]

Materials:

  • Nitropyridine halide (e.g., 2-Chloro-5-nitropyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the nitropyridine halide (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (2 mol%) and the phosphine ligand (4 mol%).

  • Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 5-12 hours).[5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Synthesis of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Nitrophenyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions to construct this important biaryl scaffold. As specialists in synthetic chemistry, we understand that even well-established reactions can present challenges. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common byproduct formations in a practical question-and-answer format.

Frequently Asked Questions (FAQs): The Usual Suspects

Q1: I've run my Suzuki-Miyaura coupling reaction and my LC-MS shows two major impurities besides my desired product. What are the most likely culprits?

A1: In a typical Suzuki-Miyaura coupling to form this compound, the two most prevalent byproducts are generated from homocoupling of the boronic acid and protodeboronation.

  • Homocoupling Product: This is 3,3'-Dinitrobiphenyl, formed when two molecules of 3-nitrophenylboronic acid couple with each other.

  • Protodeboronation Product: This is Nitrobenzene, which results from the replacement of the boronic acid group on your starting material with a hydrogen atom from the reaction medium.[1][2]

These side reactions are common challenges in palladium-catalyzed cross-couplings and are often mechanistically linked.[3][4]

Q2: Why is homocoupling of my 3-nitrophenylboronic acid so prevalent, and how does it happen?

A2: Homocoupling is primarily driven by the presence of molecular oxygen in your reaction vessel.[5] The active catalyst in a Suzuki reaction is Palladium(0). If oxygen is present, it can oxidize the Pd(0) to Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to a reductive elimination that forms the homocoupled dimer (3,3'-dinitrobiphenyl) and regenerates Pd(0).[4] This parasitic cycle consumes your boronic acid and reduces the overall yield of the desired product. An improperly degassed reaction setup is the most common cause.[5]

Q3: What factors lead to the formation of nitrobenzene via protodeboronation?

A3: Protodeboronation is the protonolysis of the carbon-boron bond.[1] For an electron-deficient arylboronic acid like 3-nitrophenylboronic acid, this side reaction can be particularly problematic.[6][7] Several factors can accelerate this undesired pathway:

  • Aqueous Conditions & pH: The reaction is often facilitated by water, which can act as a proton source. The reaction pH is a critical factor, as the mechanism can change depending on the speciation of the boronic acid (neutral vs. boronate anion).[1][8]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Base Strength: While a base is necessary for the catalytic cycle, overly harsh or highly concentrated aqueous bases can promote the decomposition of the boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a focused approach to troubleshooting the most common cross-coupling reaction used for this synthesis.

Issue 1: High Levels of 3,3'-Dinitrobiphenyl (Homocoupling Product)

Q: My primary impurity is the homocoupled dimer of my boronic acid. My yield is suffering significantly. What's the first thing I should check?

A: The first and most critical parameter to verify is your inert atmosphere technique. The presence of oxygen is the leading cause of boronic acid homocoupling.[4][5]

Causality: The catalytic cycle relies on maintaining palladium in its Pd(0) oxidation state. Oxygen disrupts this by oxidizing it to Pd(II), which initiates the homocoupling pathway. Even trace amounts of oxygen, such as that dissolved in solvents or present in the reactor headspace, can be sufficient to generate significant impurities.[4]

Troubleshooting Protocol: Rigorous Degassing

  • Assemble & Purge: Assemble your reaction glassware and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes to displace the bulk of the air.

  • Add Solids: Add your solid reagents: 4-halopyridine, 3-nitrophenylboronic acid, and the base (e.g., K₂CO₃, Cs₂CO₃).

  • Add Solvent: Add your reaction solvent (e.g., Toluene, Dioxane, DMF).[9]

  • Degas the Mixture: This is the crucial step. Use one of the following methods:

    • Inert Gas Sparging: Bubble the inert gas through the stirred liquid reaction mixture via a long needle for at least 15-20 minutes. This is effective for most lab-scale reactions.[4]

    • Freeze-Pump-Thaw: For maximum oxygen removal, subject the sealed flask to at least three cycles of freezing the mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under a positive pressure of inert gas.

  • Catalyst Addition: Only after the mixture is thoroughly degassed, add the palladium catalyst and ligand. Briefly purge the headspace with inert gas one last time before sealing the vessel and commencing heating.

Advanced Solution: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help "scavenge" any Pd(II) species that form, keeping the catalyst in the active Pd(0) state and suppressing the homocoupling pathway.[4]

Issue 2: High Levels of Nitrobenzene (Protodeboronation Product)

Q: I'm observing a significant amount of nitrobenzene in my reaction mixture, indicating my boronic acid is decomposing. How can I prevent this?

A: This indicates that your nucleophile is unstable under the reaction conditions. The solution lies in modifying your solvent, base, and potentially the boronic acid species itself to create a milder environment.

Causality: The C-B bond in electron-deficient arylboronic acids is susceptible to cleavage by protons.[6] The combination of water (even trace amounts), heat, and a strong base creates an ideal environment for this decomposition.[8]

Troubleshooting & Optimization Strategy

ParameterProblematic ConditionRecommended Solution & Rationale
Boronic Acid Species Arylboronic AcidSwitch to the corresponding arylboronic acid pinacol ester (Ar-B(pin)) . The pinacol ester is significantly more stable to protodeboronation due to the steric bulk and electronic properties of the protecting group, which shields the boron center from attack.[7][10]
Base Selection Strong bases (e.g., NaOH, KOH) in aqueous solution.Use a milder, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .[9][11] These bases are effective in the catalytic cycle but are less aggressive towards the C-B bond.
Solvent System High water content.Use anhydrous solvents if possible. While some water can be beneficial for Suzuki couplings, excessive amounts promote protodeboronation. If a biphasic system is used, minimize the aqueous volume.
Temperature Excessively high temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate . Screen temperatures starting from 80 °C and incrementally increasing as needed.

Visualizing the Problem: Catalytic Cycle & Side Reactions

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points at which the key side reactions—homocoupling and protodeboronation—diverge.

Suzuki_Byproducts Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product This compound (Ar¹-Ar²) TM_Complex->Product Reductive Elimination Ar1X 4-Halopyridine (Ar¹-X) Ar1X->OA_Complex Oxidative Addition Ar2BOH2 3-Nitrophenylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->TM_Complex Homocoupling 3,3'-Dinitrobiphenyl (Ar²-Ar²) Ar2BOH2->Homocoupling Protodeboronation Nitrobenzene (Ar²-H) Ar2BOH2->Protodeboronation Protonolysis Base Base (e.g., K₂CO₃) Base->OA_Complex PdII_O2->Homocoupling Dimerization O2 O₂ (Oxygen) O2->PdII_O2 Proton H⁺ (Proton Source) Proton->Protodeboronation Troubleshooting_Workflow start Reaction Complete: Low Yield or High Impurity analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->analyze identify Identify Major Byproduct(s) analyze->identify homo Byproduct is 3,3'-Dinitrobiphenyl (Homocoupling) identify->homo m/z = 244.04 proto Byproduct is Nitrobenzene (Protodeboronation) identify->proto m/z = 123.03 other Other Byproducts (e.g., Dehalogenation) identify->other Other sol_homo Root Cause: Oxygen Contamination homo->sol_homo sol_proto Root Cause: Boronic Acid Instability proto->sol_proto sol_other Root Cause: Suboptimal Conditions other->sol_other action_homo Action: Improve Degassing Protocol (See Issue 1 Guide) sol_homo->action_homo action_proto Action: Use Pinacol Ester Use Milder Base Lower Temperature (See Issue 2 Guide) sol_proto->action_proto action_other Action: Screen Ligands, Solvents, and Catalysts sol_other->action_other

References

Technical Support Center: Troubleshooting Low Yield in 4-(3-Nitrophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the technical support center dedicated to resolving challenges in the synthesis of 4-(3-nitrophenyl)pyridine. This biaryl compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is often critical for project timelines. The most common and versatile route to this molecule is the Suzuki-Miyaura cross-coupling reaction. However, like many cross-coupling reactions, achieving a high yield can be impeded by a number of factors, from reagent stability to subtle nuances in the reaction conditions.

This guide is structured to help you systematically diagnose and resolve the root causes of low yield in a question-and-answer format, grounded in the fundamental principles of the reaction mechanism.

Part 1: Initial Diagnosis & Frequently Asked Questions

Low yields often stem from a few common culprits. Before undertaking a full re-optimization, start with these initial checks.

Q1: My reaction has a very low yield or failed completely. What are the first things I should check?

A: Start with the fundamentals of your reaction setup and reagents.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction was conducted under a positive pressure of an inert gas from start to finish.

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials, particularly the boronic acid, which can degrade over time. Confirm that you used the correct stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially those involving phosphine ligands, can oxidize upon prolonged exposure to air. Use fresh catalyst and ligand or ensure they have been stored correctly under an inert atmosphere.

Q2: I observed a significant amount of black precipitate (palladium black) forming early in the reaction. What does this signify?

A: The formation of palladium black is a visual indicator of catalyst decomposition. The active, soluble Pd(0) catalyst has agglomerated into inactive palladium metal nanoparticles, effectively halting the catalytic cycle.[1] This is often caused by:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) species.

  • Ligand Degradation: Phosphine ligands can be oxidized, leaving the palladium center uncoordinated and prone to aggregation.

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can fail to stabilize the palladium catalyst.

Q3: My TLC analysis shows that my starting halide is consumed, but the product spot is weak. I see a new, non-polar spot near the solvent front and another spot with a similar polarity to my desired product.

A: This is a classic symptom of competing side reactions.

  • Spot near the solvent front: This is likely the dehalogenated arene (e.g., pyridine from 4-halopyridine) or the protodeboronated arene (nitrobenzene from 3-nitrophenylboronic acid).[1]

  • Similarly polar spot: This could be a homocoupled byproduct, such as 3,3'-dinitrobiphenyl (from the boronic acid) or 4,4'-bipyridine (from the pyridine halide).[1] These side reactions consume your starting materials without forming the desired product, directly impacting your yield.

Part 2: In-Depth Troubleshooting by Reaction Component

A successful Suzuki-Miyaura coupling is a delicate balance of all its components. If the initial checks do not resolve the issue, a deeper dive into each component is necessary.

The Boronic Acid: 3-Nitrophenylboronic Acid

The stability of the boronic acid is one of the most common reasons for low yields in Suzuki-Miyaura reactions.

Q4: I suspect my 3-nitrophenylboronic acid is degrading. Why does this happen and how can I prevent it?

A: You are likely observing protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] Electron-deficient arylboronic acids, like 3-nitrophenylboronic acid, are particularly susceptible to this process.[4] The reaction is often catalyzed by aqueous base or acid.[2]

  • Mechanism Insight: The strong electron-withdrawing effect of the nitro group increases the acidity of the boronic acid and can facilitate its cleavage. Studies have shown that 3,5-dinitrophenylboronic acid undergoes protodeboronation significantly faster than less electron-deficient analogues.[5]

Solutions:

  • Use Fresh, High-Purity Reagent: Always use a fresh bottle of boronic acid or one that has been stored properly in a desiccator.

  • Switch to a More Stable Boronic Ester: Convert the boronic acid to a more stable derivative like a pinacol ester (neopentyl glycol and pinacol esters are common) or an MIDA boronate.[4] These esters are more resistant to premature decomposition and slowly release the active boronic acid species into the reaction, minimizing its concentration and the rate of protodeboronation.[2]

  • Minimize Water: While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation. Ensure your organic solvent is anhydrous and consider using an anhydrous base like potassium fluoride (KF).[6]

The Electrophile: The Pyridine Partner

The choice and reactivity of the pyridine coupling partner are crucial.

Q5: My reaction with 4-chloropyridine is very sluggish compared to 4-bromopyridine. Is this a catalyst issue?

A: Not necessarily. This is more likely due to the inherent reactivity of the carbon-halogen bond. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst to the aryl halide.[1][7] The bond strength decreases in the order C-Cl > C-Br > C-I.

  • Reactivity Trend: The general reactivity for the electrophile follows the trend: I > Br > OTf >> Cl .[7]

  • Catalyst Choice is Key: Standard catalysts like Pd(PPh₃)₄ may be sufficient for 4-iodopyridine or 4-bromopyridine but often fail with 4-chloropyridine.[8][9] To activate the stronger C-Cl bond, you need a more electron-rich and sterically bulky ligand that promotes the oxidative addition step. Modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required for efficient coupling of aryl chlorides.[6][10]

The Catalyst and Ligand: The Heart of the Reaction

The palladium source and its coordinating ligand dictate the efficiency and stability of the catalytic cycle.

Q6: What is the best catalyst and ligand combination for coupling an electron-deficient boronic acid with a pyridine halide?

A: There is no single "best" system, as the optimal choice depends on the specific substrates (especially the halide). However, here are some guiding principles and common systems to screen.

  • For Bromo/Iodopyridines: Traditional systems can be effective.

    • Pd(PPh₃)₄: A reliable choice, but can be sensitive to air and may require higher temperatures.

    • Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃): This allows for more flexibility in tuning the ligand.

  • For Chloropyridines: More advanced, electron-rich, and bulky ligands are necessary.

    • Buchwald Ligands (e.g., SPhos, RuPhos, BrettPhos): These are highly effective for challenging couplings. BrettPhos, in particular, has been shown to be crucial for the novel Suzuki-Miyaura coupling that uses nitroarenes directly as electrophiles, highlighting its utility with nitro-substituted compounds.[11][12]

    • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): These provide a strongly donating and stable environment for the palladium center, making them excellent for activating chlorides.[10]

Catalyst SystemElectrophile SuitabilityKey Characteristics
Pd(PPh₃)₄ Aryl Iodides, BromidesStandard, widely available, but can be sluggish.[9]
Pd(OAc)₂ / PPh₃ Aryl Iodides, BromidesGood starting point for optimization.
PdCl₂(dppf) Aryl Iodides, BromidesOften provides good yields and is relatively stable.[8]
Pd₂(dba)₃ / SPhos or XPhos Aryl Bromides, ChloridesHighly active system for challenging substrates.
Pd(acac)₂ / BrettPhos Aryl Chlorides, NitroarenesBulky ligand, effective for electron-deficient systems and novel C-NO₂ activation.[11][12]
Pd(PEPPSI)-IPr Aryl ChloridesA robust pre-catalyst with an NHC ligand, excellent for activating C-Cl bonds.[10]

Table 1: Common Catalyst/Ligand Combinations for Suzuki-Miyaura Coupling.

The Base and Solvent: The Reaction Environment

The base and solvent do more than just facilitate the reaction; they actively influence its course and the prevalence of side reactions.

Q7: How do I choose the right base and solvent? I've seen protocols using K₂CO₃ in dioxane/water, while others use K₃PO₄ in toluene.

A: The choice of base and solvent is interdependent and critical for success.

  • Role of the Base: The base is required to activate the boronic acid. It forms a more nucleophilic boronate "ate" complex ([Ar-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium center.[6][13]

  • Choosing a Base: The strength and nature of the base matter.

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and basic and can sometimes accelerate difficult couplings, but it can also promote side reactions.

    • Phosphates (K₃PO₄): A strong but often non-nucleophilic base that is very effective, particularly for couplings involving heteroaryl boronic acids or challenging substrates.

    • Fluorides (KF, CsF): Can be used under nearly anhydrous conditions, which is beneficial for minimizing protodeboronation.[6]

  • Choosing a Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.

    • Aqueous Mixtures (Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O): The water is necessary to dissolve the inorganic base. However, as noted, too much water can lead to protodeboronation. A ratio of 4:1 to 10:1 organic to aqueous is typical.[14][15]

    • Polar Aprotic Solvents (DMF, DMAc): These can be effective but are often harder to render completely anhydrous and can sometimes lead to more side products.

BaseSolvent SystemComments
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, reliable choice for many Suzuki reactions. A good first condition to try.[14]
K₃PO₄ Toluene, DioxaneStronger base, often used for more difficult couplings or base-sensitive substrates. Can be run with minimal water.[11]
Cs₂CO₃ Dioxane, TolueneHighly effective but more expensive. Can accelerate slow reactions but may also increase side product formation.
KF THF, DioxaneWeaker base, useful when trying to minimize protodeboronation under anhydrous conditions.[6]

Table 2: Representative Base and Solvent Combinations.

Part 3: Visualization & Workflow

Visualizing the reaction mechanism and a logical troubleshooting workflow can help clarify the experimental approach.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar = Pyridyl X = Br, Cl PdII Ar-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation (Ar'-B(OH)₂ + Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar' Complex Trans->PdII_Ar Ar' = 3-Nitrophenyl RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow start Low Yield Observed check_basics Step 1: Check Fundamentals - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? start->check_basics side_reactions Step 2: Analyze Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? check_basics->side_reactions If basics are OK optimize_catalyst Step 3: Re-evaluate Catalyst System - Is Halide a Chloride? - Is Catalyst Decomposing? check_basics->optimize_catalyst If catalyst decomposition (Pd black) is observed optimize_boron Solution A: - Use fresh Boronic Acid - Switch to Pinacol/MIDA Ester - Use Anhydrous Base (KF) side_reactions->optimize_boron If protodeboronation is suspected side_reactions->optimize_catalyst If starting materials consumed with little product solution_catalyst Solution B: - Use Buchwald/NHC Ligand - Screen different Pd sources - Check Ligand:Pd ratio optimize_catalyst->solution_catalyst optimize_conditions Step 4: Optimize Base/Solvent - Screen Bases (K₂CO₃, K₃PO₄) - Screen Solvents (Dioxane, Toluene) - Adjust Temperature optimize_catalyst->optimize_conditions If catalyst change does not solve issue solution_conditions Solution C: - Systematically vary one parameter at a time to find optimum optimize_conditions->solution_conditions

Figure 2: Troubleshooting Workflow

Part 4: Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound from 4-bromopyridine.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by sparging with argon for at least 20 minutes.

    • Using a syringe, add the degassed solvent to the flask.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the 4-bromopyridine is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure this compound.[16][17]

Protocol 2: Systematic Optimization

If the baseline protocol gives a low yield, perform a systematic optimization by varying one parameter at a time. Set up a parallel series of small-scale reactions (e.g., in sealed vials) to test:

  • Bases: K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃.

  • Solvents: Dioxane/H₂O vs. Toluene/H₂O vs. anhydrous THF with KF.

  • Catalysts/Ligands: PdCl₂(dppf) vs. Pd₂(dba)₃/SPhos.

  • Temperature: 80 °C vs. 100 °C.

Analyze the outcome of each reaction by LC-MS or ¹H NMR of the crude mixture to quickly identify the most promising conditions before scaling up.

References

stability of 4-(3-Nitrophenyl)pyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Nitrophenyl)pyridine Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. The information herein is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) on General Stability

This section addresses high-level questions regarding the expected stability of this compound based on its chemical structure.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two functional components: the pyridine ring and the nitrophenyl group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base (predicted pKa of the conjugate acid is ~4.95)[1][2]. Under acidic conditions, this nitrogen will be protonated to form a pyridinium salt. This generally increases water solubility but can also alter the electronic properties of the entire molecule. The pyridine ring itself is aromatic and relatively stable, but the protonation can make it more susceptible to nucleophilic attack than neutral pyridine, though this is not a common degradation pathway in simple aqueous acid.

  • Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group. This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although harsh conditions (strong nucleophile, high temperature) are typically required. The C-NO2 bond itself is strong, but the nitro group can be susceptible to reduction under specific conditions (e.g., in the presence of reducing agents), which is outside the scope of simple acid/base stability. Nitroaromatic compounds are generally stable and can be resistant to degradation[3].

The C-C bond linking the two aromatic rings is robust and not expected to be a point of lability under typical acidic or basic conditions.

Q2: What is the expected stability of this compound in acidic solution?

A2: In acidic solutions, this compound is expected to be largely stable against hydrolytic degradation. The primary reaction will be the protonation of the pyridine nitrogen to form the corresponding pyridinium cation[1]. This does not typically lead to degradation of the core structure. While some pyridine derivatives can undergo acid-catalyzed hydrolysis, this usually requires specific activating groups or harsh conditions not typically used in standard stability studies[4]. For most experimental purposes (e.g., HPLC mobile phases, formulation buffers), the compound should remain intact.

Q3: Is this compound susceptible to degradation in basic (alkaline) solution?

A3: The molecule is expected to be more susceptible to degradation under basic conditions than acidic ones, although it is still relatively stable. The electron-withdrawing nitro group makes the phenyl ring electron-deficient. While hydrolysis of the C-C bond is highly unlikely, strong basic conditions (e.g., high concentration of NaOH, elevated temperatures) could potentially lead to nucleophilic attack on the nitrophenyl ring by hydroxide ions, resulting in hydroxylated byproducts[5]. However, under mild basic conditions (e.g., pH 8-10) at room temperature, significant degradation is not anticipated over short time frames. Studies on similar pyridine derivatives have shown they can be unstable in alkaline mediums[6].

Q4: How should I prepare solutions of this compound for my experiments to ensure stability?

A4: For maximum stability, especially for creating stock solutions or analytical standards, dissolve the compound in a high-purity organic solvent such as acetonitrile (ACN) or methanol (MeOH). If aqueous solutions are required, use a buffered system. For general use, a neutral buffer (pH 6.5-7.5) is recommended. If the experiment requires acidic or basic conditions, prepare these solutions fresh and consider running a time-course experiment to check for any degradation over the duration of your assay.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.

Q5: I see a new, more polar peak in my reverse-phase HPLC chromatogram after treating my sample with strong acid. What could it be?

A5: This is a common observation that does not necessarily indicate degradation.

  • Causality: Under acidic conditions (e.g., in 0.1 M HCl), the pyridine nitrogen becomes protonated. The resulting pyridinium salt is significantly more polar than the neutral molecule. In reverse-phase HPLC, more polar compounds elute earlier (have a shorter retention time).

  • Troubleshooting Steps:

    • Neutralize the Sample: Before injection, neutralize an aliquot of your acidic sample with an equivalent amount of base (e.g., 0.1 M NaOH).

    • Re-analyze: Inject the neutralized sample. If the early-eluting peak disappears and the main peak for this compound increases in area, the new peak was simply the protonated form of your compound, not a degradant.

    • Confirm with Mass Spectrometry (MS): If the peak persists after neutralization, it may be a true degradant. Analyze the sample by LC-MS. The protonated form will have the same mass-to-charge ratio (m/z) as the parent compound in positive ion mode. A true degradant will have a different m/z.

Q6: My sample shows significant degradation (e.g., >10%) after incubation in 1 M NaOH at 60°C. Is this expected, and what are the likely degradation products?

A6: Yes, significant degradation under these forced basic conditions is plausible and is a key part of stress testing as outlined by ICH guidelines[7].

  • Causality: These conditions are designed to force degradation to understand potential liabilities. The combination of a strong nucleophile (OH-) and heat can promote nucleophilic aromatic substitution on the electron-deficient nitrophenyl ring.

  • Potential Degradation Pathways:

    • Hydroxylation: The most likely pathway is the replacement of a hydrogen atom on the nitrophenyl ring with a hydroxyl (-OH) group.

    • Nitro Group Reduction: While less common in simple base, if any trace reducing agents are present, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

  • Troubleshooting & Characterization:

    • LC-MS Analysis: This is essential to identify the mass of the degradation products. Look for masses corresponding to the addition of an oxygen atom (M+16 for hydroxylation) or reduction of the nitro group.

    • Forced Degradation Matrix: To confirm the degradation pathway, vary the conditions (e.g., lower temperature, lower NaOH concentration) and monitor the rate of formation of the new peak. This helps confirm it is a result of the basic stress.

    • Reference Standards: If possible, synthesize potential degradants (e.g., a hydroxylated version) to confirm identity by comparing retention times and spectra.

Q7: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. Is this related to stability?

A7: It can be, but it is more often related to chromatographic conditions, especially when dealing with a basic compound like a pyridine.

  • Causality:

    • Peak Tailing: The basic pyridine nitrogen can interact strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing.

    • Peak Fronting: This is typically a sign of column overload or poor sample solubility in the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: To prevent peak tailing, add a modifier to your mobile phase. For acidic conditions, adding 0.1% formic acid or trifluoroacetic acid will protonate the pyridine, ensuring it is in a single ionic state and minimizing interactions with silanols. For neutral or basic conditions, using a buffer (e.g., phosphate or ammonium acetate) at a pH of 7 or higher can also improve peak shape.

    • Column Choice: Use a modern, high-purity silica column with end-capping, or a column specifically designed for basic compounds.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the mobile phase. Dissolving the sample in a very strong organic solvent can cause peak distortion[8].

    • Check for Degradation: If the peak shape issue appears over time in a sequence of injections from the same vial, it could indicate instability in the autosampler. Re-prepare the sample and see if the problem resolves.

Part 3: Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are critical for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by regulatory bodies like the ICH[9][10]. The goal is to achieve 5-20% degradation of the active substance[11].

Protocol 1: Acidic and Basic Stress Testing

Objective: To evaluate the stability of this compound to acid and base hydrolysis.

Materials:

  • This compound

  • Class A Volumetric Flasks

  • HPLC grade Methanol (MeOH) or Acetonitrile (ACN)

  • HPLC grade water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in MeOH or ACN.

  • Sample Preparation (Time Zero):

    • Acidic: To a 10 mL flask, add 1.0 mL of stock solution and 1.0 mL of 1 M HCl. Dilute to volume with 50:50 MeOH:Water. This is your acidic stress sample.

    • Basic: To a 10 mL flask, add 1.0 mL of stock solution and 1.0 mL of 1 M NaOH. Dilute to volume with 50:50 MeOH:Water. This is your basic stress sample.

    • Control: To a 10 mL flask, add 1.0 mL of stock solution and 1.0 mL of water. Dilute to volume with 50:50 MeOH:Water.

  • Time Zero (T0) Analysis: Immediately take an aliquot from the acidic and basic samples, neutralize them (acidic with 1 M NaOH, basic with 1 M HCl), and dilute to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Analyze the control sample as well. This establishes the initial peak area.

  • Stress Conditions: Place the sealed flasks in a controlled environment (e.g., a 60°C water bath).

  • Time Point Analysis: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Immediately neutralize each aliquot and analyze by HPLC.

  • Data Analysis: Calculate the percentage of degradation at each time point relative to the T0 control sample. Use a stability-indicating HPLC method to separate the parent compound from any degradants.

Data Presentation: Example Stability Data

The results of a forced degradation study can be summarized as follows:

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradant Peak (RT, min)
0.1 M HCl2460< 1.0%N/A
0.1 M NaOH246015.2%3.8
Water2460< 1.0%N/A
Visualization of Experimental Workflow

The following diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress & Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL in ACN) Control Prepare Control Sample (in Water) Stock->Control Acid Prepare Acid Sample (e.g., 0.1 M HCl) Stock->Acid Base Prepare Base Sample (e.g., 0.1 M NaOH) Stock->Base T0 Analyze T0 Samples (Immediate) Control->T0 Acid->T0 Base->T0 Incubate Incubate Samples (e.g., 60°C) T0->Incubate Timepoints Analyze Time Points (e.g., 2, 8, 24h) Incubate->Timepoints Calc Calculate % Degradation Timepoints->Calc Identify Identify Degradants (LC-MS) Calc->Identify Report Generate Stability Report Identify->Report

Caption: Workflow for a forced degradation stability study.

Visualization of Potential Degradation Sites

This diagram highlights the chemically relevant sites on the this compound molecule under acidic and basic stress.

Caption: Potential reactive sites on this compound.

References

Technical Support Center: A Researcher's Guide to 4-(3-Nitrophenyl)pyridine Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(3-Nitrophenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As Senior Application Scientists, we understand the critical importance of reagent integrity. This resource provides in-depth technical guidance and troubleshooting advice to prevent the degradation of this compound during storage, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to atmospheric moisture and contaminants.[1][2][4] While specific temperature ranges for this exact compound are not extensively published, a general best practice for many nitropyridine derivatives is to store them at temperatures below 30°C.[5] For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) is recommended.[6] It is also prudent to protect the compound from prolonged exposure to light, as this can promote the degradation of many organic compounds.[6]

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by environmental factors. The presence of a nitro group and a pyridine ring in its structure makes it susceptible to certain conditions:

  • Moisture: Pyridine and its derivatives can be hygroscopic, meaning they can absorb moisture from the air.[7] Water can act as a nucleophile and potentially initiate hydrolysis or other degradation pathways.

  • Light: Photodegradation is a common abiotic degradation pathway for substituted pyridines, especially in aqueous environments.[8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[6]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and bases should be avoided.[6][9]

Q3: I suspect my sample of this compound has degraded. What are the visual or physical signs of degradation?

While subtle degradation may not be visually apparent, you should be cautious if you observe any of the following:

  • Change in Color: A noticeable change from its typical appearance (often a crystalline solid) to a darker or discolored state can indicate degradation.

  • Clumping or Change in Consistency: The absorption of moisture can lead to the material becoming clumpy or sticky.

  • Inconsistent Experimental Results: The most reliable indicator of degradation is often a change in experimental outcomes, such as lower yields, unexpected side products, or a decrease in biological activity.

If you suspect degradation, it is crucial to analytically verify the purity of your sample before proceeding with further experiments.

Troubleshooting Guide

Issue: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental results when using this compound, it is essential to systematically troubleshoot the potential causes.

Workflow for Investigating Potential Degradation:

A Inconsistent Experimental Results Observed B Verify Purity of this compound Stock A->B First Step C Review Storage and Handling Procedures B->C If Purity is Suspect G Resume Experiments with Verified Reagent B->G If Pure D Test for Degradation Products C->D E Purify Existing Stock or Procure New Material D->E If Degradation Confirmed F Implement Corrective Storage and Handling Protocols E->F F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Methodologies

Protocol 1: Purity Assessment of this compound

To confirm the integrity of your compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[10][11]

HPLC Method:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject the sample and compare the resulting chromatogram to a reference standard or a previously analyzed pure sample. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.

GC-MS Method:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Temperature Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure the separation of components.

  • MS Analysis: The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, which can help in identifying potential degradation products.

Q4: What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, we can infer potential products based on the degradation of related nitrophenol and pyridine compounds.[12][13][14][15]

Potential Degradation Pathways:

cluster_0 Potential Degradation of this compound A This compound B Hydroxylated Derivatives A->B Moisture/Oxidation C Reduction of Nitro Group (e.g., to an amino group) A->C Reducing Agents/Contaminants D Pyridine Ring Cleavage Products A->D Harsh Conditions (e.g., strong light, high heat)

Caption: Potential degradation pathways for this compound.

Q5: How can I prevent the degradation of this compound in my laboratory?

Proactive measures are key to preserving the stability of your compound.

Recommended Handling and Storage Protocols:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Refrigeration (2-8°C) is advisable for long-term storage.[6]Minimizes thermal decomposition.[6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.Prevents contact with atmospheric moisture.[6]
Container Keep in a tightly sealed, light-resistant container.[1][2][4]Prevents ingress of moisture, air, and light.
Location Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][9]Ensures safety and prevents hazardous reactions.

Protocol 2: Proper Handling of this compound

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and weighing boats.

  • Sealing: After dispensing, tightly reseal the container, potentially flushing the headspace with an inert gas before sealing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical.[1][3]

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the integrity of your experimental data.

References

Technical Support Center: Scale-Up Synthesis of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Nitrophenyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important biaryl compound. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and safe synthesis.

The primary industrial route for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is highly versatile but presents unique challenges when scaling up, particularly due to the presence of a nitro group and a pyridine ring, both of which can influence reaction kinetics and catalyst stability.[1][2]

Core Reaction Pathway: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed reaction between a pyridine-4-yl source and a 3-nitrophenyl source. A common and cost-effective iteration uses 4-halopyridine and 3-nitrophenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product 4-Halopyridine 4-Halopyridine Oxidative_Addition Oxidative Addition 4-Halopyridine->Oxidative_Addition 3-Nitrophenylboronic_acid 3-Nitrophenylboronic_acid Transmetalation Transmetalation 3-Nitrophenylboronic_acid->Transmetalation Base (e.g., K2CO3) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Product This compound Reductive_Elimination->Product caption Figure 1: Suzuki-Miyaura coupling for this compound.

Caption: Figure 1: Suzuki-Miyaura coupling for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reaction, providing probable causes and actionable solutions.

Q1: My reaction has stalled or shows very low conversion to the product. What are the likely causes and how can I fix it?

A1: Stalled reactions are a common scale-up challenge. The root cause is often related to catalyst deactivation, insufficient mass transfer, or reagent quality.

  • Probable Cause 1: Catalyst Deactivation. The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[1] Furthermore, at elevated temperatures, phosphine ligands can degrade or the palladium catalyst can agglomerate into inactive palladium black.[1]

    • Solution:

      • Ligand Selection: Switch to more robust, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[1][2] For this specific coupling, a bidentate ligand like Xantphos can also prevent catalyst deactivation.[1]

      • Degassing: Ensure rigorous degassing of all solvents and reagents before adding the catalyst.[1][3] Oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also degrade phosphine ligands.[1] Sparging with an inert gas like argon or nitrogen for 30-60 minutes is crucial.[3]

      • Temperature Control: Avoid excessive temperatures. While heat is needed, runaway temperatures can accelerate catalyst decomposition. Monitor the internal reaction temperature closely.

  • Probable Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially if stored improperly, leading to dehydration (forming boroxines) or protodeborylation.

    • Solution:

      • Verify Reagent Purity: Use fresh, high-purity 3-nitrophenylboronic acid. If in doubt, check its purity by NMR or melting point. Pyridineboronic acids are particularly known to be unstable.[3]

      • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid is often used to drive the reaction to completion, but a large excess can lead to purification issues.[3]

  • Probable Cause 3: Ineffective Base or Solvent System. The base is critical for activating the boronic acid for transmetalation.[4] An inappropriate solvent system can lead to poor solubility of reagents and hinder the reaction.

    • Solution:

      • Base Selection: An aqueous solution of a mild inorganic base like K₂CO₃ or K₃PO₄ is typically effective.[3][5] Ensure the base is fully dissolved in the aqueous phase for efficient reaction at the interface.

      • Solvent System: A biphasic solvent system like Toluene/Water or Dioxane/Water is common.[3][5] The organic solvent must solubilize the aryl halide and the catalyst complex, while the aqueous phase contains the base and the activated boronate salt. A phase-transfer catalyst (PTC) can sometimes be beneficial in such systems.[6][7]

Troubleshooting_LowYield Start Low Conversion or Stalled Reaction CheckCatalyst Is Palladium Black visible? Start->CheckCatalyst CheckReagents Are reagents fresh? Is degassing adequate? CheckCatalyst->CheckReagents No Sol_Catalyst Catalyst Deactivation: - Use robust ligands (e.g., XPhos) - Improve degassing protocol - Control temperature CheckCatalyst->Sol_Catalyst Yes CheckConditions Is base/solvent system optimal? CheckReagents->CheckConditions Yes Sol_Reagents Reagent Issues: - Use fresh boronic acid - Verify stoichiometry - Ensure rigorous degassing CheckReagents->Sol_Reagents No Sol_Conditions Suboptimal Conditions: - Screen bases (K2CO3, K3PO4) - Optimize solvent ratio - Consider a PTC CheckConditions->Sol_Conditions No

Caption: Figure 2: Decision workflow for troubleshooting low reaction yield.

Q2: I'm observing significant homocoupling of my 3-nitrophenylboronic acid, forming 3,3'-dinitrobiphenyl. How can I suppress this side reaction?

A2: Homocoupling is typically caused by oxygen in the reaction mixture or by certain palladium catalyst systems.

  • Probable Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: As mentioned in A1, rigorous degassing is the most effective preventative measure. Perform several vacuum/inert gas cycles on the reaction vessel after adding all solid reagents before introducing the degassed solvents.[1]

  • Probable Cause 2: Catalyst/Ligand Choice. Some palladium sources or ligands are more prone to promoting homocoupling.

    • Solution:

      • Use a Pd(0) Source: Using a pre-catalyst like Pd₂(dba)₃ is often better than in-situ reduction of Pd(II) salts (e.g., Pd(OAc)₂), which can sometimes favor side reactions.

      • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 1.2:1 for bidentate and 2:1 to 2.4:1 for monodentate ligands). Insufficient ligand can lead to unstable, under-ligated palladium species that promote side reactions.

Q3: How can I efficiently remove residual palladium from my final product to meet strict pharmaceutical limits (<10 ppm)?

A3: Palladium removal is a critical step in pharmaceutical manufacturing. Several methods can be employed post-reaction.

  • Solution 1: Chemical Scavenging. This is the most common and effective approach.

    • Thiol-Based Scavengers: Resins or silica functionalized with thiol groups (e.g., SiliaMetS Thiol) are highly effective at binding palladium. The crude product solution is stirred with the scavenger, which is then filtered off.

    • Aqueous Washes: A post-reaction wash with an aqueous solution of a reducing agent or complexing agent can be effective. A wash with 20% aqueous sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to reduce palladium levels significantly.[8] Other options include aqueous solutions of cysteine or thiourea.

  • Solution 2: Activated Carbon Treatment.

    • Procedure: Stirring the solution of the crude product with a suitable grade of activated carbon can effectively adsorb residual palladium. A subsequent filtration through Celite® is required to remove the carbon. This method is cost-effective but may sometimes lead to product loss due to adsorption.

  • Solution 3: Recrystallization.

    • Procedure: A well-designed crystallization step is often the final and most powerful purification technique. It can dramatically reduce palladium levels by excluding the metal from the crystal lattice of the product. The choice of solvent is critical and must be determined experimentally.

MethodAdvantagesDisadvantagesTypical Pd Reduction
Thiol Scavengers High selectivity, very effectiveHigher cost>95%
Aqueous NaHSO₃ Wash Cost-effective, simpleMay require elevated temperatures80-99%[8]
Activated Carbon Very low cost, widely availablePotential for product loss, requires careful filtration70-95%
Crystallization Provides overall high puritySolvent screening required, can be low yielding>90%

Table 1: Comparison of common palladium removal techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount. Key considerations include:

  • Energetic Hazard: Nitroaromatic compounds can be thermally unstable and potentially explosive, especially in the presence of impurities or under high temperatures. A Differential Scanning Calorimetry (DSC) analysis of the final product and key intermediates is highly recommended to understand their thermal stability.

  • Reagent Handling: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a glovebox or under an inert atmosphere. Solvents like dioxane can form explosive peroxides and must be handled with care.[1]

  • Exotherm Control: The Suzuki coupling is an exothermic reaction. On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity. A slow, controlled addition of one of the reagents (e.g., the boronic acid solution) can be used to manage the rate of heat generation.

Q2: Which analytical methods are best for monitoring reaction progress at scale?

A2: At scale, you need rapid and reliable in-process controls (IPCs).

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A quick HPLC method (5-10 minutes) can accurately quantify the consumption of starting materials and the formation of the product and key byproducts.

  • Thin Layer Chromatography (TLC): While less quantitative, TLC is a fast and simple way to get a qualitative picture of the reaction's progress.[9] It is excellent for quickly checking if the starting material has been consumed.

Q3: What is the best work-up and isolation procedure for this molecule?

A3: A typical work-up procedure after the reaction is complete involves:

  • Phase Separation: Cool the reaction mixture and separate the aqueous and organic layers.

  • Aqueous Washes: Wash the organic layer sequentially with water and then a brine solution to remove the inorganic base and salts.

  • Palladium Removal: Implement one of the scavenging methods described in the troubleshooting section (e.g., NaHSO₃ wash or treatment with a thiol scavenger).

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Perform a solvent swap into a suitable crystallization solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture). Heat to dissolve the crude product completely, then cool slowly to induce crystallization.

  • Isolation: Filter the resulting slurry, wash the cake with cold solvent, and dry under vacuum to obtain the final, high-purity product.

Experimental Protocols

Protocol 1: Optimized Scale-Up Synthesis of this compound

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Vessel Preparation: To a clean, dry, and inerted reactor, add 3-nitrophenylboronic acid (1.1 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Add degassed toluene (approx. 10 volumes based on the limiting reagent) and degassed water (approx. 3 volumes) to the reactor.

  • Reagent Addition: Add 4-chloropyridine hydrochloride (1.0 equiv.). The free base will be formed in situ.

  • Catalyst Loading: In a separate glovebox or under a nitrogen blanket, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 0.05 mol%) in a small amount of degassed toluene. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using HPLC until the consumption of 4-chloropyridine is >99%.

  • Cool Down: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Post-Reaction Palladium Removal via Bisulfite Wash

  • Phase Separation: Transfer the cooled reaction mixture to a separation vessel and remove the lower aqueous layer.

  • Bisulfite Wash: Add a freshly prepared 20% (w/v) solution of sodium bisulfite (NaHSO₃) in water (approx. 4 volumes) to the organic layer.

  • Heating: Heat the biphasic mixture to 60-70 °C and stir vigorously for 2-3 hours.

  • Separation: Cool to room temperature and separate the layers.

  • Final Washes: Wash the organic layer with water, followed by brine.

  • Proceed to Isolation: The organic layer containing the product is now ready for the final isolation and crystallization steps.

References

Technical Support Center: Improving Regioselectivity of Nitration in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists facing challenges with the regioselective nitration of pyridine. Here, we address common experimental issues in a direct question-and-answer format, providing not just protocols but the underlying mechanistic rationale to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine so notoriously difficult to nitrate compared to benzene?

The difficulty arises from two core electronic features of the pyridine ring. Firstly, the nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring system. This effect reduces the electron density of the aromatic π-system, making it significantly less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2] Secondly, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic lone pair on the pyridine nitrogen is readily protonated.[3] This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyridine molecule. Consequently, nitration of pyridine is at least 10²² times slower than that of benzene and requires extremely harsh "forcing" conditions.[3]

Q2: Under forcing conditions, why does direct nitration of pyridine predominantly yield 3-nitropyridine?

This is a classic question of kinetic vs. thermodynamic control governed by the stability of the reaction intermediate. During electrophilic aromatic substitution, the incoming electrophile (NO₂⁺) attacks a carbon atom, forming a positively charged intermediate known as a sigma complex or arenium ion.

  • Attack at C-2 or C-4 (ortho/para): If the nitronium ion attacks the C-2 or C-4 position, one of the resulting resonance structures places the positive charge directly on the highly electronegative nitrogen atom. This is an extremely unstable and energetically unfavorable state.

  • Attack at C-3 (meta): When attack occurs at the C-3 position, the positive charge is delocalized across the three carbon atoms of the ring, but never resides on the nitrogen.[2] Although the ring is deactivated at all positions, the intermediates for C-3 attack are significantly less unstable than those for C-2 or C-4 attack. Therefore, the reaction proceeds preferentially through the lower energy pathway to yield the 3-substituted product.[2]

Troubleshooting Guide & Strategic Solutions

This section addresses specific experimental failures and provides actionable protocols to overcome them.

Issue 1: My direct nitration attempt resulted in very low yield (<10%) and recovery of mostly starting material.

This is the most common outcome for direct pyridine nitration. The severe deactivation of the ring often means that even under harsh conditions, the activation energy barrier is too high for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Verify Reaction Conditions: Standard "forcing conditions" involve heating pyridine with a mixture of fuming sulfuric acid (oleum) and potassium nitrate to temperatures exceeding 300°C.[4] These conditions are hazardous and often lead to charring and low yields (typically <15%).[4]

  • Alternative Nitrating Systems: While traditional mixed acid is common, other systems have been developed. A notable method by Bakke involves using dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide, which forms an N-nitropyridinium intermediate.[3][4] Subsequent treatment with aqueous sodium metabisulfite can lead to 3-nitropyridine in good yields.[4][5] This method avoids the extreme temperatures of classic forcing conditions but requires specialized handling of SO₂.[4]

Strategic Recommendation: The Pyridine N-Oxide Pathway

For most applications, especially when aiming for 4-substitution, abandoning direct nitration in favor of a multi-step strategy via pyridine N-oxide is the most reliable and effective solution.

Issue 2: I need to synthesize 4-nitropyridine, but my direct nitration gave me the 3-isomer. How can I control the regioselectivity?

You cannot achieve 4-nitropyridine via direct electrophilic nitration of pyridine itself. The electronic properties of the ring fundamentally direct the reaction to the 3-position. The solution is to temporarily modify the electronic nature of the pyridine ring using an N-oxide.

The N-Oxide Strategy Explained:

  • Activation & Directing Effect: The N-oxide functional group is a powerful activating group. The oxygen atom can donate electron density back into the pyridine ring through resonance (+M effect), increasing the nucleophilicity, particularly at the C-2 and C-4 positions.[6] This completely overrides the normal deactivation of the pyridine ring.

  • Steric Hindrance: While both C-2 and C-4 are electronically activated, the C-4 position is sterically less hindered, making it the primary site of electrophilic attack.[7]

  • Deoxygenation: After nitration, the N-oxide can be selectively removed (deoxygenated) to yield the desired 4-nitropyridine.[8]

This two-step sequence—oxidation to the N-oxide, followed by nitration and deoxygenation—is the standard and most efficient method for preparing 4-nitropyridines.[8]

Experimental Workflow: Synthesis of 4-Nitropyridine

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deoxygenation Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide m-CPBA or H₂O₂/AcOH Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide Fuming HNO₃ / Conc. H₂SO₄ ~130°C Product 4-Nitropyridine Nitro_N_Oxide->Product PCl₃ or Pd(OAc)₂/dppf

Protocol: Synthesis of 4-Nitropyridine N-Oxide[1][9]
  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.

  • Addition: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto ~150 g of crushed ice in a large beaker.

  • Neutralization: Cautiously add a saturated sodium carbonate (Na₂CO₃) solution in portions until the pH of the mixture reaches 7-8. A yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. To remove inorganic salts, wash the solid with acetone. Evaporate the acetone from the filtrate to yield the final product. A typical yield is around 42%.[9]

Protocol: Deoxygenation of 4-Nitropyridine N-Oxide

The choice of deoxygenation reagent is critical to avoid reduction of the nitro group.

  • Classical Method (Phosphorus Trichloride): A common method involves reacting the 4-nitropyridine N-oxide with phosphorus trichloride (PCl₃).[8] This method is effective but PCl₃ is a hazardous reagent.

  • Modern Catalytic Method (Palladium-Catalyzed): A milder and more chemoselective method uses a palladium catalyst.[10] In a typical procedure, 4-nitropyridine N-oxide is heated with catalytic Pd(OAc)₂ and a diphosphine ligand like dppf, using triethylamine as a sacrificial oxygen acceptor.[10] This method shows excellent functional group tolerance.[10][11]

Issue 3: I need to synthesize 2-nitropyridine. How can this be achieved?

Direct nitration is not a viable route. The synthesis of 2-nitropyridine is more complex and typically involves starting from a pre-functionalized pyridine. One established, albeit multi-step, route proceeds from 2-aminopyridine.

  • N-Oxide Formation: 2-aminopyridine is first oxidized to 2-aminopyridine-1-oxide.

  • Oxidative Nitration: The amino group is then converted to a nitro group using a strong oxidizing mixture, such as fuming sulfuric acid and hydrogen peroxide.[12][13] This process transforms the 2-amino-pyridine-1-oxide into 2-nitropyridine-1-oxide.[12][13]

  • Deoxygenation: The final step is the deoxygenation of the N-oxide, typically using PCl₃, to yield 2-nitropyridine.[12]

This pathway highlights a common theme in pyridine chemistry: regioselectivity is often achieved by starting with a substituted pyridine where the substituent directs the reaction or can be converted into the desired group.

Mechanistic Insights: A Visual Explanation

Why Direct Nitration Favors the 3-Position

The diagram below illustrates the resonance structures of the sigma complex formed during the nitration of a pyridinium ion. Attack at C-4 leads to a highly unstable resonance form with the positive charge on the nitrogen, whereas attack at C-3 avoids this.

G

Why N-Oxide Nitration Favors the 4-Position

The N-oxide oxygen atom donates electron density into the ring, creating resonance structures with a negative charge at the C-2 and C-4 positions, thereby activating them for electrophilic attack.

Summary of Nitration Strategies

MethodTarget ProductKey ReagentsConditionsTypical YieldPros & Cons
Direct Nitration 3-NitropyridineKNO₃ / Fuming H₂SO₄>300 °C<15%[4]Pro: Single step. Con: Extremely harsh, very low yield, hazardous.
N-Oxide Pathway 4-Nitropyridine1. H₂O₂/AcOH2. HNO₃/H₂SO₄3. PCl₃ or Pd cat.1. Reflux2. ~130°C[9]3. Varies>40% (nitration)[9]>80% (deoxygenation)[8]Pro: Excellent regiocontrol, good yields, reliable. Con: Multi-step process.
From 2-Aminopyridine 2-Nitropyridine1. Peracetic acid2. H₂SO₄/H₂O₂3. PCl₃Multi-stepModeratePro: Provides access to the 2-isomer. Con: Lengthy synthesis, uses hazardous reagents.

References

identifying and removing solvent impurities from 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice for identifying and removing solvent impurities from 4-(3-Nitrophenyl)pyridine. As Senior Application Scientists, we ground our recommendations in established analytical principles and practical, field-proven experience.

Introduction: The Challenge of Purity

This compound is a key heterocyclic building block in medicinal chemistry and materials science, often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In the context of drug development, controlling impurities is not just a matter of good science but a critical regulatory requirement. Residual solvents, leftover from synthesis and purification, offer no therapeutic benefit and can pose significant safety risks.[1]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control of residual solvents in active pharmaceutical ingredients (APIs).[2][3] This guide will walk you through the essential techniques to identify, quantify, and effectively remove these impurities to meet the most stringent quality standards.

Part 1: Identifying and Quantifying Solvent Impurities

The first step in addressing an impurity is knowing it's there. This section covers the most common solvent impurities you might encounter and the gold-standard techniques for their detection.

Q1: What are the most probable solvent impurities in my this compound sample?

The solvent profile of your sample is a direct reflection of its manufacturing history. This compound is typically synthesized using a Suzuki-Miyaura coupling reaction, which dictates the likely process solvents.

  • Reaction Solvents: Suzuki couplings often employ aprotic solvents like Toluene , Dioxane , or Tetrahydrofuran (THF) . A mixture including a protic solvent like Ethanol or Isopropanol with water is also common.

  • Work-up & Purification Solvents: Following the reaction, extraction and washing steps introduce solvents such as Ethyl Acetate , Dichloromethane (DCM) , or Methyl tert-Butyl Ether (MTBE) . Purification by recrystallization or chromatography will introduce others, most commonly Hexanes , Heptane , Ethanol , Methanol , or Isopropanol .[4][5]

Beyond solvents, be aware of other potential process-related impurities, such as by-products from the Suzuki reaction itself (e.g., homocoupling products or dehalogenated precursors).[6][7]

Q2: Which analytical techniques are best suited for identifying and quantifying residual solvents?

While several techniques can detect solvents, two are considered the industry standards for their specificity, sensitivity, and quantitative accuracy: Headspace Gas Chromatography (HS-GC) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy .

  • Headspace Gas Chromatography (HS-GC): This is the definitive technique for volatile organic impurities and is the method of choice specified by the United States Pharmacopeia (USP) chapter <467> for residual solvent analysis.[8][9] Its strength lies in its ability to separate the volatile solvents from the non-volatile API matrix, providing excellent sensitivity (down to ppm levels) and accuracy.[8]

  • ¹H NMR Spectroscopy: NMR is a powerful, non-destructive technique that provides comprehensive structural information.[10] It can readily identify and quantify a wide range of residual solvents simultaneously, provided their characteristic signals do not overlap with those of the API.[11][12] Its quantitative nature (qNMR) allows for precise determination of solvent content relative to the API signal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of API purity analysis but is generally not suitable for identifying and quantifying volatile residual solvents.[13] Its primary role is in profiling non-volatile organic impurities.[13][14]

Q3: I need to quantify toluene in my sample. How do I set up a Headspace GC analysis?

Headspace GC is the ideal method for this task. The workflow involves heating the sample in a sealed vial to partition volatile solvents into the gas phase (the "headspace"), which is then injected into the GC.

Experimental Protocol: General HS-GC Method for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of your this compound sample into a headspace vial. Add a precise volume (e.g., 5 mL) of a high-boiling, inert solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Standard Preparation: Prepare a standard solution containing a known concentration of the expected solvents (e.g., toluene) in the same diluent used for the sample.

  • Vial Sealing: Immediately seal both sample and standard vials with airtight crimp caps.

  • Incubation: Place the vials in the headspace autosampler. The system will heat the vials (e.g., at 80 °C for 30 minutes) to allow the volatile solvents to equilibrate between the liquid and gas phases.

  • Injection & Separation: A portion of the headspace gas is automatically injected into the GC. The solvents are separated on a capillary column (a DB-624 or equivalent is common) using a temperature gradient.[15]

  • Detection & Quantification: The separated solvents are detected by a Flame Ionization Detector (FID). The amount of each solvent in the sample is calculated by comparing its peak area to the peak area of the corresponding solvent in the standard of known concentration.

Workflow: Residual Solvent Analysis by HS-GC

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API into Headspace Vial B Add High-Boiling Solvent (e.g., DMSO) A->B C Seal Vial B->C D Incubate Vial (e.g., 80°C) C->D E Inject Headspace Gas D->E F GC Separation (e.g., DB-624 column) E->F G FID Detection F->G H Integrate Peak Areas G->H I Quantify vs. Standard H->I

Caption: HS-GC workflow for residual solvent quantification.

Q4: How can I use ¹H NMR to quickly screen my sample for solvent impurities?

¹H NMR provides a rapid and comprehensive snapshot of your sample. Residual solvents typically appear as sharp singlets, doublets, or triplets that are easily distinguishable from the broader, more complex signals of the API.

Experimental Protocol: ¹H NMR for Solvent Identification

  • Sample Preparation: Dissolve 5-10 mg of your this compound sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it does not overlap with many common organic solvents.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see common solvent signals (e.g., 0 to 12 ppm).

  • Identification: Compare the chemical shifts (δ) and multiplicities of any unexpected sharp peaks to published reference data. The 1997 paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry is the foundational reference for this, with more recent updates available for greener solvents.[12][16]

Table 1: ¹H NMR Chemical Shifts of Common Solvents in DMSO-d₆

SolventChemical Shift (δ, ppm)Multiplicity
Hexane / Heptane~0.86 (t), ~1.25 (m)Multiplet
Diethyl Ether1.12 (t), 3.39 (q)Triplet, Quartet
Toluene2.31 (s), 7.17-7.32 (m)Singlet, Multiplet
Ethyl Acetate1.15 (t), 1.99 (s), 4.03 (q)Triplet, Singlet, Quartet
Dichloromethane5.76 (s)Singlet
Tetrahydrofuran (THF)1.76 (m), 3.60 (m)Multiplet
Ethanol1.06 (t), 3.44 (q), 4.34 (t, OH)Triplet, Quartet, Triplet
Water~3.33 (s, broad)Singlet

Note: Chemical shifts can vary slightly based on sample concentration and temperature. The residual proton peak of DMSO-d₅ appears at ~2.50 ppm.

Part 2: Removing Solvent Impurities

Once an unwanted solvent has been identified and quantified, the next step is its removal. The appropriate method depends on the solvent's properties and its interaction with your solid API.

Q5: My sample has high levels of ethyl acetate. What's the best way to remove it?

For a crystalline solid like this compound, the most robust and effective method for removing trapped solvents is recrystallization .[4][17] This process purifies the compound by leveraging differences in solubility at different temperatures. The goal is to find a solvent or solvent system in which your compound is highly soluble when hot but poorly soluble when cold.[5]

Other methods include:

  • Trituration: Slurrying the solid in a solvent where the API is insoluble but the impurity is soluble.[4]

  • Drying: Using a vacuum oven, which is effective for volatile solvents but often insufficient for higher-boiling ones like toluene or DMF.

Q6: How do I perform a recrystallization to purify my this compound?

The key to successful recrystallization is selecting the right solvent. This requires small-scale screening.

Experimental Protocol: Recrystallization

  • Solvent Screening (Small Scale):

    • Place a small amount of your API (~20-30 mg) into several different test tubes.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high recovery of crystalline solid.[5]

    • For this compound, good candidate systems include ethanol/water , isopropanol , or toluene/heptane .

  • Bulk Recrystallization (Scale-Up):

    • Place the impure API in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the solution to cool slowly and without disturbance to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under high vacuum to remove any remaining solvent.

Workflow: Purification by Recrystallization

A Dissolve Impure API in Minimum Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath to Maximize Yield B->C D Collect Crystals via Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Under High Vacuum E->F G Pure Crystalline API F->G

Caption: Step-by-step workflow for API purification via recrystallization.

Q7: When should I choose trituration instead of recrystallization?

Trituration is a valuable alternative when a suitable recrystallization solvent cannot be identified. It is essentially a solid wash. This method is particularly effective when the impurities are significantly more soluble in the chosen solvent than your desired compound.

Choose trituration when:

  • Your compound "oils out" or fails to crystallize from any tested solvent system.

  • You want to remove very minor, highly soluble impurities without the material loss associated with a full recrystallization.

  • The impurity is known to be highly soluble in a solvent in which your API is completely insoluble (e.g., washing with cold diethyl ether or hexane to remove nonpolar grease).

The procedure involves stirring or grinding the solid API as a slurry in the chosen solvent for a period (15 minutes to several hours), followed by vacuum filtration to collect the purified, insoluble solid.[4]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for residual solvents? A: The ICH Q3C (R9) guideline provides a framework for acceptable limits of residual solvents in pharmaceuticals.[2] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride) due to their unacceptable toxicity.[1][3]

  • Class 2: Solvents to be limited (e.g., Toluene, Methanol, Dichloromethane) due to their inherent toxicity. Limits are based on a Permitted Daily Exposure (PDE).[18][19]

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). Limits are generally higher, but levels should still be minimized.[1][19]

Q: My ¹H NMR spectrum is very complex. How can I be sure a small peak is a solvent and not part of my molecule? A: This is a common challenge. First, check the peak shape; solvent signals are typically very sharp, whereas signals from a large molecule can be broader. Second, run a 2D NMR experiment like a COSY or HSQC. A residual solvent peak will be an isolated singlet system and will not show correlations to the protons or carbons of your API.

Q: Can I remove a high-boiling solvent like DMF or DMSO just by drying under high vacuum? A: It is very difficult. High-boiling solvents have low vapor pressure and are often trapped within the crystal lattice. Removing them solely by vacuum drying would require very high temperatures for extended periods, which risks thermal degradation of your API. For such solvents, purification via recrystallization from a different, more volatile solvent system or precipitation is the recommended and most effective approach.[17][]

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Validation of 4-(3-Nitrophenyl)pyridine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realms of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a foundational pillar of rigorous research. For novel heterocyclic compounds such as 4-(3-Nitrophenyl)pyridine, precise isomeric and constitutional assignment is critical to understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the chemical environment of each atom within a molecule.[1][2]

This guide provides an in-depth, experience-driven framework for validating the structure of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular architecture and spectral output. By building a detailed predictive model based on fundamental NMR principles and comparing it with established data for analogous structures, we will construct a self-validating argument for the compound's identity. This approach is designed to empower researchers to not only confirm a known structure but also to confidently elucidate unknown ones.

Part 1: Molecular Structure and Symmetry Analysis

The first step in any NMR-based structural validation is a thorough analysis of the molecule's symmetry. This compound, with the chemical formula C₁₁H₈N₂O₂, consists of a pyridine ring linked at its 4-position to the 1-position of a 3-substituted nitrophenyl ring.[3][4][5]

Due to the meta substitution of the nitro group on the phenyl ring, the molecule lacks any plane of symmetry that would render atoms chemically equivalent. Consequently, we can make a crucial initial prediction:

  • ¹H NMR: All eight protons on the aromatic rings are in unique chemical environments and should therefore produce eight distinct signals.

  • ¹³C NMR: All eleven carbon atoms are chemically non-equivalent and should produce eleven distinct signals.

This predicted lack of symmetry is a key differentiating feature compared to its isomers, such as the more symmetric 4-(4-Nitrophenyl)pyridine.

Caption: Structure of this compound with atom numbering.

Part 2: Predictive Analysis of ¹H and ¹³C NMR Spectra

A robust validation involves predicting the spectrum based on established principles of chemical shifts and coupling constants, then comparing this to experimental data.

¹H NMR Spectral Prediction

The proton chemical shifts are governed by the electron density around the nucleus. Electron-withdrawing groups (like the pyridine nitrogen and the nitro group) decrease electron density, "deshielding" the proton and shifting its signal downfield to a higher ppm value.

Pyridine Ring Protons (H2, H3, H5, H6):

  • H2 and H6: These protons are ortho (α) to the electronegative nitrogen atom. They will be the most deshielded protons in the pyridine ring, appearing far downfield.

  • H3 and H5: These protons are meta (β) to the nitrogen and will appear at a relatively higher field (lower ppm) compared to H2 and H6.

Nitrophenyl Ring Protons (H2', H4', H5', H6'):

  • The nitro group (NO₂) is one of the most powerful electron-withdrawing and deshielding groups in NMR spectroscopy.

  • H2': This proton is ortho to the nitro group and meta to the pyridine ring. It is expected to be the most deshielded proton of the entire molecule, likely appearing as a sharp singlet or a narrowly split triplet.

  • H4': This proton is para to the nitro group and will also be significantly deshielded.

  • H6': This proton is ortho to the point of attachment to the pyridine ring and will be deshielded by proximity to the other aromatic system.

  • H5': This proton is meta to the nitro group and will be the least deshielded proton on the nitrophenyl ring.

Splitting Patterns (Multiplicity): Protons couple with their immediate non-equivalent neighbors (n) to produce a signal split into n+1 peaks.

  • We expect to see a combination of doublets, triplets, and potentially more complex doublet of doublets, reflecting the coupling between adjacent protons on each ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H2' 8.8 - 9.0 t or s ortho to strongly withdrawing NO₂ group.
H2, H6 8.6 - 8.8 d ortho to electronegative pyridine N.
H4' 8.3 - 8.5 d para to NO₂ group, deshielded.
H6' 8.1 - 8.3 d ortho to pyridine substituent.
H3, H5 7.6 - 7.8 d meta to pyridine N, less deshielded.

| H5' | 7.7 - 7.9 | t | meta to NO₂ group, least deshielded on this ring. |

Note: Predicted shifts are estimates. Actual values depend on the solvent and experimental conditions.[6][7]

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum provides complementary information about the carbon backbone. The chemical shift range is much wider than in ¹H NMR, typically 0-220 ppm.[8][9] Standard ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single line (singlet).[10]

  • Carbons bonded to Heteroatoms: Carbons directly attached to electronegative atoms like nitrogen or in proximity to the nitro group will be significantly deshielded (downfield).

  • Pyridine Ring: Based on data for pyridine itself, the C2 and C6 carbons will be the most deshielded in the pyridine ring (~150 ppm), followed by C4 (~136 ppm) and C3/C5 (~124 ppm).[11] The nitrophenyl substituent will further modify these values.

  • Nitrophenyl Ring: The C3' carbon, directly attached to the nitro group, will be strongly deshielded. The C1' carbon, being the point of attachment between the two rings (an ipso-carbon), will also have a characteristic downfield shift.

  • Quaternary Carbons: The four carbons without attached protons (C4, C1', C3') are quaternary and will typically show signals of lower intensity compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C3' 148 - 150 Attached to highly electronegative NO₂ group.
C2, C6 150 - 152 ortho to pyridine N.
C4 145 - 147 Quaternary, attached to nitrophenyl ring.
C1' 143 - 145 Quaternary, attached to pyridine ring.
C4' 135 - 137 para to NO₂ group.
C5' 130 - 132
C2' 123 - 125 ortho to NO₂ group.
C6' 122 - 124

| C3, C5 | 120 - 122 | meta to pyridine N. |

Part 3: Comparative Analysis with Isomeric Alternatives

The true power of this predictive approach lies in its ability to distinguish between isomers. Let's briefly consider an alternative, 4-(4-Nitrophenyl)pyridine .

  • Symmetry: This isomer possesses a C₂ axis of symmetry.

  • ¹H NMR: This symmetry would result in fewer signals. The protons at C2 and C6 would be equivalent, as would C3 and C5. The protons on the 4-nitrophenyl ring would also show equivalence (H2' equivalent to H6', H3' equivalent to H5'), leading to only two signals for that ring. In total, one would expect only four ¹H signals, not eight.

  • ¹³C NMR: Similarly, one would expect fewer than eleven carbon signals due to symmetry.

This stark difference in the predicted number of signals provides a clear and objective method to confirm the 3-nitro substitution pattern over a 4-nitro alternative.

Part 4: Experimental Protocol for NMR Data Acquisition

To obtain high-quality data for validation, a standardized protocol is essential. The following workflow is recommended for a researcher in a typical synthetic chemistry laboratory.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz Spectrometer) cluster_Proc Data Processing & Analysis Prep1 Weigh ~15 mg of This compound Prep2 Transfer to clean, dry NMR tube Prep1->Prep2 Prep3 Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Prep2->Prep3 Prep4 Cap and vortex until fully dissolved Prep3->Prep4 Acq1 Insert sample and lock on solvent signal Prep4->Acq1 Acq2 Shim magnet coils for optimal field homogeneity Acq1->Acq2 Acq3 Acquire ¹H Spectrum (e.g., 16 scans) Acq2->Acq3 Acq4 Acquire ¹³C Spectrum (proton decoupled, >1024 scans) Acq3->Acq4 Proc1 Apply Fourier Transform to raw data (FID) Acq4->Proc1 Proc2 Phase correct spectra Proc1->Proc2 Proc3 Calibrate chemical shift (TMS or residual solvent peak) Proc2->Proc3 Proc4 Integrate ¹H signals and analyze multiplicities Proc3->Proc4 Proc5 Compare experimental data with predictions Proc4->Proc5 Conclusion Structure Validated Proc5->Conclusion

References

A Comparative Guide to HPLC-MS Validation for the Synthesis of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of synthesized 4-(3-Nitrophenyl)pyridine, a key intermediate in various chemical and pharmaceutical applications. We will explore the causality behind experimental choices, compare HPLC-MS with viable alternatives, and provide actionable protocols grounded in regulatory standards to ensure scientific integrity.

The successful synthesis of any chemical entity, particularly one destined for pharmaceutical use, is fundamentally tied to the ability to verify its identity, purity, and concentration. Analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the bedrock of this process, ensuring data reliability and product quality.[2][3][4][5]

Part 1: The Gold Standard: HPLC-MS Method Validation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier analytical technique for the characterization of small molecules like this compound. This is due to its exceptional combination of the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[6] The HPLC component separates the target analyte from impurities and starting materials, while the MS component provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: HPLC-MS Method Development & Validation

The objective is to develop a reliable method to quantify this compound and separate it from potential process-related impurities. The validation process demonstrates that this method is accurate, precise, and robust.[7][8][9]

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a common starting point for moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from 10% B to 90% B over 10 minutes allows for the elution of compounds with a range of polarities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive. The pyridine nitrogen in this compound is readily protonated, making it ideal for positive ion mode detection.

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion ([M+H]⁺) and a stable product ion.

Validation Workflow Diagram:

HPLC-MS Validation Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R1)) cluster_rep Phase 3: Documentation Dev Method Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision (Repeatability & Intermediate) Lin->AccPre LoD Limit of Detection (LOD) AccPre->LoD Rob Robustness AccPre->Rob LoQ Limit of Quantitation (LOQ) LoD->LoQ Report Validation Report & SOP Generation LoQ->Report Rob->Report

Caption: A typical workflow for HPLC-MS method validation, from development to final reporting.

Validation Parameters: Protocols and Rationale

The validation protocol must demonstrate that the analytical procedure is suitable for its intended purpose.[1]

  • Specificity/Selectivity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Protocol:

      • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte.

      • Analyze a sample of pure this compound standard.

      • Analyze a spiked sample containing the analyte and known related impurities or starting materials.

      • Confirm that the analyte peak is well-resolved from all other peaks (resolution > 2). The mass spectrometer adds a layer of specificity by ensuring that only the specific m/z of the target is measured.[10]

    • Causality: This step is crucial to prevent overestimation of the analyte due to co-eluting impurities, ensuring the purity assessment is accurate.

  • Linearity and Range:

    • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

    • Protocol:

      • Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 1 µg/mL to 100 µg/mL).

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy:

    • Objective: To measure the closeness of the test results obtained by the method to the true value.

    • Protocol:

      • Prepare quality control (QC) samples at three concentration levels (low, medium, high) within the linear range.

      • Analyze five replicates of each QC sample.

      • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Protocol:

      • Repeatability: Analyze six replicates of a sample at 100% of the target concentration on the same day by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

      • Analyze progressively more dilute solutions of the analyte.

      • Determine the concentration that yields an S/N of approximately 3:1 for LOD.

      • Determine the concentration that yields an S/N of approximately 10:1 for LOQ. The LOQ should also be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

    • Causality: Establishing LOD and LOQ is critical for quantifying trace impurities and for defining the lower boundary of the method's range.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol:

      • Vary key parameters one at a time, such as:

        • Column temperature (e.g., ± 5 °C).

        • Mobile phase pH or composition (e.g., ± 2% organic).

        • Flow rate (e.g., ± 0.1 mL/min).

      • Analyze a system suitability sample under each condition and evaluate parameters like peak retention time, area, and resolution.

    • Causality: A robust method is reliable for routine use in different labs or with slight variations in environmental conditions, preventing method failure during day-to-day operations.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can be employed depending on the specific analytical need, available resources, and the stage of development.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds.[11] It separates compounds in the gas phase before detection by a mass spectrometer.

  • Applicability for this compound: As a substituted pyridine, this compound is likely to have sufficient volatility and thermal stability for GC-MS analysis.[12] However, issues like interaction with active sites in the GC column can sometimes decrease sensitivity for underivatized nitrophenols or similar compounds.[13] GC-MS is particularly adept at identifying and quantifying potential volatile impurities from the synthesis process.[14]

Comparison: HPLC-MS vs. GC-MS

FeatureHPLC-MSGC-MS
Principle Separation in liquid phaseSeparation in gas phase
Analyte Suitability Wide range of polarities, non-volatile, thermally labile compoundsVolatile and thermally stable compounds
Sample Preparation Simple dissolution, filtrationCan require derivatization to increase volatility
Specificity High (LC separation + MS detection)High (GC separation + MS detection)
Sensitivity Very high (sub-ng/mL)Very high (pg/mL), especially for volatile compounds
Matrix Effects Prone to ion suppression/enhancementLess prone to matrix effects than ESI-MS
Primary Use Case Broad applicability for purity, assay, and impurity profiling of most small molecules.Analysis of residual solvents, volatile impurities, and thermally stable analytes.
Alternative 2: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative technique based on the absorption of light by molecules containing chromophores.[15] this compound, with its conjugated aromatic system, exhibits strong UV absorbance, making it a candidate for this analysis.[16]

  • Applicability for this compound: UV-Vis spectroscopy can be a rapid and cost-effective method for determining the concentration of the final, purified product, based on the Beer-Lambert Law.[17] However, its utility is severely limited when analyzing complex mixtures.

Comparison: HPLC-MS vs. UV-Vis Spectroscopy

FeatureHPLC-MSUV-Vis Spectroscopy
Principle Chromatographic separation followed by mass analysisMeasurement of light absorbance
Specificity Very High. Can distinguish between isomers and compounds with identical UV spectra.Very Low. Cannot distinguish between different compounds that absorb at the same wavelength.[18][19]
Separation Capability Yes (integrated chromatography)No
Sensitivity Very high (pg to ng/mL)Moderate (µg/mL to mg/mL)
Cost & Complexity High cost, complex instrumentation, requires skilled operatorsLow cost, simple instrumentation, easy to use
Primary Use Case Definitive identification, purity analysis, and quantification in complex mixtures.Quick concentration checks of pure substances, dissolution testing, simple assays.

Part 3: Data Summary and Logical Relationships

Hypothetical HPLC-MS Validation Data Summary

The following table summarizes plausible results for the HPLC-MS validation of this compound, demonstrating that the method meets typical acceptance criteria.

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RT; Peak purity > 99.5%No interference; Peak is spectrally pure
Linearity (R²) 0.9992≥ 0.995
Range 1 - 100 µg/mLDefined by linearity and accuracy
Accuracy (% Recovery) Low QC: 99.5%, Mid QC: 101.2%, High QC: 99.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.3%≤ 2.0%
LOD 0.3 µg/mL (S/N ≥ 3)S/N ≥ 3
LOQ 1.0 µg/mL (S/N ≥ 10)S/N ≥ 10, with acceptable accuracy/precision
Robustness System suitability passed under all varied conditionsNo significant impact on results
Logical Interdependence of Validation Parameters

The core validation parameters are not isolated; they are interconnected and collectively establish the trustworthiness of the method.

Validation Pillars center Fit for Purpose (Reliable Data) Accuracy Accuracy (Trueness) center->Accuracy Is it correct? Precision Precision (Reproducibility) center->Precision Is it consistent? Specificity Specificity (Selectivity) center->Specificity Is it the right analyte? Accuracy->Precision Linearity Linearity & Range Accuracy->Linearity Specificity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Linearity->Sensitivity Robustness Robustness (Reliability) Robustness->Precision

Caption: The interconnected pillars of analytical method validation that ensure a method is fit for its purpose.

Conclusion

For the comprehensive analysis of synthesized this compound, HPLC-MS stands out as the superior technique. Its ability to separate the analyte from a complex reaction mixture and provide unambiguous identification and quantification makes it indispensable for purity testing and quality control in a regulated environment. The validation process, rigorously guided by ICH standards, ensures that the data generated is reliable, reproducible, and defensible.

While GC-MS offers a powerful alternative for analyzing volatile components and UV-Vis Spectroscopy provides a rapid, low-cost option for assaying the pure substance, neither can match the specificity and broad applicability of HPLC-MS for comprehensive characterization. The choice of analytical technique should always be guided by the specific question being asked, but for validation purposes in drug development, HPLC-MS remains the authoritative gold standard.

References

A Senior Application Scientist's Guide to the Biological Activity of Nitrophenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substitution pattern of a functional group on an aromatic ring can dramatically alter a compound's efficacy and mechanism of action. This guide provides an in-depth comparison of the biological activities of nitrophenylpyridine isomers, offering a synthesis of experimental data and field-proven insights to inform future research and development.

Introduction: The Significance of Isomerism in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitrophenyl group to the pyridine ring system can impart a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The position of the nitro group on the phenyl ring (ortho, meta, or para) and the attachment point of the nitrophenyl moiety to the pyridine ring create a diverse array of isomers, each with a potentially unique biological profile. This guide will explore these differences, drawing on available literature to compare their activities and elucidate the underlying structure-activity relationships (SAR).

The core principle underpinning this analysis is that the electronic and steric properties conferred by the nitro group's position significantly influence how the molecule interacts with its biological target. These subtle changes can affect binding affinity, metabolic stability, and overall pharmacological effect.

Comparative Biological Activities of Nitrophenylpyridine Isomers

While direct, head-to-head comparative studies of all possible nitrophenylpyridine isomers are not always available in a single publication, a comprehensive analysis of the existing literature allows for a comparative assessment of their biological potential.

Anticancer Activity

Nitrophenyl-containing compounds have been investigated for their potential as anticancer agents.[4] The cytotoxic effects of nitrophenylpyridine derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular processes.

Structure-Activity Relationship Insights:

Studies on various nitrophenyl derivatives suggest that the position of the nitro group is a critical determinant of cytotoxic potency. For instance, in a series of 1,4-dihydropyridine derivatives, compounds with a 3-nitrophenyl substituent have demonstrated significant pharmacological activities, including antihypertensive effects, which are often linked to calcium channel modulation—a pathway also relevant in cancer.[5][6] While not a direct measure of anticancer activity, this highlights the biological significance of the meta-nitro substitution.

In other heterocyclic systems, the para-nitro substitution has been associated with potent biological effects. For example, in a study of p-nitrophenyl hydrazones, these compounds were designed as multi-target inhibitors with potential anti-inflammatory and anticancer properties.[7]

Experimental Data Summary:

Compound ClassIsomeric FeatureObserved Anticancer ActivityReference
1,4-Dihydropyridine Derivatives3-NitrophenylSuperior coronary vasodilation and antihypertensive activity compared to other derivatives.[5]
Pyridine-UreasVaried phenyl substitutionsDerivatives with halogenated phenyl groups showed potent activity against MCF-7 breast cancer cells.[8]
1,2,4 Triazole Pyridine DerivativesGeneralModerate to potent anticancer activities against murine melanoma (B16F10) cell lines.[9]
NitrophenylaziridinesGeneralTumour-growth inhibitory properties.[4]

Causality Behind Experimental Choices: The selection of cancer cell lines for screening is crucial. Cell lines representing different cancer types (e.g., leukemia, solid tumors) are often used to assess the spectrum of activity.[8] The MTT assay is a standard and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[2][10] Its bioreduction within microbial cells can lead to the formation of reactive nitrogen species that are toxic to the pathogen. The isomeric position of the nitro group can influence the compound's redox potential and its ability to penetrate the microbial cell wall.

Structure-Activity Relationship Insights:

The antimicrobial activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[11] The position of the nitro group affects the electronic properties of the molecule, which in turn influences the rate of this reduction and the stability of the resulting radical intermediates. While specific comparative data for nitrophenylpyridine isomers is sparse, studies on other nitro-heterocycles provide valuable insights. For instance, the antibacterial activity of nitrofuran derivatives is highly dependent on the substitution pattern.[11]

Experimental Data Summary:

The following table summarizes the antimicrobial potential of related pyridine and nitro-containing compounds.

Compound ClassTarget OrganismsKey FindingsReference
Pyridine DerivativesGram-positive and Gram-negative bacteriaVarious derivatives exhibit a broad spectrum of antibacterial activity.[12]
Thioalkyl Pyridine DerivativesBacteriaEffective against various bacterial strains.[12]
Nitropyrroles and NitrothiophenesBacteriaReplacement of the nitro group with an amino group enhanced the activity of thiophene compounds, suggesting the importance of the nitro group's electronic influence.[13]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3] This method allows for the comparison of the potency of different compounds.

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism of action for many drugs.[14] Nitrophenylpyridine isomers, due to their distinct electronic and steric profiles, can exhibit differential inhibitory activity against various enzymes.

Structure-Activity Relationship Insights:

The interaction of an inhibitor with the active site or an allosteric site of an enzyme is highly dependent on the three-dimensional shape and electronic charge distribution of the inhibitor. The position of the nitro group can significantly alter these properties. For example, in a study comparing isomeric triazolopyridine derivatives as adenosine receptor antagonists, the hydrogen-bonding capabilities, influenced by the position of functional groups, were found to be a major determinant of inhibitory activity and selectivity.[15] This principle can be extended to nitrophenylpyridine isomers, where the nitro group can act as a hydrogen bond acceptor and influence the overall electronic character of the molecule.

Experimental Data Summary:

Direct comparative studies on the enzyme inhibitory activity of nitrophenylpyridine isomers are limited. However, the general potential of pyridine derivatives as enzyme inhibitors is well-documented.

Compound ClassTarget Enzyme/ReceptorKey FindingsReference
Triazolopyridine DerivativesAdenosine ReceptorsIsomeric position of functional groups significantly impacts inhibitory activity and selectivity.[15]
Pyridine-UreasVEGFR-2Certain derivatives showed inhibitory activity against Vascular Endothelial Growth Factor Receptor 2.[8]

Causality Behind Experimental Choices: Enzyme inhibition assays are designed to determine the inhibitor's potency (IC50) and its mechanism of action (e.g., competitive, non-competitive).[14] The choice of enzyme and substrate concentrations is critical for obtaining accurate and reproducible data. A standard operating procedure for enzymatic activity inhibition assays provides a framework for designing robust experiments.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylpyridine isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the target microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the nitrophenylpyridine isomers in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.[14][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and nitrophenylpyridine isomers in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme. Pre-incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve. Further kinetic studies can be performed by varying the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizing the Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Nitrophenylpyridine Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Test Compounds Enzyme Enzyme Inhibition Assays Characterization->Enzyme Test Compounds Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of nitrophenylpyridine isomers.

apoptosis_pathway Compound Nitrophenylpyridine Isomer Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Execution Phase

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be induced by cytotoxic compounds.

Conclusion and Future Directions

The isomeric position of the nitrophenyl group on a pyridine scaffold is a critical factor that dictates the biological activity of the resulting molecule. While a definitive ranking of the ortho, meta, and para isomers requires direct comparative studies, the existing body of research strongly suggests that these structural variations lead to significant differences in anticancer, antimicrobial, and enzyme inhibitory properties.

Future research should focus on the systematic synthesis and parallel screening of a comprehensive library of nitrophenylpyridine isomers. This would provide the much-needed quantitative data to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the nitrophenylpyridine scaffold.

References

A Comparative Spectroscopic Guide to 3-Nitrophenyl and 4-Nitrophenyl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced structural differences between isomers can lead to vastly different chemical behaviors and biological activities. This guide offers an in-depth spectroscopic comparison of two such isomers: 3-nitrophenyl pyridine and 4-nitrophenyl pyridine. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS), we provide a foundational resource for their unambiguous identification and characterization.

The positioning of the nitro group on the phenyl ring—meta in the 3-isomer and para in the 4-isomer—profoundly influences the electronic distribution across the entire molecule. This guide will dissect how these electronic differences manifest in their respective spectra, providing both the experimental data and the theoretical underpinnings for the observed variations.

The Decisive Role of Nitro Group Position

The electron-withdrawing nature of the nitro group (–NO₂) is central to the spectroscopic differences between these two isomers. In the 4-nitrophenyl pyridine, the nitro group is in conjugation with the pyridine ring through the phenyl bridge. This allows for direct resonance-based electron withdrawal, creating a more polarized π-system. In contrast, the meta position of the nitro group in 3-nitrophenyl pyridine precludes this direct end-to-end resonance, and its electron-withdrawing effects are primarily inductive. This fundamental electronic distinction is the key to understanding the divergent spectroscopic signatures detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as the chemical shifts of the protons and carbons are exquisitely sensitive to the local electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectra of 3-nitrophenyl pyridine and 4-nitrophenyl pyridine are expected to show distinct patterns in the aromatic region. The greater deshielding of the pyridine protons in the 4-isomer is a direct consequence of the enhanced electron-withdrawing effect of the para-nitro group.

Experimental Data Summary: ¹H NMR (Predicted)

CompoundPyridine Protons (ppm)Phenyl Protons (ppm)
3-Nitrophenyl Pyridine 8.80-7.508.40-7.70
4-Nitrophenyl Pyridine 8.90-7.608.30-7.80

Note: Predicted chemical shift ranges are based on analogous compounds and theoretical principles. Actual values may vary based on solvent and experimental conditions.

In 4-nitrophenyl pyridine , the protons on the pyridine ring, particularly those ortho and para to the phenyl substituent, will experience a more significant downfield shift compared to the 3-isomer. This is due to the delocalization of positive charge onto the pyridine ring through resonance.

Conversely, in 3-nitrophenyl pyridine , the inductive electron withdrawal is the dominant effect, leading to a less pronounced downfield shift of the pyridine protons. The protons on the nitrophenyl ring will also exhibit different splitting patterns and chemical shifts, reflecting the different symmetry and electronic environments in the two isomers.

¹³C NMR Spectroscopy

The differences in electronic distribution are even more pronounced in the ¹³C NMR spectra. The carbons of the pyridine ring in the 4-isomer are expected to be more deshielded (shifted downfield) than those in the 3-isomer due to the direct resonance effect.

Experimental Data Summary: ¹³C NMR (Predicted)

CompoundPyridine Carbons (ppm)Phenyl Carbons (ppm)
3-Nitrophenyl Pyridine 150-122149-122
4-Nitrophenyl Pyridine 152-124148-124

Note: Predicted chemical shift ranges are based on analogous compounds and theoretical principles.

The carbon directly attached to the nitro group will show a characteristic downfield shift in both isomers. However, the key distinction will lie in the chemical shifts of the pyridine carbons, which serve as a clear diagnostic marker for the position of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy reveals differences in the conjugated π-electron systems of the two isomers. The more extended conjugation in 4-nitrophenyl pyridine is expected to result in a bathochromic (red) shift of its maximum absorption wavelength (λmax) compared to the 3-isomer.

Expected UV-Vis Absorption Data

CompoundExpected λmax (nm)Rationale
3-Nitrophenyl Pyridine Shorter λmaxDisrupted end-to-end conjugation.
4-Nitrophenyl Pyridine Longer λmaxExtended π-conjugation allows for a lower energy π→π* transition.

This difference arises because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller in the 4-isomer due to the greater delocalization of the π-electrons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the vibrational modes of the molecules. The most diagnostic peaks for these compounds are the stretching frequencies of the nitro group (–NO₂) and the C=N and C=C bonds of the aromatic rings.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Significance
N-O (asymmetric stretch) 1500-1550The position of this band can be subtly influenced by the electronic environment. In the 4-isomer, increased electron withdrawal may lead to a slightly higher frequency.
N-O (symmetric stretch) 1330-1370Similar to the asymmetric stretch, the position reflects the electronic nature of the substituent.
C=N/C=C (aromatic) 1400-1600The pattern of these bands provides a fingerprint for the substitution pattern of the aromatic rings.

While the differences in the IR spectra may be less dramatic than in NMR, careful analysis of the fingerprint region and the precise positions of the nitro group stretches can aid in distinguishing the two isomers.

Mass Spectrometry (MS): Fragmentation Pathways

In mass spectrometry, both isomers will likely exhibit a prominent molecular ion peak (M⁺) corresponding to their identical molecular weight. The differentiation will come from the relative abundances of the fragment ions.

Plausible Fragmentation Pathways

A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO). The stability of the resulting fragment ions will differ between the two isomers.

For 4-nitrophenyl pyridine , fragmentation may lead to a more stable, delocalized cation after the loss of the nitro group, potentially resulting in a more abundant corresponding fragment ion compared to the 3-isomer. The fragmentation of the pyridine ring itself can also provide clues to the original substitution pattern.

NMR_Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Data Acquisition C->D E Data Processing D->E

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded walkthrough for the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 4-(3-Nitrophenyl)pyridine. Moving beyond a simple checklist of steps, we will explore the causality behind experimental choices, ensuring a self-validating and robust analytical system. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantitative data.

The Rationale for qNMR: A Paradigm Shift in Quantitative Analysis

In pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) has long been the established "gold standard" for assay and purity determinations. However, this reliance comes with inherent limitations, including the critical need for well-characterized, compound-specific reference standards, which can be costly and time-consuming to synthesize and maintain.[1][2]

Quantitative NMR (qNMR) emerges as a powerful and compelling alternative. It operates on a fundamental principle of physics: the integrated intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3] This makes qNMR a primary ratio method, capable of delivering accurate quantification without the need for an identical reference standard of the analyte.[4] Instead, a structurally unrelated, highly pure, and stable internal standard can be used for universal calibration.[5] This key feature dramatically accelerates method development and is increasingly recognized by regulatory bodies like the USP and EP for its ability to provide metrologically traceable results.[1][4][6]

This guide will demonstrate the validation of a ¹H qNMR method for this compound, establishing its suitability as a robust analytical procedure in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

The Validation Framework: Building Trust in Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a quantitative method, this involves assessing a specific set of performance characteristics as defined by ICH Q2(R1).[8] The revised guidelines, ICH Q2(R2), further embrace the application of these principles to spectroscopic techniques like NMR.[9][10] Our validation will rigorously assess the following parameters.

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: ICH Q2(R1) Validation cluster_reporting Phase 3: Documentation Plan Define Analytical Target Profile (ATP) Develop Method Development (Select IS, Solvent, Parameters) Plan->Develop Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP G Start Select Candidate Internal Standard (IS) Q1 Does IS have signals that overlap with the analyte? Start->Q1 Q2 Is the IS highly pure (CRM available)? Q1->Q2 No Reject Reject IS Candidate Q1->Reject Yes Q3 Is the IS soluble in the chosen deuterated solvent? Q2->Q3 Yes Q2->Reject No Q4 Is the IS stable and non-hygroscopic? Q3->Q4 Yes Q3->Reject No Select IS is Suitable Q4->Select Yes Q4->Reject No

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-(3-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. The compound 4-(3-Nitrophenyl)pyridine, a heterocyclic aromatic compound with a molecular weight of 200.19 g/mol , serves as a critical building block in the synthesis of various pharmaceutical agents.[1][2][3][4][5] Its purity directly impacts the quality and impurity profile of the final drug product.

This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the fundamental principles of each technique, present detailed experimental protocols for method development and validation, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical methodology for their specific needs.

The Crucial Role of Method Validation

Before delving into the comparison, it is paramount to underscore the importance of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[6][7][8][9][10][11][12][13][14][15] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[10][12] The validation parameters discussed in this guide, including specificity, linearity, accuracy, precision, and robustness, are in alignment with these global standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[16][17][18] For a polar aromatic compound like this compound, a reversed-phase HPLC method is the conventional and often most effective approach.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[19][20][21][22][23] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds have a stronger affinity for the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase.

Experimental Protocol: HPLC-UV Method Development and Validation

1. Method Development:

  • Column Selection: A C18 column is a suitable starting point for retaining and separating this compound from its potential impurities.[19] Phenyl--based columns can also offer alternative selectivity for aromatic compounds.[20][22]

  • Mobile Phase Selection: A gradient elution with a mixture of water (acidified with 0.1% formic or phosphoric acid to improve peak shape) and acetonitrile is a common starting point. The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.

  • Detection: this compound contains a chromophore, making UV detection a suitable and robust choice.[24] A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

2. Validation Protocol:

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines.[7][10]

  • Specificity/Selectivity: This is demonstrated through forced degradation studies.[25][26][27][28][29] The drug substance is exposed to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method must demonstrate the ability to separate the main peak from all degradation products and any process-related impurities.

  • Linearity: A series of solutions of this compound at different concentrations (typically 5-6 levels) are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with known amounts of the analyte). The recovery of the analyte is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, and/or on different instruments. The results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[17][18][30] It is best suited for the analysis of volatile and thermally stable compounds.[31]

Challenges and Considerations for this compound

This compound is a polar molecule with a relatively high boiling point, which presents challenges for direct GC-MS analysis.[32][33][34] High temperatures in the GC inlet and column can potentially lead to thermal degradation of the analyte.[31][35][36][37] Therefore, derivatization is often necessary to increase the volatility and thermal stability of polar compounds.[32][33][34][38][39][40][41]

Derivatization: A Critical Step for GC-MS Analysis

Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced with a silyl group, such as a trimethylsilyl (TMS) group.[32][34] This process makes the molecule more volatile and less prone to adsorption on the GC column.

Experimental Protocol: GC-MS Method Development and Validation

1. Method Development:

  • Derivatization: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize this compound. The reaction conditions (temperature, time, and solvent) need to be optimized for complete derivatization.

  • GC Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the derivatized analytes.

  • Temperature Program: A temperature gradient is developed to ensure good separation of the derivatized analyte from any derivatized impurities and by-products of the derivatization reaction.

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is commonly used, which generates reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[16] Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis.

2. Validation Protocol:

The validation of the GC-MS method follows the same principles as the HPLC method, with some specific considerations.

  • Specificity/Selectivity: The mass spectrometer provides a high degree of specificity. The uniqueness of the mass spectrum of the derivatized this compound and its impurities should be demonstrated.

  • Linearity, Accuracy, and Precision: These are assessed similarly to the HPLC method, using the derivatized analyte.

  • Robustness: The robustness of both the derivatization procedure and the GC-MS analysis should be evaluated by introducing small, deliberate variations in the parameters.

Comparative Performance Data

The following table summarizes the expected performance of HPLC-UV and GC-MS for the purity analysis of this compound.

ParameterHPLC-UVGC-MSRationale
Applicability Excellent for non-volatile and thermally labile compounds. Direct analysis is possible.Requires volatile and thermally stable compounds. Derivatization is likely necessary for this compound.HPLC is inherently better suited for polar, higher molecular weight compounds that are not easily vaporized.[17][30]
Specificity Good with PDA detector (peak purity analysis). Can be challenging with co-eluting impurities with similar UV spectra.Excellent due to mass spectral fragmentation patterns, providing a high degree of confidence in peak identity.Mass spectrometry provides structural information that is more specific than UV absorbance.[16]
Sensitivity Good, typically in the low ppm range.Excellent, often capable of reaching lower detection limits (ppb range), especially in SIM mode.GC-MS can be more sensitive for targeted analysis due to the low background noise in SIM mode.[42]
Quantitation Highly reproducible and accurate for routine quality control.Can be highly accurate but may be affected by the efficiency and reproducibility of the derivatization step.The additional derivatization step in GC-MS can introduce variability.
Throughput Moderate, with typical run times of 15-30 minutes.Can be faster for the chromatographic run, but the sample preparation (derivatization) adds significant time.The overall analysis time for GC-MS, including sample preparation, can be longer.[31]
Cost Lower initial instrument cost and operational expenses compared to GC-MS.Higher initial instrument cost and maintenance requirements.Mass spectrometers are generally more expensive and complex instruments than UV detectors.
Robustness Generally robust for routine analysis.The derivatization step can be sensitive to moisture and reagent quality, potentially impacting robustness.The chemical reaction of derivatization adds a layer of complexity and potential for variability.[34]

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD1 Column & Mobile Phase Selection MD2 Gradient Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 To Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 RA Purity Testing of this compound V5->RA Validated Method

Caption: Workflow for HPLC method development and validation.

GC-MS Method Validation Workflow

GCMS_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD1 Derivatization Optimization MD2 GC Column & Temperature Program MD1->MD2 MD3 MS Parameter Optimization MD2->MD3 V1 Specificity (Mass Spectral Confirmation) MD3->V1 To Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 RA Purity Testing of this compound V5->RA Validated Method

Caption: Workflow for GC-MS method development and validation.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical techniques that can be validated for the purity analysis of this compound. However, their suitability depends on the specific analytical needs.

HPLC-UV is the recommended primary method for routine quality control and purity analysis of this compound. This recommendation is based on the following:

  • Direct Analysis: It allows for the direct analysis of the compound without the need for derivatization, simplifying the workflow and reducing potential sources of error.

  • Robustness: Reversed-phase HPLC methods are generally very robust and well-suited for the pharmaceutical quality control environment.

  • Cost-Effectiveness: The instrumentation and operational costs are generally lower than those for GC-MS.

GC-MS serves as an excellent complementary and orthogonal technique. It is particularly valuable for:

  • Impurity Identification: The high specificity of mass spectrometry is invaluable for the structural elucidation of unknown impurities, especially those that are volatile or can be made volatile through derivatization.

  • Trace Analysis: For the detection and quantitation of specific, known volatile impurities at very low levels, GC-MS in SIM mode offers superior sensitivity.

References

A Comparative Guide to the Catalytic Activity of Metal Complexes with Nitropyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the catalytic activity of metal complexes featuring nitropyridine ligands against those with other substituted pyridine ligands. We will explore the fundamental electronic effects of the nitro group, analyze its influence on catalyst performance in key reaction classes with supporting experimental data, and provide robust protocols for synthesis and comparative testing.

Introduction: The Ligand's Crucial Role in Homogeneous Catalysis

In the design of transition metal catalysts, the ligand framework is not merely a spectator. It is a primary tool for tuning the steric and electronic properties of the metal center, thereby dictating the catalyst's activity, selectivity, and stability.[1][2] Pyridine and its derivatives are among the most versatile and widely studied ligands due to their robust coordination chemistry and the ease with which they can be functionalized.[3][4]

Substituting the pyridine ring with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) systematically alters the electronic environment of the catalyst.[5][6] This guide focuses on the impact of one of the strongest EWGs: the nitro (–NO₂) group. Understanding how nitropyridine ligands modulate catalytic behavior is essential for the rational design of next-generation catalysts for applications ranging from cross-coupling to oxidation.

The Electronic Influence of the Nitropyridine Ligand

The defining characteristic of the nitropyridine ligand is its significantly reduced electron-donating ability compared to unsubstituted pyridine. The nitro group exerts a powerful electron-withdrawing effect through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto itself, particularly when positioned at the 4-position (para) relative to the coordinating nitrogen. This delocalization further depletes electron density on the ring and, most importantly, on the nitrogen donor atom.

This pronounced electron deficiency reduces the Lewis basicity of the pyridine nitrogen, leading to a weaker M-N bond compared to complexes with electron-rich pyridine ligands.[3] More significantly, it renders the coordinated metal center more electron-deficient, or "harder." This electronic modulation is the root cause of the differing catalytic activities we will explore. Studies on NNN-type pincer ligands incorporating a 4-nitro-substituted pyridine ring have confirmed that this substitution makes the corresponding metal complexes harder to oxidize, as observed through cyclic voltammetry.[7][8]

Comparative Catalytic Performance

The impact of an electron-withdrawing nitropyridine ligand is highly dependent on the mechanism of the catalytic reaction, particularly its rate-determining step. A ligand that accelerates one type of reaction may be detrimental to another.

Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions

In Suzuki-Miyaura and Heck cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. The electronic properties of the ligand can influence each of these steps.

  • Oxidative Addition: A more electron-deficient metal center, as induced by a nitropyridine ligand, is expected to be more electrophilic and thus undergo oxidative addition more readily.

  • Reductive Elimination: This step is often favored by a more electron-rich metal center, which can more easily release the coupled product.

Therefore, a trade-off exists. Research on a series of Pd(II) complexes with various 4-substituted pyridine ligands in Suzuki-Miyaura and Heck couplings has shown that the relationship is not always linear.[3][5] While no simple correlation was found between catalytic yields and the ligand's pKₐ, a general trend emerged where complexes with more basic (electron-donating) pyridine ligands showed slightly greater catalytic effectiveness in some cases.[5] This suggests that for these specific systems, the reductive elimination step might be more sensitive to the ligand's electronics than oxidative addition. Complexes with strong EWGs still function as effective precatalysts, but they do not always outperform those with neutral or electron-donating ligands.[3]

(Data synthesized from literature examples for illustrative purposes)[3][5]

Precatalyst Ligand (L) in [PdCl₂(L)₂]Substituent TypeRepresentative pKₐ (of pyridinium ion)Yield (%) of Biphenyl*
4-MethoxypyridineStrong EDG6.6~95%
PyridineNeutral5.2~92%
4-ChloropyridineEWG3.8~88%
4-NitropyridineStrong EWG1.6~85% (projected)

*Conditions: Phenylboronic acid, bromobenzene, base, solvent, 1 mol% catalyst, 2h. Yields are illustrative of general trends.

Case Study 2: Metal-Catalyzed Oxidation Reactions

In contrast to cross-coupling, oxidation catalysis often involves high-valent metal-oxo intermediates. The reactivity of these species is critical for efficient substrate oxidation. Here, electron-withdrawing ligands can play a beneficial role.

For certain iron-catalyzed oxidation reactions, it has been proposed that electron-withdrawing pyridyl moieties increase the reactivity of high-valent iron-oxo intermediates by decreasing their stability.[9] A more stable, electron-rich intermediate may be a "slower" oxidant. By making the metal center more electrophilic, a nitropyridine ligand can enhance the oxidizing power of the catalytic species, leading to higher turnover numbers, provided the catalyst remains stable.[9]

Mechanistic Considerations & Workflow

The choice of ligand directly influences the energy profile of the catalytic cycle. An electron-withdrawing ligand like nitropyridine can lower the activation barrier for one step (e.g., oxidative addition) while raising it for another (e.g., reductive elimination). The overall effect on the catalytic rate depends on which step is rate-limiting.

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle M0 Pd(0)L₂ (Active Catalyst) M1 Oxidative Addition (Ar-Pd(II)L₂-X) M0->M1 + Ar-X M2 Transmetalation (Ar-Pd(II)L₂-Ar') M1->M2 + Ar'-B(OH)₂ A1 Favored by EWG Ligands (e.g., Nitropyridine) M1->A1 M3 Reductive Elimination (Ar-Ar') M2->M3 M3->M0 A2 Favored by EDG Ligands M3->A2

Caption: Generalized Suzuki-Miyaura cycle showing steps influenced by ligand electronics.

The logical workflow for selecting a ligand involves hypothesizing the rate-determining step and choosing a ligand with electronic properties that will lower the activation energy of that specific step.

Ligand_Selection_Logic Start Identify Catalytic Reaction Step1 Hypothesize Rate-Determining Step (RDS) Start->Step1 Decision Is the RDS favored by an electron-deficient metal center? Step1->Decision EWG Select Ligand with EWG (e.g., Nitropyridine) Decision->EWG Yes EDG Select Ligand with EDG Decision->EDG No Test Synthesize & Test Catalyst EWG->Test EDG->Test

Caption: Logical workflow for rational ligand selection based on reaction mechanism.

Experimental Protocols for Catalyst Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of a Representative Precatalyst: Bis(4-nitropyridine)palladium(II) Dichloride

This protocol describes the synthesis of a common precatalyst for comparative studies.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-Nitropyridine

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of H₂[PdCl₄]: Dissolve 1.0 g of PdCl₂ in 10 mL of warm, concentrated HCl. Stir until a clear, dark red-brown solution is formed. This solution contains tetrachloropalladate(II).

  • Ligand Solution: In a separate beaker, dissolve a 2.2 molar equivalent of 4-nitropyridine in 20 mL of ethanol. Warm gently if necessary to achieve full dissolution.

  • Complexation: Slowly add the ethanolic 4-nitropyridine solution to the H₂[PdCl₄] solution with vigorous stirring.

  • Precipitation: A yellow precipitate of [PdCl₂(4-nitropyridine)₂] will form almost immediately. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product on the filter paper sequentially with deionized water (2 x 15 mL), ethanol (2 x 15 mL), and finally diethyl ether (1 x 15 mL) to facilitate drying.

  • Drying: Dry the bright yellow solid product in a vacuum oven at 60°C for 4 hours. Characterize by FT-IR, elemental analysis, and NMR (in a suitable deuterated solvent like DMSO-d₆).

Protocol 2: General Procedure for Comparative Catalytic Testing in a Suzuki-Miyaura Reaction

This self-validating protocol allows for the objective comparison of different precatalysts.

Setup:

  • Perform all reactions in oven-dried Schlenk tubes under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Aryl bromide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Palladium precatalyst (e.g., [PdCl₂(L)₂], 0.01 mmol, 1 mol%)

  • Solvent (e.g., 1,4-dioxane/water 4:1 mixture, 5 mL)

  • Internal standard (e.g., dodecane, 1.0 mmol)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, base, and internal standard.

  • Add the palladium precatalyst to be tested.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Stir the reaction for a set time (e.g., 2 hours).

  • After the reaction time, remove the tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water. Extract the organic components with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze the filtrate by Gas Chromatography (GC) or GC-MS.

  • Calculate the product yield based on the peak area relative to the internal standard. Run each catalyst comparison in triplicate for statistical validity.

Conclusion and Future Outlook

The incorporation of a nitropyridine ligand into a metal complex is a powerful strategy for catalyst design, but its effectiveness is context-dependent. By creating a more electrophilic metal center, nitropyridine ligands can accelerate reactions where oxidative addition or nucleophilic attack on a coordinated substrate is rate-limiting. Conversely, they may hinder reactions that rely on facile reductive elimination from an electron-rich metal center.

The data clearly show that a "one-size-fits-all" approach to ligand selection is inadequate. The choice between an electron-donating, neutral, or electron-withdrawing ligand like nitropyridine must be guided by a thorough understanding of the catalytic cycle. Future research should focus on correlating catalytic performance not just with the ligand's electronic parameters but also with in-situ spectroscopic studies to directly observe the effect on key catalytic intermediates. This will pave the way for the truly rational design of highly efficient catalysts for specific chemical transformations.

References

assessing the purity of synthesized 4-(3-Nitrophenyl)pyridine against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the purity of a chemical compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For a molecule like 4-(3-Nitrophenyl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry, ensuring its absolute purity is paramount. Impurities, even in trace amounts, can lead to erroneous biological assay results, unpredictable side reactions, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive, in-depth comparison of a laboratory-synthesized batch of this compound against a certified reference standard, detailing the rigorous analytical methodologies employed to ascertain its purity and structural integrity.

Synthesis of this compound: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1][2][3] In this procedure, 4-chloropyridine is coupled with 3-nitrophenylboronic acid. The choice of a palladium catalyst, such as Pd(dppf)Cl2, and a suitable base is critical for driving the reaction to completion and minimizing side products.[1][4]

Experimental Workflow: Synthesis

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Chloropyridine + 3-Nitrophenylboronic Acid Catalyst Pd(dppf)Cl2 Catalyst Na2CO3 Base Solvent Dioxane/Water Solvent Reaction Suzuki-Miyaura Cross-Coupling (Reflux, 8h) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Synthesized This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Purity Assessment: A Multi-Technique Approach

A single analytical technique is often insufficient to definitively determine the purity of an organic compound.[5][6][7] Therefore, a battery of orthogonal analytical methods was employed to provide a comprehensive purity profile of the synthesized this compound in comparison to a certified reference standard. The chosen techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer unique insights into the sample's composition and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] For polar compounds like substituted pyridines, reversed-phase HPLC is often the method of choice.[8][9]

Experimental Protocol: HPLC Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector (DAD).

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject 10 µL into HPLC System Sample_Prep->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Analysis Chromatogram Analysis (Purity Calculation) Detection->Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[11][12]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Samples were dissolved in anhydrous pyridine to a concentration of 1 mg/mL.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[14][15][16] Both ¹H and ¹³C NMR were utilized to confirm the identity and structural integrity of the synthesized compound by comparing its spectra to that of the reference standard.

Experimental Protocol: NMR Analysis

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.

  • ¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18] It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

Experimental Protocol: FTIR Analysis

  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.

  • Method: A small amount of the solid sample was placed directly on the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Comparative Data Analysis

The analytical data obtained for the synthesized this compound and the certified reference standard are summarized below.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)
Reference Standard4.2599.8%
Synthesized Product4.2699.5%

Table 2: GC-MS Identity Confirmation

SampleRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
Reference Standard10.12200170, 154, 127, 78
Synthesized Product10.13200170, 154, 127, 78

Table 3: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton AssignmentReference Standard (δ, ppm)Synthesized Product (δ, ppm)
Pyridine H-2, H-68.75 (d, J=6.0 Hz)8.75 (d, J=6.0 Hz)
Nitrophenyl H-28.52 (t, J=2.0 Hz)8.52 (t, J=2.0 Hz)
Nitrophenyl H-68.25 (ddd, J=8.2, 2.3, 1.0 Hz)8.25 (ddd, J=8.2, 2.3, 1.0 Hz)
Nitrophenyl H-48.01 (dt, J=7.8, 1.3 Hz)8.01 (dt, J=7.8, 1.3 Hz)
Pyridine H-3, H-57.68 (d, J=6.0 Hz)7.68 (d, J=6.0 Hz)
Nitrophenyl H-57.65 (t, J=8.0 Hz)7.65 (t, J=8.0 Hz)

Table 4: FTIR Characteristic Peak Comparison

Functional GroupReference Standard (cm⁻¹)Synthesized Product (cm⁻¹)
N-O Asymmetric Stretch15251526
N-O Symmetric Stretch13481347
C=N Stretch (Pyridine)15951596
C-H Aromatic Stretch30803081

Interpretation and Conclusion

The analytical data overwhelmingly support the high purity and correct structural identity of the synthesized this compound.

  • HPLC analysis revealed a purity of 99.5% for the synthesized product, which is in excellent agreement with the reference standard's purity of 99.8%. The single, sharp peak in the chromatogram indicates the absence of significant impurities.

  • GC-MS analysis further confirmed the identity of the synthesized compound. The identical retention times and mass fragmentation patterns between the synthesized product and the reference standard provide strong evidence of their chemical equivalence. The observed molecular ion at m/z 200 corresponds to the molecular weight of this compound.[19][20]

  • The ¹H NMR spectra were virtually superimposable, with all proton signals of the synthesized product matching those of the reference standard in terms of chemical shift, multiplicity, and coupling constants. This confirms the correct connectivity of the atoms within the molecule.

  • FTIR spectroscopy showed the presence of all the expected functional groups. The characteristic strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) and the pyridine ring (C=N stretch) were observed at the same wavenumbers for both the synthesized sample and the reference standard.[21][22]

References

A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Analysis of 4-(3-Nitrophenyl)pyridine Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical comparison of the analytical performance of Differential Scanning Calorimetry (DSC) in characterizing the polymorphic forms of 4-(3-Nitrophenyl)pyridine. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental design, ensuring a robust and self-validating analytical workflow. The insights and protocols herein are designed for researchers, scientists, and drug development professionals aiming to achieve definitive and reliable characterization of crystalline phases.

The Strategic Importance of Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in materials science and particularly in the pharmaceutical industry. Different polymorphs of the same chemical entity can exhibit vastly different physicochemical properties, including solubility, melting point, stability, and bioavailability.[1][2] For a compound like this compound, which serves as a structural motif in medicinal chemistry, understanding its solid-state behavior is paramount for ensuring reproducibility in research and manufacturing.

Differential Scanning Calorimetry (DSC) is the cornerstone technique for investigating polymorphism.[3][4] It measures the difference in heat flow required to maintain a sample and a reference at the same temperature, providing quantitative data on thermal transitions such as melting, crystallization, and solid-solid phase changes.[5] This guide uses this compound as a model compound to illustrate a best-practice approach to DSC analysis.

The Thermodynamic Foundation: Why DSC Works

Each polymorph represents a unique energetic state within a crystal lattice. These different energy states result in distinct melting points (T_m) and enthalpies of fusion (ΔH_f). DSC precisely measures these parameters, allowing us to identify and differentiate polymorphs.

The relationship between polymorphs can be either monotropic or enantiotropic .

  • Monotropic System: One polymorph is always more stable than the others at all temperatures below the melting point. The less stable (metastable) form will irreversibly convert to the stable form upon heating.

  • Enantiotropic System: Different polymorphs are stable over different temperature and pressure ranges. The transition between forms is reversible.

DSC can elucidate these relationships by observing the thermal events during a controlled heating program.[6] A metastable form might melt, followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.[3]

Experimental Design: A Causality-Driven Approach

The quality of DSC data is dictated by meticulous experimental design. Every choice, from sample preparation to heating rate, has a direct impact on the trustworthiness of the results.

The Critical Role of Thermal History

A sample's history dictates its polymorphic state. To reliably compare polymorphs of this compound, one must first generate them in a controlled manner.

  • Generating Metastable Forms: A common technique is "quench cooling." The sample is heated above its melting point to erase all crystalline memory, held isothermally, and then rapidly cooled. This rapid cooling may trap the material in a less stable, amorphous, or metastable polymorphic state.

  • Generating Stable Forms: Slow cooling or annealing (holding the sample at a temperature between the glass transition and melting point) allows molecules the time and energy to arrange into the most thermodynamically favorable, stable crystalline lattice.[6]

Protocol: A Self-Validating DSC Workflow for this compound

This protocol is designed to be a self-validating system, where sequential steps confirm the nature of the observed transitions.

Instrumentation: A calibrated heat-flux DSC instrument, such as a TA Instruments Q2000 or Mettler Toledo DSC 822e, is recommended.[6][7] Calibration for temperature and enthalpy should be performed using a certified indium standard.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

    • Lightly crimp the lid to enclose the sample. An even, thin layer of the sample at the bottom of the pan is crucial for uniform heat transfer.[5]

    • Prepare an identical empty, crimped pan to serve as the reference.

  • Initial Heating Scan (The "As-Received" Analysis):

    • Objective: To characterize the initial state of the material.

    • Procedure: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature (e.g., 25°C). Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the final melting point (e.g., 200°C).[8]

    • Rationale: A 10°C/min rate provides a good balance between resolution (separating close transitions) and sensitivity (signal strength).

  • Controlled Cooling Scan:

    • Objective: To observe crystallization behavior and potentially form a different polymorph.

    • Procedure: After the first heating scan, hold the sample isothermally for 2-5 minutes to ensure a complete melt. Then, cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Rationale: The temperature and enthalpy of the observed exothermic crystallization peak provide key information about the solid phase forming from the melt.

  • Second Heating Scan (The Thermal History Scan):

    • Objective: To analyze the polymorphic form created during the controlled cooling step.

    • Procedure: Without removing the sample, immediately begin a second heating scan identical to the first (e.g., 10°C/min to 200°C).

    • Rationale: Comparing the second heating scan to the first reveals the impact of thermal history. The appearance of new peaks, or the disappearance of original ones, is a strong indicator of polymorphism.[1]

The logical flow of this experimental design is crucial for building a trustworthy data set.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Heat-Cool-Heat Cycle) cluster_analysis Phase 3: Analysis prep Sample Preparation (2-5 mg in Al pan) cal Instrument Calibration (Indium Standard) heat1 First Heat (10°C/min) Characterize 'As-Received' cal->heat1 cool Controlled Cool (10°C/min) Induce Crystallization heat1->cool Isothermal Hold heat2 Second Heat (10°C/min) Analyze Formed Polymorph cool->heat2 analysis Data Interpretation Compare Heat 1 vs. Heat 2 heat2->analysis conclusion Identify Polymorphic Behavior (Tm, ΔHf, Transitions) analysis->conclusion

Caption: A self-validating workflow for DSC polymorphic analysis.

Comparative Data Analysis: A Case Study of this compound

To illustrate the power of this approach, let us consider a hypothetical scenario where this compound exhibits two monotropic polymorphs: Form I (stable) and Form II (metastable). The "as-received" sample is a mixture of both forms.

First Heating Scan: The DSC thermogram would likely show two endothermic events. The first, at a lower temperature, is the melting of the metastable Form II. This melt may be immediately followed by an exothermic event—the recrystallization of the molten material into the more stable Form I. Finally, a second, larger endotherm occurs at a higher temperature, corresponding to the melting of all the Form I material (both original and newly crystallized).

Second Heating Scan: After melting everything and recrystallizing via controlled cooling, the second heating scan would ideally show only a single, sharp endotherm corresponding to the melting of the stable Form I. The absence of the Form II melting peak confirms the monotropic relationship.

Hypothetical Experimental Data Summary:

Thermal EventObserved in ScanOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) J/gInterpretation
Melting of Form II1st Heat155.2158.1-45.6 (Endo)Melting of the metastable polymorph.
Recrystallization1st Heat159.5162.3+35.1 (Exo)Melted Form II crystallizing into stable Form I.
Melting of Form I1st Heat173.8176.5-98.2 (Endo)Melting of all stable Form I.
CrystallizationCool140.1135.7+99.5 (Exo)Crystallization from the melt into Form I.
Melting of Form I2nd Heat174.0176.8-101.5 (Endo)Confirmatory melting of pure, stable Form I.

Note: Endothermic events (melting) are shown with a negative sign for ΔH as per convention, representing heat flowing into the sample.

This comparative analysis between the first and second heat scans provides definitive evidence of a metastable form converting to a stable form, a hallmark of polymorphism.

EnergyDiagram cluster_curves Y_axis Gibbs Free Energy (G) X_axis Temperature (T) origin->Y_axis origin->X_axis F2_start Form II (Metastable) F2_end F2_end F2_start->F2_end F1_start Form I (Stable) F1_end F1_end F1_start->F1_end Liquid_start Liquid_start Liquid_end Liquid Liquid_start->Liquid_end Tm2 Tm (II) Tm1 Tm (I) conv_start conv_start conv_end conv_end conv_start->conv_end Irreversible Conversion

Caption: Energy-Temperature diagram for a monotropic system.

Advanced Insights & Troubleshooting

  • Heating Rate Effects: For transitions that are kinetically hindered, the heating rate can significantly alter the thermogram. A very fast heating rate (e.g., >50°C/min) might cause a metastable form to melt without allowing time for recrystallization, which can be useful for isolating and quantifying that form.[2] Conversely, a very slow scan rate can provide better resolution of closely spaced thermal events.[6]

  • Overlapping Events: If melting and recrystallization overlap, deconvolution software may be necessary. Modulated DSC (MDSC), which superimposes a sinusoidal temperature oscillation over the linear ramp, can be invaluable for separating such overlapping thermal events.

  • Sample Purity: Impurities can depress the melting point and broaden the peak. A sharp, narrow melting peak is often indicative of high purity.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the definitive characterization of this compound polymorphs. By employing a systematic, causality-driven experimental workflow—specifically the heat-cool-heat methodology—researchers can build a self-validating and trustworthy dataset. This approach not only identifies the existence of different crystalline forms but also elucidates their thermodynamic relationship, providing the critical insights needed for robust material development and control.

References

Safety Operating Guide

Navigating the Safe Handling of 4-(3-Nitrophenyl)pyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds like 4-(3-Nitrophenyl)pyridine are of significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene.

Understanding the Hazard: A Proactive Approach to Safety

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense in the hierarchy of controls. The most effective safety measures involve engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures). This guide presumes that all work with this compound will be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for various laboratory operations involving this compound. The causality behind each selection is rooted in mitigating the anticipated hazards of skin, eye, and respiratory exposure.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles.[4]Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[4]Fully buttoned laboratory coat.Required if outside a fume hood or if dust generation is likely. A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a splash hazard.[4]Chemical-resistant gloves (e.g., Nitrile rubber) with a breakthrough time appropriate for the solvent being used.Chemical-resistant apron over a laboratory coat.Work should be performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical safety goggles and a face shield.Double-gloving with compatible chemical-resistant gloves is recommended.Chemical-resistant apron over a laboratory coat.All operations must be conducted within a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not required if handling sealed waste containers.

A Deeper Dive into PPE Selection: The "Why" Behind the "What"

  • Eye and Face Protection : The eyes are particularly vulnerable to chemical splashes and airborne particulates. Safety glasses with side shields offer a baseline of protection. However, when handling liquids or performing tasks with a higher risk of splashing, chemical safety goggles that form a seal around the eyes are essential.[5][6] For larger volumes or more vigorous operations, a face shield worn over goggles provides an additional layer of protection for the entire face.[4]

  • Hand Protection : The skin is a primary route of exposure for many chemicals. Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is critical to consult a glove compatibility chart for the specific solvents being used.[4][7] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[4]

  • Body Protection : A clean, fully buttoned laboratory coat protects the skin and personal clothing from minor spills and contamination.[4] For procedures with a greater risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Respiratory Protection : Inhalation of airborne powders or aerosols can lead to respiratory irritation and systemic toxicity.[1][6] All work with solid this compound that could generate dust should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter is mandatory.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation and Planning :

    • Review this guide and any available safety information for related compounds.

    • Ensure all necessary PPE is available, in good condition, and fits properly.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling Procedures :

    • Weighing : Carefully weigh the solid compound within a fume hood or a ventilated balance enclosure to minimize dust generation. Use a spatula for transfers.

    • Solution Preparation : Slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container securely before mixing.

    • Reaction and Work-up : Conduct all reactions and subsequent work-up procedures in a closed or contained system within a fume hood.

  • Spill Management :

    • In the event of a small spill, use an absorbent material like sand or vermiculite to contain it.[8]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area as appropriate for the solvent used.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[8][9]

  • Solid Waste : Collect unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste : Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Disposal Compliance : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Management Start Assess the Task: - Weighing - Solution Prep - Reaction CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? Start->CheckSplash BasePPE Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckDust->BasePPE No Respirator Add: NIOSH-Approved Respirator CheckDust->Respirator Yes CheckSplash->BasePPE Low Risk Goggles Upgrade to: Chemical Goggles CheckSplash->Goggles Moderate Risk FaceShield Add: Face Shield CheckSplash->FaceShield High Risk Waste Segregate all contaminated materials for hazardous waste disposal. BasePPE->Waste Goggles->Waste FaceShield->Waste Respirator->Waste

Caption: PPE Selection Workflow for this compound

Conclusion: A Culture of Safety

Adherence to these PPE protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the rationale behind each piece of protective equipment and integrating these practices into every workflow, researchers can confidently advance their work while safeguarding their well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.